Tt-232
Description
TT-232 is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
induces a biphasic activation of phosphotyrosine phosphatase activity in human colon tumor cell line, SW620
Structure
2D Structure
Properties
IUPAC Name |
(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJPQVDGYDQSW-DYCFWDQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147159-51-1 | |
| Record name | TT2-32 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TT-232 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TT-232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanism of TT-232: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT-232, a synthetic heptapeptide analog of somatostatin, has demonstrated significant tumor-specific cytotoxic effects in a range of preclinical cancer models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer activity of this compound. Through the activation of specific somatostatin receptors, this compound initiates a cascade of intracellular events, leading to the induction of apoptosis and cell cycle arrest in malignant cells. This document summarizes key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for research and drug development purposes.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by engaging specific somatostatin receptors (SSTRs) on the surface of cancer cells. Unlike the native somatostatin, this compound exhibits a favorable profile with potent anti-tumor activity and a lack of significant endocrine side effects.[1] The core mechanisms can be summarized as:
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Induction of Apoptosis: this compound is a potent inducer of programmed cell death in various tumor cell lines.[2][3] This process is, at least in part, mediated by its interaction with an intracellular receptor and an enzyme involved in glycolysis, leading to the translocation of this enzyme to the nucleus and subsequent apoptosis.[1] Notably, this apoptotic effect appears to be independent of the p53 tumor suppressor protein.[2][3]
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Cell Cycle Arrest: The compound can trigger an irreversible cell cycle arrest at the G1/S transition phase.[4] This cytostatic effect is mediated through a distinct signaling pathway involving Protein Kinase C delta (PKCδ) and the proto-oncogene c-Src.[4]
-
Inhibition of Tyrosine Kinases: this compound has been shown to significantly inhibit the activity of tyrosine kinases in tumor cells.[2][3] This inhibition of proliferative signaling cascades correlates well with its apoptosis-inducing effects and contributes to its overall anti-tumor activity.[1][2][3]
Quantitative Data Summary
The anti-proliferative and anti-tumor effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line Type | Number of Cell Lines Tested | Proliferation Inhibition Range | Reference |
| Various Human Tumors | 20 | 50-95% | [2][3] |
Note: Specific IC50 values for individual cell lines are not consistently reported in the reviewed literature.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | Treatment Dose & Schedule | Tumor Volume Reduction | Survival Outcome | Reference |
| MDA-MB-231 Human Breast Cancer Xenograft | Mice | 0.25 and 0.5 mg/kg | 80% (average) | 30% tumor-free survival >200 days | [2][3] |
| PC-3 Human Prostate Cancer Xenograft | Mice | 20 mg/kg for 3 weeks | 60% | 100% survival after 60 days | [2][3] |
| Colon 26, B16 Melanoma, S180 Sarcoma | Animal Tumors | Not specified | Effective | Not specified | [2][3] |
| Various Human Xenografts (prostate, breast, lymphoma, melanoma) and Animal Tumors (colon-26, P-388, S-180, B16, MXT) | Not specified | 30-750 µg/kg/day | 54-98% inhibition | Not specified | [1] |
Signaling Pathways
The mechanism of action of this compound involves the activation of specific signaling cascades within cancer cells. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.
In Vitro Cell Proliferation Assay
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Objective: To determine the anti-proliferative effect of this compound on various human tumor cell lines.
-
Methodology:
-
Cell Culture: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, cells were treated with various concentrations of this compound.
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Incubation: The treated cells were incubated for a specified period (e.g., 24 hours).[2][3]
-
Assessment of Proliferation: Cell proliferation was assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The percentage of proliferation inhibition was calculated relative to untreated control cells.
-
Apoptosis Induction Analysis
-
Objective: To confirm the induction of apoptosis in tumor cells upon treatment with this compound.
-
Methodology:
-
Cell Treatment: Tumor cells were treated with an effective concentration of this compound for a specified duration.
-
Apoptosis Detection: Apoptosis was detected using techniques such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells were stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Morphological Analysis: Cells were examined under a microscope for characteristic apoptotic features such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
-
-
Tyrosine Kinase Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound on tyrosine kinase activity in cancer cells.
-
Methodology:
-
Cell Lysate Preparation: Tumor cells were treated with this compound, and cell lysates were prepared.
-
Kinase Assay: The tyrosine kinase activity in the cell lysates was measured using a kinase assay kit. This typically involves the incubation of the lysate with a specific substrate for tyrosine kinases and [γ-³²P]ATP.
-
Quantification: The incorporation of ³²P into the substrate, which is proportional to the kinase activity, was quantified using a scintillation counter or autoradiography.
-
Growth Factor Receptor Autophosphorylation: Human breast cancer cells (MDA-MB-453) were preincubated with this compound for 2 hours, and the autophosphorylation of growth factor receptors was assessed, likely by immunoprecipitation followed by western blotting with anti-phosphotyrosine antibodies.[2][3]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of tumor cells.
-
Methodology:
-
Cell Treatment: A431 cells were pulse-treated with this compound.[4]
-
Cell Fixation: After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity.
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In Vivo Antitumor Activity Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Methodology:
-
Animal Models: Human tumor xenografts were established by subcutaneously injecting human cancer cells (e.g., MDA-MB-231, PC-3) into immunodeficient mice.[2][3] Animal tumors (e.g., Colon 26, B16 melanoma, S180 sarcoma) were also used.[2][3]
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Treatment Administration: this compound was administered to the tumor-bearing animals via various routes, including intraperitoneal injection or continuous infusion using osmotic pumps.[1]
-
Efficacy Evaluation: The anti-tumor effect was evaluated by:
-
Tumor Volume Measurement: Tumor size was measured regularly with calipers, and tumor volume was calculated.
-
Survival Analysis: The lifespan of the treated animals was monitored and compared to the control group.
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-
Toxicity Assessment: The general health and body weight of the animals were monitored to assess any potential toxicity of the treatment. A dose of 120 mg/kg was found to be non-toxic in mice.[2][3]
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Conclusion
This compound represents a promising anti-cancer agent with a well-defined, tumor-selective mechanism of action. By targeting somatostatin receptors, it effectively induces apoptosis and cell cycle arrest while inhibiting key proliferative signaling pathways. The quantitative data from preclinical studies demonstrate its potent anti-tumor activity in a variety of cancer models. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a potential therapeutic for human malignancies. Future investigations should focus on elucidating the complete spectrum of its molecular targets and further optimizing its therapeutic application.
References
- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tt-232 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway activation by Tt-232, a promising somatostatin analog with potent antitumor, anti-inflammatory, and analgesic properties. This document details the molecular mechanisms, quantitative efficacy, and key experimental protocols for studying this compound, serving as a valuable resource for researchers in oncology, pharmacology, and drug development.
Introduction to this compound
This compound, also known as CAP-232, is a synthetic heptapeptide analog of somatostatin.[1] Unlike native somatostatin, which has a short plasma half-life and diverse biological actions, this compound exhibits a more selective and potent profile, making it a compelling candidate for therapeutic development.[2] It has demonstrated significant antitumor activity in a wide range of cancer cell lines and in vivo models, primarily through the induction of apoptosis and cell cycle arrest.[3][4][5] Furthermore, this compound has shown promise as an anti-inflammatory and analgesic agent.[1]
Mechanism of Action
This compound exerts its biological effects by interacting with specific somatostatin receptors (SSTRs) and modulating downstream intracellular signaling cascades.
Receptor Binding and Initial Signaling Events
This compound is an agonist for somatostatin receptor 1 (SSTR1) and somatostatin receptor 4 (SSTR4).[1][6] The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular events. A key early event following receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This action is characteristic of somatostatin receptor signaling and contributes to the anti-proliferative effects of this compound.
Downstream Signaling Pathways
The activation of SSTR1 and SSTR4 by this compound triggers multiple downstream signaling pathways that culminate in cell cycle arrest and apoptosis.
-
PKCδ and c-Src Pathway: In certain tumor cell lines, this compound has been shown to induce cell cycle arrest through a pathway involving Protein Kinase C delta (PKCδ) and the non-receptor tyrosine kinase c-Src.[7] This pathway represents an alternative to apoptosis, leading to a cytostatic effect.[7]
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MAPK Pathway Modulation: this compound significantly modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It causes a strong and sustained activation of the stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK), while simultaneously blocking the activation of extracellular signal-regulated kinase (ERK). This differential regulation of MAPK pathways is crucial for its apoptotic effects.
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Inhibition of Tyrosine Kinases: A key component of this compound's antitumor activity is its ability to inhibit tyrosine kinases.[4] This inhibition disrupts proliferative signaling cascades within cancer cells, contributing to the induction of apoptosis.[4]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the biological activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| cAMP Accumulation Inhibition (EC50) | CHO cells expressing SST4 | 371.6 ± 58.03 nM | [2] |
| Inhibition of Proliferation | 20 different human tumor cell lines | 50-95% | [3][5] |
| Apoptosis Induction | Human colon, pancreatic, leukemia, melanoma, and lymphoma tumor cell lines | Effective at 10 µg/mL (48h) | [1] |
| Antiproliferative Effect | Various human tumor cell lines | Effective at 20-30 µg/mL (24h) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dose | Route | Outcome | Reference |
| Mice | MDA-MB-231 human breast cancer xenograft | 0.25 and 0.5 mg/kg | - | 80% decrease in tumor volume | [3] |
| Mice | PC-3 human prostate tumor xenograft | 20 mg/kg for 3 weeks | - | 60% decrease in tumor volume | [3] |
| Mice | B16 melanoma | 100, 200 µg/kg | i.p. | 35.7% and 50.4% analgesic effect | [2] |
| Mice | Chronic neuropathic pain | 100, 200 µg/kg | i.p. | Significant analgesic effect | [2] |
| Mice | Arthritis model | 100, 200 µg/kg | i.p. | Significant analgesic effect | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
cAMP Accumulation Assay
This protocol is used to determine the effect of this compound on intracellular cAMP levels, typically in a cell line overexpressing the target receptor (e.g., CHO cells with SSTR4).
Materials:
-
CHO cells stably expressing SSTR4
-
Cell culture medium (e.g., DMEM/F12)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well microplates
Procedure:
-
Seed CHO-SSTR4 cells in 96-well plates and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of this compound for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
Data are typically plotted as a dose-response curve to calculate the EC50 value for cAMP inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution in cancer cell lines (e.g., A431).
Materials:
-
A431 cells
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture A431 cells and treat with this compound at the desired concentration and for the specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
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Human tumor cell line (e.g., MDA-MB-231)
-
Cell culture medium
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Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing the this compound Signaling Network
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow.
Caption: this compound signaling cascade leading to antitumor effects.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Tt-232: A Comprehensive Technical Guide on its Peptide Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tt-232 is a synthetic heptapeptide analogue of somatostatin with a unique cyclic structure. It has demonstrated significant potential as an anti-cancer agent due to its potent antiproliferative and pro-apoptotic activities across a range of tumor cell lines. Unlike native somatostatin, this compound exhibits high selectivity for somatostatin receptors 1 and 4 (SSTR1 and SSTR4) and its mechanism of action involves the inhibition of tyrosine kinases and the induction of a p53-independent apoptotic pathway. This technical guide provides an in-depth overview of the peptide structure of this compound, summarizes key quantitative data on its biological activity, details relevant experimental protocols, and visualizes its proposed signaling pathway.
Peptide Structure of this compound
This compound is a cyclic heptapeptide with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 . A disulfide bridge between the two cysteine residues at positions 2 and 6 is crucial for its conformational structure and biological activity. The inclusion of D-amino acids (D-Phe and D-Trp) enhances its stability and resistance to enzymatic degradation.
| Property | Value |
| Amino Acid Sequence | D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 |
| Cyclic Structure | Disulfide bridge between Cys2 and Cys6 |
| Chemical Formula | C45H58N10O9S2 |
| Average Molecular Weight | 947.14 Da |
| Monoisotopic Molecular Weight | 946.382965836 Da |
Quantitative Data on Biological Activity
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Antiproliferative Activity
This compound exhibits potent antiproliferative effects on a wide array of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| Hepatoma Variants | Liver Cancer | 40-50 | Not Specified |
| Breast, Colon, Prostate Lines | Various | 20-40 | Not Specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In leukemia cell lines, this compound demonstrated significant inhibition of proliferation in a dose- and time-dependent manner[1].
| Cell Line | Treatment (30 µg/ml) | Inhibition (24h) | Inhibition (48h) |
| P-388 (murine lymphoid) | This compound | 46% | 82% |
| HL-60 (human promyelocytic) | This compound | 97% | 100% |
| Cell Line | Treatment (60 µg/ml) | Inhibition (24h) | Inhibition (48h) |
| P-388 (murine lymphoid) | This compound | Not Specified | Not Specified |
| HL-60 (human promyelocytic) | This compound | Not Specified | 100% |
In Vitro Apoptosis Induction
This compound is a potent inducer of apoptosis in various cancer cell lines.
| Cell Line | Cancer Type | This compound Conc. | Duration | Apoptosis % | Necrosis % |
| Hepatoma Variants | Liver Cancer | 20 µg/ml | 1 day | 20-40% | 9-12% |
| 2 days | 30-60% | 3-17% | |||
| 3 days | 40-70% | 9-28% | |||
| 60 µg/ml | 1 day | 60-75% | Significantly Lower |
In human peripheral blood lymphocytes from healthy donors, 15 µg/ml of this compound increased the apoptotic cell fraction by 2.63-fold compared to untreated samples[2]. In chronic lymphoid leukaemia (CLL) patients, the same concentration led to a 21.78-fold increase in apoptotic cells[2].
In Vivo Antitumor Activity
In vivo studies in animal models have confirmed the significant antitumor efficacy of this compound.
| Tumor Model | Administration Route | Dose | Treatment Schedule | Tumor Growth Inhibition | Survival Outcome |
| S-180 Sarcoma | i.p., s.c., i.v. injections | 15 µg/kg | Twice daily for 2 weeks | 50-70% | 30-40% cure rate |
| S-180 Sarcoma | s.c. osmotic pump | Not Specified | 14 days continuous | 80-100% | 60% long-term tumor-free survivors[3] |
| S-180 Sarcoma | i.v. osmotic pump | Not Specified | 14 days continuous | 80-100% | 40% long-term tumor-free survivors[3] |
| P-388 and HL-60 Leukemia | Infusion | Not Specified | Not Specified | 50-80% | 20-40% long-term leukemia-free survivors[1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the antiproliferative effect of this compound on adherent or suspension cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions or control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to untreated control cells.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, late apoptotic/necrotic cells are Annexin V-positive and PI-positive, and necrotic cells are Annexin V-negative and PI-positive.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted signaling pathway that is initiated by its binding to somatostatin receptors SSTR1 and SSTR4. This interaction triggers a cascade of intracellular events leading to cell cycle arrest and apoptosis. A key feature of this compound's mechanism is its ability to induce apoptosis in a p53-independent manner, making it a potential therapeutic for tumors with mutated or deficient p53.
Proposed Signaling Pathway of this compound
References
- 1. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The somatostatin analogue peptide this compound induces apoptosis and chromosome breakage in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of various administration routes on the antitumor efficacy ofthis compound, a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antitumor Properties of Tt-232
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitumor properties of Tt-232, a promising somatostatin analog. The document details its mechanism of action, presents quantitative efficacy data from in vitro and in vivo studies, and outlines the experimental protocols used to generate these findings.
Mechanism of Action
This compound is a structural derivative of somatostatin that exhibits potent antitumor activity. Its primary mechanism involves binding to somatostatin receptors (SSTR), primarily SSTR1 and SSTR4, which are often overexpressed in tumor cells.[1][2] Unlike the native somatostatin, this compound does not inhibit growth hormone release, indicating a selective antitumor effect.[1]
Upon binding to SSTR1, this compound triggers a cascade of intracellular events that lead to the inhibition of cell proliferation and the induction of apoptosis.[1] This is achieved through the modulation of key signaling pathways. Notably, this compound has been shown to inhibit tyrosine kinase activity and stimulate protein tyrosine phosphatase (PTPase) activity in cancer cells.[1][3] The inhibition of tyrosine kinases disrupts growth factor signaling pathways that are crucial for tumor cell survival and proliferation.[4] Conversely, the activation of PTPases leads to the dephosphorylation of key signaling proteins, contributing to cell cycle arrest and apoptosis.[3]
One of the key pathways affected by this compound involves Protein Kinase C delta (PKCδ) and the proto-oncogene c-Src, which are crucial mediators of its cytostatic effects, leading to an irreversible block in the G1/S phase of the cell cycle.[1] The induction of apoptosis by this compound is a significant contributor to its antitumor efficacy and appears to be independent of the p53 tumor suppressor protein.[4]
Caption: this compound Signaling Pathway Leading to Antitumor Effects.
Quantitative Antitumor Efficacy
The antitumor effects of this compound have been quantified in numerous in vitro and in vivo studies. The data consistently demonstrates its potent and broad-spectrum anticancer activity.
| Cell Line | Cancer Type | Proliferation Inhibition (%) |
| Various Human Tumor Cell Lines (20) | Multiple | 50-95[4] |
| MCF7 | Breast | 87[5] |
| PC-3 | Prostate | 90[5] |
| P818 | Pancreatic | 98[5] |
| K-562 | Leukemia | 95[5] |
| Tumor Model | Cancer Type | Treatment Details | Tumor Growth Inhibition (%) | Increase in Survival Time (%) | Tumor-Free Animals (%) |
| S-180 Sarcoma | Sarcoma | 15 µg/kg | 50-70[6] | - | 30-40[6] |
| S-180 Sarcoma (infusion) | Sarcoma | - | 76-100[7] | - | 20-60[7] |
| P-388 Leukemia (infusion) | Leukemia | - | 76-100[7] | - | 20-60[7] |
| C-26 Colon Carcinoma | Colon | - | 71-75[7] | ~50[7] | - |
| MXT Breast Carcinoma | Breast | - | 71-75[7] | ~50[7] | - |
| Human Tumor Xenografts | Multiple | - | 30-80[7] | - | 20-40[7] |
| MDA-MB-231 | Breast | 0.25 and 0.5 mg/kg | 80[4] | >200 days survival | 30[4] |
| PC-3 | Prostate | 20 mg/kg for 3 weeks | 60[4] | 100% survival at 60 days | - |
| B-16 Melanoma (injection) | Melanoma | - | 35-39[2] | - | - |
| B-16 Melanoma (infusion) | Melanoma | - | 47-63[2] | ~61[2] | - |
| HT-18 Melanoma (injection) | Melanoma | - | 41-63[2] | - | - |
| HT-18 Melanoma (infusion) | Melanoma | - | 69-79[2] | 25-30[2] | - |
| T-47/D Breast Carcinoma (injection) | Breast | - | 23-26[8] | - | - |
| T-47/D Breast Carcinoma (infusion) | Breast | - | 48-53[8] | - | - |
| A-431 Epidermoid Carcinoma (injection) | Epidermoid | - | 35-43[8] | - | - |
| A-431 Epidermoid Carcinoma (infusion) | Epidermoid | - | 70-74[8] | - | - |
| Human Melanoma Xenografts | Melanoma | 30-150 µg/kg/day | - | - | 2/8 became tumor-free[9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antitumor properties.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microtiter plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[10]
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with this compound, harvest the cells and wash them twice with cold PBS.[11]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[11]
In Vivo Xenograft Studies
These studies involve the transplantation of human tumor cells into immunocompromised mice to evaluate the antitumor efficacy of this compound in a living organism.
Caption: General Workflow for In Vivo Xenograft Studies.
Materials:
-
Human tumor cell lines
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound formulation for injection or infusion
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 x 10^6 cells) into the flank of each mouse.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[14]
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or continuous infusion using osmotic pumps).[2][6] The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (width)^2 x length / 2.[14]
-
Monitoring: Monitor the animals for signs of toxicity and record their body weights.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The increase in life span and the number of tumor-free survivors are also key endpoints.
Receptor Binding Assay
This assay determines the affinity of this compound for somatostatin receptors using a competitive binding format with a radiolabeled ligand.
Materials:
-
Cell membranes expressing somatostatin receptors
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14)
-
Unlabeled this compound at various concentrations
-
Incubation buffer
-
Filtration apparatus
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.[15]
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[15]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[15]
Tyrosine Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of tyrosine kinases.
Materials:
-
Purified tyrosine kinase or cell lysates containing the kinase
-
Tyrosine kinase substrate (e.g., a synthetic peptide)
-
ATP (may be radiolabeled, e.g., [γ-32P]ATP)
-
This compound at various concentrations
-
Reaction buffer
Procedure:
-
Reaction Setup: In a microplate or reaction tube, combine the tyrosine kinase, substrate, reaction buffer, and varying concentrations of this compound.[16]
-
Initiation: Initiate the kinase reaction by adding ATP.[16]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a defined period.
-
Termination: Stop the reaction, often by adding EDTA.[16]
-
Detection: The extent of substrate phosphorylation is quantified. This can be done by measuring the incorporation of the radiolabeled phosphate into the substrate or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.[17][18]
-
Data Analysis: The IC50 value for this compound's inhibition of the tyrosine kinase is determined.
Protein Tyrosine Phosphatase (PTPase) Activity Assay
This assay measures the ability of this compound to stimulate the activity of PTPases.
Materials:
-
Cell lysates containing PTPases
-
A phosphotyrosine-containing substrate (e.g., p-nitrophenyl phosphate (pNPP) or a synthetic phosphopeptide)
-
This compound
-
Reaction buffer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from tumor cells treated with or without this compound.
-
Reaction Setup: In a microplate, combine the cell lysate with the PTPase substrate and reaction buffer.[19]
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection: The amount of dephosphorylated product is measured. For pNPP, the production of the yellow p-nitrophenol is measured colorimetrically at 405 nm.[19] For other substrates, the release of inorganic phosphate can be quantified using a reagent like Malachite Green.[20]
-
Data Analysis: The increase in PTPase activity in the this compound-treated samples is calculated relative to the untreated controls.
Conclusion
This compound is a potent somatostatin analog with significant and selective antitumor properties demonstrated across a wide range of cancer models. Its mechanism of action, involving the targeted inhibition of key signaling pathways essential for tumor growth and survival, makes it a promising candidate for further development as a cancer therapeutic. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study and application of this compound.
References
- 1. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antitumor efficacy of the somatostatin structural derivative this compound on different tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the tumor growth inhibitory effect of intermittent and continuous administration of the somatostatin structural derivative this compound in various human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative efficacy of the somatostatin analogue this compound in human melanoma cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. scispace.com [scispace.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. takarabio.com [takarabio.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
TT-232 and its Role in the Anti-Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT-232, a synthetic heptapeptide analog of somatostatin, has emerged as a promising therapeutic candidate with potent anti-inflammatory and analgesic properties, devoid of the endocrine side effects associated with native somatostatin. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, supported by a comprehensive summary of quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualized signaling pathways are presented to facilitate further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Somatostatin, an endogenous cyclic peptide, is known to exert inhibitory effects on various physiological processes, including inflammation. However, its therapeutic utility is limited by its short half-life and broad spectrum of endocrine activities. This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a structurally related somatostatin analog designed to overcome these limitations. It exhibits a strong safety profile and significant efficacy in preclinical models of both neurogenic and non-neurogenic inflammation. This document serves as a technical resource for researchers and drug development professionals, detailing the anti-inflammatory role of this compound.
Mechanism of Action: Targeting Somatostatin Receptors
This compound primarily exerts its anti-inflammatory effects through its agonist activity at somatostatin receptors (SSTRs), with a high affinity for subtypes sst1 and sst4.[1][2][3] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately suppress inflammatory processes.
Sst4 Receptor-Mediated Signaling
The predominant anti-inflammatory mechanism of this compound is mediated by the sst4 receptor.[1][4] Sst4 is coupled to an inhibitory G-protein (Gi/o). Upon binding of this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This reduction in cAMP has widespread downstream effects, including the modulation of inflammatory gene expression and the inhibition of pro-inflammatory mediator release. The involvement of a G-protein coupled receptor is further evidenced by the prevention of this compound's inhibitory effects by pertussis toxin, a known inhibitor of Gi/o proteins.[6]
Inhibition of Tyrosine Kinases
In addition to its effects on cAMP, this compound has been shown to inhibit tyrosine kinase activity.[3] While the primary focus of this mechanism has been in the context of its anti-tumor effects, chronic inflammation is often associated with aberrant tyrosine kinase signaling. Therefore, this inhibitory action may contribute to the broad-spectrum anti-inflammatory properties of this compound. Further research is needed to fully elucidate the specific tyrosine kinases targeted by this compound in inflammatory cells and the downstream consequences of this inhibition.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Key Parameters | Result | Reference |
| cAMP Accumulation | CHO cells expressing sst4 | EC50 | 371.6 ± 58.03 nM | [1] |
| Emax | 78.63 ± 2.636 % inhibition | [1] | ||
| Neuropeptide Release (Substance P and CGRP) | Isolated rat trachea | Concentration | 500 nM | Significant inhibition |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammation
| Model | Species | Administration Route | Dose Range | Outcome | Reference |
| Carrageenan-induced Paw Edema | Rat | i.v. | 3 x 2.5-20 µg/kg | Dose-dependent inhibition of edema | [6] |
| Bradykinin-induced Arthritis (Evans blue accumulation) | Rat | i.v. | 5-20 µg/kg | Significant inhibition | [6] |
| Carrageenan-induced Neutrophil Accumulation | Rat | i.v. | 3 x 80 µg/kg | Significant inhibition | [6] |
| IL-1β-induced Neutrophil Accumulation | Rat | i.v. | 3 x 80 µg/kg | Significant inhibition | [6] |
| Capsaicin-induced Ear Edema | Mouse | - | - | Potent decrease in edema | [6] |
| Neuropathic Pain (Seltzer model) | Rat | i.p. | 5-20 µg/kg | Dose-dependent inhibition of hyperalgesia | [6] |
| Arthritis Model | Mouse | i.p. | 100-200 µg/kg | 50.4% analgesic effect | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory properties of a compound.
Procedure:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer before any treatment.
-
Drug Administration: this compound is administered intravenously at doses ranging from 2.5 to 20 µg/kg. A vehicle control group receives saline.
-
Induction of Inflammation: Thirty minutes after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the plantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema by this compound is calculated relative to the vehicle control group.
In Vitro Neuropeptide Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory neuropeptides from sensory nerve endings.
Procedure:
-
Tissue Preparation: Tracheas are isolated from male Wistar rats and placed in oxygenated Krebs-Henseleit solution.
-
Pre-incubation: The tracheal tissue is pre-incubated with this compound (500 nM) or vehicle for 20 minutes.
-
Stimulation: Neuropeptide release is induced by electrical field stimulation (e.g., 40 V, 0.1 ms, 10 Hz for 120 s).
-
Supernatant Collection: The incubation medium (supernatant) is collected after stimulation.
-
Quantification: The concentrations of substance P and calcitonin gene-related peptide (CGRP) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The percentage inhibition of neuropeptide release by this compound is calculated by comparing the concentrations in the this compound-treated samples to the vehicle-treated samples.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory therapeutics. Its targeted mechanism of action, primarily through the sst4 receptor, allows for potent anti-inflammatory and analgesic effects without the undesirable endocrine activities of somatostatin. The quantitative data from a range of preclinical models robustly support its efficacy. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other sst4 agonists in inflammatory diseases. Continued research into the downstream signaling pathways and the role of tyrosine kinase inhibition will further refine our understanding of this promising molecule.
References
- 1. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Pharmacological characterisation of the somatostatin analogue this compound: effects on neurogenic and non-neurogenic inflammation and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
TT-232: A Technical Guide to its SSTR1 and SSTR4 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-232 is a synthetic heptapeptide analogue of somatostatin with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2.[1] It exhibits potent and selective agonist activity at somatostatin receptor subtypes 1 (SSTR1) and 4 (SSTR4).[2][3] This dual agonism confers a unique pharmacological profile, making this compound a subject of significant interest for its antitumor, anti-inflammatory, and analgesic properties.[1][2] Unlike native somatostatin, this compound has the advantage of a longer biological half-life due to the inclusion of D-amino acids, which provide resistance to enzymatic degradation. This document provides a comprehensive technical overview of the SSTR1 and SSTR4 agonist activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation
The agonist activity of this compound at SSTR1 and SSTR4 has been characterized through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: this compound Agonist Activity at SSTR4
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 371.6 ± 58.03 nM | SSTR4-expressing CHO cells | Forskolin-stimulated cAMP accumulation | [4] |
| Emax | 78.63 ± 2.636 % | SSTR4-expressing CHO cells | Forskolin-stimulated cAMP accumulation | [4] |
| Binding Interaction Energy | -11.03 kcal/mol | In silico modeling | Molecular Docking | [4] |
Table 2: this compound Receptor Selectivity
| Parameter | Value | Method | Reference |
| SSTR4 vs SSTR1 Selectivity | 6.5-fold preference for SSTR4 | Not specified | [3] |
Signaling Pathways
Activation of both SSTR1 and SSTR4 by this compound initiates a cascade of intracellular events mediated by inhibitory G-proteins (Gi/o). The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
SSTR1 Signaling Pathway
The antitumor effects of this compound are primarily mediated through its interaction with SSTR1.[1] Activation of SSTR1 leads to irreversible cell cycle arrest and subsequent induction of apoptosis.[1]
SSTR4 Signaling Pathway
The analgesic and anti-inflammatory effects of this compound are mediated by SSTR4 activation.[4] Similar to SSTR1, this receptor is coupled to a Gi protein, leading to the inhibition of adenylyl cyclase.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the agonist activity of this compound at SSTR1 and SSTR4.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound for SSTR1 and SSTR4 by measuring its ability to compete with a radiolabeled ligand.
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrosine Kinase Inhibition by Tt-232: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tt-232 is a synthetic heptapeptide analog of somatostatin that has demonstrated significant antitumor activity in a range of cancer models. Its mechanism of action is multifaceted, with a key component being the inhibition of tyrosine kinase signaling pathways, which are critical for cell proliferation, survival, and differentiation. This document provides a comprehensive overview of the tyrosine kinase inhibitory properties of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a structural derivative of the natural peptide hormone somatostatin.[1] Unlike native somatostatin, this compound exhibits potent and selective antitumor effects without the associated hormonal side effects.[1] A significant aspect of its anticancer activity is attributed to its ability to modulate intracellular signaling cascades through the inhibition of tyrosine kinases and the activation of specific somatostatin receptors (SSTRs), primarily SSTR1 and SSTR4.[1][2][3] This leads to the induction of apoptosis and cell cycle arrest in various tumor cell lines.[1][3]
Quantitative Data on the Biological Activity of this compound
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Percent Inhibition | Reference |
| MCF7 | Breast Cancer | Not Specified | Not Specified | 87% | [4] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | 90% | [4] |
| P818 | Pancreatic Cancer | Not Specified | Not Specified | 98% | [4] |
| K-562 | Leukemia | Not Specified | Not Specified | 95% | [4] |
| HT-29 | Colon Cancer | 10 µg/mL | 48 hours | Not Specified | [4] |
| SW620 | Colon Cancer | 10 µg/mL | 48 hours | Not Specified | [4] |
| WM 938/B | Melanoma | 10 µg/mL | 48 hours | Not Specified | [4] |
| HT-58 | Lymphoma | 10 µg/mL | 48 hours | Not Specified | [4] |
| Various Human Tumor Cell Lines | Multiple | 20-30 µg/mL | 24 hours | 50-95% | [4][5] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Cancer Type | This compound Dose | Administration Route | Tumor Growth Inhibition | Reference |
| Colon 26 Transplanted Mice | Colon Cancer | 15-750 µg/kg/day (twice daily) | Intraperitoneal (i.p.) | Up to 70% | [4] |
| P-388 Transplanted Mice | Lymphocytic Leukemia | 0.6 or 15 µg/kg | Subcutaneous (s.c) or i.p. | Significant Antitumor Effect | [4] |
| Carrageenin-induced Paw Edema in Rats | Inflammation Model | 7.5-20 µg/kg | Intravenous (i.v.) | Significant Inhibition | [4] |
Mechanism of Action: Tyrosine Kinase Inhibition
This compound exerts its effects through a complex mechanism that involves both receptor-mediated and intracellular actions. A key aspect of its function is the interference with proliferative signaling cascades driven by tyrosine kinases.[1]
Inhibition of Growth Factor Receptor Autophosphorylation
This compound has been shown to decrease the autophosphorylation of growth factor receptors.[5] This is a critical initial step in the activation of many downstream signaling pathways that promote cell growth and survival. By inhibiting this process, this compound effectively dampens the oncogenic signals originating from these receptors.
Involvement of PKC delta and c-Src
Studies have identified Protein Kinase C delta (PKCδ) and the non-receptor tyrosine kinase c-Src as essential mediators of this compound's cytostatic effects.[3] The activation of these kinases is a crucial component of the signaling cascade initiated by this compound, ultimately leading to cell cycle arrest at the G1/S transition.[3]
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Tt-232 Induced Apoptosis In Vitro: A Technical Guide
Abstract: Tt-232 is a synthetic somatostatin analogue that has demonstrated significant and selective antitumor activity in a wide range of cancer cell lines.[1][2] Unlike native somatostatin, this compound's potent antiproliferative effects are not associated with endocrine activities but are instead primarily mediated through the induction of apoptosis.[1][3][4] This technical guide provides an in-depth overview of the in vitro apoptotic effects of this compound, presenting quantitative data, detailing the underlying signaling pathways, and outlining key experimental protocols for its study. The mechanism of action is characterized by a p53-independent pathway involving the inhibition of pro-survival tyrosine kinase signaling and the sustained activation of stress-activated protein kinases (SAPKs), positioning this compound as a promising candidate for cancer therapy.[1][5][6]
Introduction
This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a heptapeptide somatostatin analogue distinguished by a five-residue ring structure.[5][7] Developed as a potential antineoplastic agent, it has shown strong antiproliferative and pro-apoptotic activity against numerous human tumor cell lines in vitro and in animal xenograft models.[2][4][6] A key feature of this compound is its tumor-selective action, which is achieved without the antisecretory or growth hormone-inhibiting effects typical of other somatostatin analogues.[7][8] This selectivity is attributed to a unique mechanism of action that diverges from classical somatostatin receptor signaling. This compound induces apoptosis by modulating intracellular kinase pathways, specifically by inhibiting survival-promoting tyrosine kinases while simultaneously activating stress-related kinases that commit the cell to programmed cell death.[5][9]
In Vitro Efficacy: A Quantitative Analysis
This compound exerts a potent dose- and time-dependent antiproliferative effect across a broad spectrum of human cancer cell lines.[4] Its efficacy has been quantified through various in vitro assays, demonstrating significant inhibition of cell growth and robust induction of apoptosis.
2.1 Antiproliferative Activity
Studies, including those conducted by the National Cancer Institute, have shown that this compound can inhibit the proliferation of diverse tumor cell lines by 50-95%.[1][2][6] The compound is effective against cancers of the breast, colon, prostate, pancreas, and liver, including multidrug-resistant variants.[3][4][8]
| Cell Line Type | Example Cell Lines | Concentration | % Proliferation Inhibition | Reference |
| Breast, Colon, Prostate | Various | 20–40 µM | IC50 Range | [4] |
| Breast Cancer | MCF7 | Not Specified | 87% | [10] |
| Prostate Cancer | PC-3 | Not Specified | 90% | [10] |
| Pancreatic Cancer | P818 | Not Specified | 98% | [10] |
| Leukemia | K-562 | Not Specified | 95% | [10] |
| NCI 60-Cell Line Screen | Majority of Cell Lines | 100 µM | Strong Antiproliferative Effect | [4] |
2.2 Apoptosis Induction
The primary mechanism for this compound's antiproliferative effect is the induction of apoptosis.[7] A preincubation period of just 4 hours can irreversibly commit cancer cells to a cell death program.[5] This effect is observed in both solid tumor cell lines and hematopoietic cancers.[3][11]
| Cell Line Type | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| Hepatoma (Drug-Sensitive & Resistant) | 60 µg/mL | 24 hours | 60-75% Apoptotic Cells | [4] |
| Human Epidermoid Carcinoma | A431 | 30 µM | 4 hours | Irreversible commitment to cell death |
| Human Peripheral Blood Lymphocytes (Healthy) | 15 µg/mL | 69 hours | 2.63-fold increase in apoptosis | [11] |
| Chronic Lymphoid Leukemia (CLL) Cells | 15 µg/mL | 69 hours | 21.78-fold increase in apoptosis | [11] |
| Colon, Pancreas, Leukemia, Melanoma, Lymphoma | 10 µg/mL | 48 hours | Apoptosis Induction | [10] |
Mechanism of Action: Signaling Pathways
This compound induces apoptosis through a dual mechanism that is independent of p53.[1][6] It simultaneously inhibits critical cell survival signaling cascades while promoting a strong and sustained stress response that culminates in programmed cell death.
3.1 Receptor Binding and Early Events this compound is reported to bind with high affinity to somatostatin receptor subtypes SSTR1 and SSTR4.[7] Following receptor engagement, one of the key intracellular events is the stimulation of protein tyrosine phosphatase (PTPase) activity.[8] This activation is a crucial step that initiates the downstream signaling cascade responsible for its antiproliferative effects.[8]
3.2 Inhibition of Pro-Survival Pathways The this compound-induced activation of PTPase leads to the dephosphorylation and subsequent inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][8] This action blocks growth factor-induced signaling events, including the activation of cRaf-1 and the Extracellular signal-Regulated Kinase (ERK), which are central to cell proliferation and survival.[5] While this compound can cause a transient, minor activation of ERK2, its predominant effect is a blockade of the entire ERK activation pathway.[5]
3.3 Activation of Stress-Activated Protein Kinase (SAPK) Pathways Concurrently with the inhibition of survival pathways, this compound triggers a strong and sustained activation of the c-Jun NH2-terminal kinase (JNK)/SAPK and p38MAPK pathways.[5] The time course of this activation correlates directly with the point at which cells become irreversibly committed to apoptosis.[12] Studies suggest that the JNK pathway is a critical driver of this compound-induced cell death, as blocking other pathways like ERK or p38MAPK does not prevent apoptosis.[5]
3.4 p53-Independent Apoptosis A significant feature of this compound's mechanism is its ability to function independently of the p53 tumor suppressor protein.[1] Studies have shown that treatment with this compound does not alter the cellular levels of p53, indicating that it bypasses this common apoptotic checkpoint.[1][2][6] This makes this compound a potentially effective agent against tumors with mutated or non-functional p53, which are often resistant to conventional chemotherapies.
Key Experimental Protocols
The study of this compound induced apoptosis involves a variety of standard and specialized cell biology techniques.
4.1 Cell Culture A diverse range of human cancer cell lines have been used to study this compound, including:
-
A431 (human epidermoid carcinoma)[5]
-
Hepatocellular carcinoma lines (drug-sensitive and multidrug-resistant)[3]
-
MIAPaCa-2 (pancreatic cancer)[8]
-
MCF7 (breast cancer), PC-3 (prostate cancer)[10]
-
Peripheral blood lymphocytes (PBL) from healthy donors and CLL patients[11]
Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
4.2 Cell Viability Assay (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
4.3 Apoptosis Quantification (Annexin V/PI Staining and Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Preparation: Treat cells with this compound for the specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add additional 1X Binding Buffer and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
4.4 DNA Fragmentation Analysis (DNA Laddering) This technique visualizes the characteristic cleavage of DNA into internucleosomal fragments that occurs during late-stage apoptosis.[4][14]
-
Cell Lysis: Harvest ~1-5 x 10^6 this compound-treated cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
DNA Extraction: Centrifuge to pellet high molecular weight chromatin. Extract DNA from the supernatant using a phenol:chloroform:isoamyl alcohol procedure, followed by ethanol precipitation.
-
RNase Treatment: Resuspend the DNA pellet and treat with RNase A to remove contaminating RNA.
-
Electrophoresis: Load the DNA samples onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of fragments in multiples of ~180-200 bp indicates apoptosis.
4.5 Western Blot Analysis for Signaling Proteins This method is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for target proteins (e.g., phospho-JNK, total JNK, phospho-p38, total p38, phospho-ERK, total ERK, p53, cleaved PARP).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a novel somatostatin analogue that potently induces apoptosis in a wide array of cancer cells in vitro. Its mechanism of action is distinct and highly advantageous, relying on the p53-independent inhibition of pro-survival tyrosine kinase pathways and the robust, sustained activation of pro-apoptotic stress kinases like JNK.[1][5] The comprehensive data on its efficacy, coupled with a well-defined signaling cascade, underscores its potential as a selective and powerful therapeutic agent. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate and harness the unique anticancer properties of this compound.
References
- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Apoptosis is induced in both drug-sensitive and multidrug-resistant hepatoma cells by somatostatin analogue this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. The somatostatin analogue this compound induces apoptosis in A431 cells: sustained activation of stress-activated kinases and inhibition of signalling to extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The somatostatin analogue peptide this compound induces apoptosis and chromosome breakage in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. rjlbpcs.com [rjlbpcs.com]
Tt-232 Induced Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tt-232, a synthetic heptapeptide analogue of somatostatin, has demonstrated potent anti-neoplastic properties by inducing cell cycle arrest, primarily at the G1/S transition phase. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of its effects on cell cycle distribution. The signaling cascade initiated by this compound involves the activation of somatostatin receptors (SSTR1 and SSTR4), leading to the downstream activation of Protein Kinase C delta (PKCδ) and the proto-oncogene tyrosine-protein kinase Src (c-Src). This cascade ultimately converges on the cell cycle machinery, inhibiting the progression from the G1 to the S phase.
Mechanism of Action: this compound and the Cell Cycle
This compound exerts its cytostatic effects by modulating a specific signaling pathway that culminates in the arrest of the cell cycle at the G1/S checkpoint. Unlike the natural hormone somatostatin, this compound exhibits a higher affinity for somatostatin receptor subtypes 1 and 4 (SSTR1 and SSTR4). Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that is pivotal for its anti-proliferative effects.
The key mediators in this pathway are Protein Kinase C delta (PKCδ) and the non-receptor tyrosine kinase c-Src.[1] Activation of SSTR1 and SSTR4 by this compound leads to the subsequent activation of both PKCδ and c-Src.[1] These kinases, in turn, are thought to influence the expression and/or activity of key cell cycle regulatory proteins, such as cyclin-dependent kinase inhibitors (CKIs) p21 and p27. These inhibitors are known to negatively regulate the activity of cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transition from G1 to S phase. By promoting the inhibitory function of p21 and p27, this compound effectively halts the cell cycle at the G1 phase, preventing DNA replication and cell division.
Quantitative Data: Effect of this compound on Cell Cycle Distribution
Table 1: Qualitative Summary of this compound Effect on Cell Cycle Phases in A431 Cells
| Treatment | G1 Phase Population | S Phase Population | G2/M Phase Population |
| Control (Untreated) | Normal Distribution | Normal Distribution | Normal Distribution |
| This compound Treatment | Significantly Increased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of A431 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
A431 cells
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture A431 cells to 70-80% confluency. Treat the cells with the desired concentration of this compound for the specified duration (e.g., 24 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (100 µg/mL).
-
Incubation: Incubate the stained cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically around 617 nm). For each sample, acquire data for at least 10,000 events.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins (e.g., p21, p27, Cyclin D1, CDK4) in this compound-treated A431 cells.
Materials:
-
A431 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p21, p27, Cyclin D1, CDK4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control A431 cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p21) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Signaling Pathway of this compound Induced G1 Arrest
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Experimental Workflow for this compound Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Logical Relationship of this compound Action
Caption: Logical flow from this compound administration to cell cycle arrest.
References
The Role of TT-232 in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
TT-232, a synthetic heptapeptide analogue of somatostatin, has emerged as a significant subject of investigation in the field of neurogenic inflammation. This technical guide provides an in-depth overview of the core principles underlying this compound's mechanism of action, its effects in preclinical models, and the experimental protocols utilized in its study. The information is tailored for researchers, scientists, and professionals involved in drug development seeking to understand and potentially leverage this compound's therapeutic potential.
Core Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects primarily through its interaction with somatostatin receptors (SSTRs), with a notable affinity for the SSTR4 subtype.[1][2][3] Unlike the native somatostatin, this compound is designed to have a more stable profile and lacks significant endocrine side effects, making it a more viable therapeutic candidate.[4][5] The binding of this compound to SSTR4, a G-protein coupled receptor, initiates a signaling cascade that ultimately inhibits the release of pro-inflammatory sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive nociceptors.[3][4][5] This inhibition is a key factor in mitigating the vascular and cellular responses characteristic of neurogenic inflammation.
The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][6] This reduction in cAMP modulates downstream effectors, contributing to the stabilization of sensory nerve endings and the reduction of neuropeptide exocytosis.
Signaling Pathway of this compound in Neurogenic Inflammation
Caption: Signaling pathway of this compound via the SSTR4 receptor.
Preclinical Efficacy of this compound
Numerous in vivo studies in rodent models have demonstrated the potent anti-inflammatory and anti-nociceptive properties of this compound across a range of neurogenic inflammation paradigms.
Quantitative Data from In Vivo Studies
| Experimental Model | Species | This compound Dose | Route of Administration | Observed Effect | Citation |
| Carrageenan-induced Paw Edema | Rat | 3 x 2.5-20 µg/kg | i.v. | Dose-dependent inhibition of paw edema | [4] |
| Bradykinin-induced Acute Arthritis | Rat | 5-20 µg/kg | i.v. | Significant inhibition of articular plasma extravasation | [5] |
| Capsaicin-induced Ear Edema | Mouse | 5, 10, or 20 µg/kg | i.v. or i.p. | Potent anti-inflammatory activity | [5] |
| Partial Sciatic Nerve Injury | Rat | 5-20 µg/kg | i.p. | Dose-dependent inhibition of mechano-nociceptive hyperalgesia | [4] |
| Formalin-induced Nociception | Rat | 80 µg/kg | i.p. | Inhibition of both early and late phases of pain behavior | [3] |
| Phenylquinone-evoked Writhing | Mouse | 10-200 µg/kg | s.c. | Significant inhibition of writhing movements | [3] |
| Streptozotocin-induced Diabetic Neuropathy | Rat | 10-100 µg/kg | i.p. | Inhibition of mechanical allodynia | [3] |
In Vitro Neuropeptide Release
| Tissue Preparation | Species | This compound Concentration | Stimulus | Observed Effect | Citation |
| Isolated Trachea | Rat | 500 nM | Electrical Field Stimulation | Significant inhibition of Substance P and CGRP release | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols employed in the study of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a classic paradigm for acute, non-immune inflammation with a significant neurogenic component.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Procedure:
-
A 1% solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the plantar surface of the right hind paw.
-
This compound or vehicle is administered intravenously at specified doses (e.g., 3 x 2.5, 5, 10, or 20 µg/kg) at defined time points relative to the carrageenan injection.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: The increase in paw volume is calculated as a percentage change from baseline. The inhibitory effect of this compound is expressed as the percentage reduction in edema compared to the vehicle-treated group.
Bradykinin-Induced Acute Arthritis in Rats
This model assesses plasma extravasation in the joint, a key feature of neurogenic inflammation.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly utilized.
-
Procedure:
-
Animals are anesthetized.
-
Evans blue dye (e.g., 50 mg/kg) is injected intravenously to quantify plasma extravasation.
-
This compound or vehicle is administered intravenously at the desired doses (e.g., 5, 10, or 20 µg/kg).
-
After a short interval (e.g., 5 minutes), bradykinin (e.g., 0.5 nmol in 0.1 mL saline) is injected intra-articularly into the knee joint.
-
After a set time (e.g., 30 minutes), the animals are euthanized, and the joint capsule is dissected.
-
The extravasated Evans blue dye is extracted from the tissue using formamide and quantified spectrophotometrically.
-
-
Data Analysis: The amount of extravasated dye is a direct measure of plasma leakage. The effect of this compound is calculated as the percentage inhibition of dye extravasation compared to the control group.
In Vitro Sensory Neuropeptide Release from Isolated Rat Trachea
This ex vivo method directly measures the inhibitory effect of this compound on the release of SP and CGRP from sensory nerve endings.
-
Tissue Preparation:
-
Rats are euthanized, and the trachea is rapidly dissected and placed in oxygenated Krebs solution.
-
The trachea is cut into rings and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Workflow:
-
The tissue is allowed to equilibrate.
-
The tissue is incubated with this compound (e.g., 500 nM) or vehicle for a specified period.
-
Electrical field stimulation (EFS) (e.g., 40 V, 0.1 ms, 10 Hz for 120 s) is applied to elicit neuropeptide release.
-
The bathing solution is collected before and after stimulation.
-
-
Quantification: The concentrations of SP and CGRP in the collected samples are determined using highly sensitive enzyme immunoassays (EIA).
-
Data Analysis: The amount of neuropeptide released is calculated as the difference between the stimulated and basal levels. The inhibitory effect of this compound is expressed as the percentage reduction in stimulated release.
Caption: Experimental workflow for in vitro neuropeptide release assay.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the management of conditions with a significant neurogenic inflammatory component, such as certain types of pain, arthritis, and asthma.[5] Its potent inhibitory effects on sensory neuropeptide release, mediated primarily through the SSTR4 receptor, have been consistently demonstrated in a variety of preclinical models. The detailed experimental protocols provided in this guide serve as a foundation for further research into its mechanisms and potential clinical applications. Future studies should focus on elucidating the downstream signaling pathways in greater detail, exploring its efficacy in a broader range of disease models, and ultimately, translating these preclinical findings into clinical trials to assess its safety and efficacy in human populations.
References
- 1. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic effect of this compound, a heptapeptide somatostatin analogue, in acute pain models of the rat and the mouse and in streptozotocin-induced diabetic mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of the somatostatin analogue this compound: effects on neurogenic and non-neurogenic inflammation and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
The Analgesic Potential of Tt-232: A Preclinical In-Depth Review
An overview of the potent anti-nociceptive and anti-inflammatory effects of the somatostatin analogue Tt-232 in various preclinical pain models, detailing its mechanism of action, experimental validation, and therapeutic promise for researchers, scientists, and drug development professionals.
This compound, a stable, peripherally acting heptapeptide somatostatin analogue (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2), has demonstrated significant analgesic and anti-inflammatory properties across a range of preclinical models.[1][2] With a high binding affinity for the somatostatin sst4 receptor, this compound presents a promising avenue for the development of novel pain therapeutics.[1][3] This technical guide synthesizes the available preclinical data, providing a detailed examination of the experimental protocols, quantitative outcomes, and underlying signaling pathways associated with this compound's analgesic effects.
Quantitative Analysis of Analgesic Efficacy
The analgesic efficacy of this compound has been quantified in various rodent models of acute and chronic pain. The following tables summarize the key findings, offering a clear comparison of effective doses and observed effects across different experimental paradigms.
Table 1: Analgesic Effects of this compound in Acute Pain Models
| Pain Model | Species | Route of Administration | This compound Dose | Analgesic Effect |
| Phenylquinone-Induced Writhing | Mouse | Subcutaneous (s.c.) | 10-200 µg/kg | Significant inhibition of writhing movements.[1] |
| Formalin-Induced Nociception (Early & Late Phases) | Rat | Intraperitoneal (i.p.) | 80 µg/kg | Inhibition of both phases based on composite pain score.[1] |
| Resiniferatoxin-Induced Heat Allodynia | Rat | Intraperitoneal (i.p.) | 10 µg/kg | Diminished heat threshold drop.[1] |
| Noxious Heat Threshold | Rat | Intraperitoneal (i.p.) | 20 µg/kg | Elevation of noxious heat threshold.[1] |
Table 2: Analgesic and Anti-inflammatory Effects of this compound in Chronic Pain and Inflammation Models
| Model | Species | Route of Administration | This compound Dose | Effect |
| Streptozotocin-Induced Diabetic Neuropathy (Mechanical Allodynia) | Rat | Intraperitoneal (i.p.) | 10-100 µg/kg | Inhibition of the decrease in mechanonociceptive threshold.[1] |
| Partial Sciatic Nerve Injury (Mechanical Hyperalgesia) | Rat | Intraperitoneal (i.p.) | 5-20 µg/kg | Dose-dependent inhibition of mechano-nociceptive hyperalgesia.[2] |
| Chronic Neuropathic Pain | Mouse | Intraperitoneal (i.p.) | 100 µg/kg | 35.7% analgesic effect upon single administration.[3] |
| Arthritis | Mouse | Intraperitoneal (i.p.) | 200 µg/kg | 50.4% analgesic effect upon repeated injection.[3] |
| Carrageenin-Induced Paw Edema | Rat | Intravenous (i.v.) | 3 x 2.5-20 µg/kg | Dose-dependent inhibition of edema.[2] |
| Bradykinin-Induced Evans Blue Accumulation (Arthritis) | Rat | Single dose | 5-20 µg/kg | Significant inhibition of plasma extravasation.[2] |
| Capsaicin-Induced Ear Edema | Mouse | - | - | Potent decrease in edema formation.[2] |
Mechanism of Action: Sst4 Receptor-Mediated Signaling
This compound exerts its analgesic and anti-inflammatory effects primarily through the activation of the sst4 receptor, a G-protein coupled receptor.[3][4] This activation initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory and nociceptive processes. In vitro studies have shown that this compound inhibits forskolin-stimulated cAMP accumulation with an EC50 of 371.6 ± 58.03 nmol.[3] The analgesic effects of this compound were absent in sst4-deficient mice, providing strong evidence for the critical role of this receptor.[3]
Caption: this compound signaling pathway via the sst4 receptor.
Detailed Experimental Protocols
The preclinical evaluation of this compound involved a variety of well-established animal models of pain and inflammation. The methodologies for these key experiments are detailed below.
Formalin-Induced Nociception in Rats
This model assesses both acute and persistent pain. A dilute formalin solution is injected into the plantar surface of a rat's hind paw, eliciting a biphasic pain response. The early phase (0-5 minutes) represents direct chemical nociception, while the late phase (25-45 minutes) reflects inflammatory pain. The analgesic effect of this compound (80 µg/kg, i.p.) was quantified by observing and scoring the animal's pain behaviors, such as flinching, licking, and biting of the injected paw, and calculating a composite pain score.[1]
Caption: Workflow for the formalin-induced nociception test.
Streptozotocin-Induced Diabetic Neuropathy in Rats
This model mimics the chronic mechanical allodynia associated with diabetic neuropathy. Diabetes is induced in rats via an intravenous injection of streptozotocin (50 mg/kg). After five weeks, the development of mechanical allodynia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments). The efficacy of this compound (10-100 µg/kg, i.p.) is determined by its ability to reverse the diabetes-induced decrease in the mechanonociceptive threshold.[1]
Partial Sciatic Nerve Injury (Seltzer Model) in Rats
This is a widely used model of neuropathic pain. The sciatic nerve of a rat is partially ligated, leading to the development of mechanical hyperalgesia in the ipsilateral hind paw. On the seventh day post-operation, mechano-nociception is measured using the Randall-Selitto test, which applies a graded pressure to the paw. The analgesic effect of this compound (5-20 µg/kg, i.p.) is quantified by its dose-dependent inhibition of this hyperalgesia.[2]
Caption: Workflow for the partial sciatic nerve injury model.
Conclusion and Future Directions
The preclinical data strongly support the analgesic and anti-inflammatory potential of this compound. Its efficacy in diverse models of acute and chronic pain, coupled with its primary action at the sst4 receptor, highlights its potential as a novel, non-opioid analgesic. The lack of endocrine effects further enhances its safety profile.[2][5] Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety and efficacy in more complex disease models. These studies will be crucial in translating the promising preclinical findings into clinical applications for the management of various pain syndromes.
References
- 1. Analgesic effect of this compound, a heptapeptide somatostatin analogue, in acute pain models of the rat and the mouse and in streptozotocin-induced diabetic mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the somatostatin analogue this compound: effects on neurogenic and non-neurogenic inflammation and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tt-232: Discovery, Development, and Mechanism of Action
Introduction
This compound, also known as CAP-232, is a synthetic heptapeptide analog of somatostatin with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2.[1][] Developed as a potent antitumor agent, this compound exhibits a distinct pharmacological profile compared to its parent hormone, somatostatin.[1][3] Notably, it lacks the growth hormone release-inhibiting effects commonly associated with other somatostatin analogs.[1][] This selective activity, coupled with its demonstrated efficacy in preclinical models, has positioned this compound as a promising candidate for cancer therapy.[1] This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound.
Discovery and Preclinical Development
The development of this compound was driven by the need for a somatostatin analog with potent antitumor activity but without the endocrine side effects.[3] Preclinical studies have demonstrated that this compound exerts significant antiproliferative and pro-apoptotic effects across a wide range of human tumor cell lines, including colon, pancreas, lymphoma, leukemia, melanoma, and hepatoma.[1][]
In Vitro Antitumor Activity
This compound has been shown to inhibit the proliferation of various human tumor cell lines.[4] While specific IC50 values are not extensively reported in the provided search results, the compound has demonstrated significant growth inhibition. For instance, at concentrations of 20-30 μg/mL, this compound showed antiproliferative effects on several human tumor cell lines.[4] Furthermore, at a concentration of 10 μg/mL for 48 hours, this compound induced apoptosis in human colon (HT-29 and SW620), pancreatic, leukemia (K-562), melanoma, and lymphoma tumor cell lines.[4]
| Cell Line Type | Effect | Concentration | Duration |
| Various Human Tumors | Antiproliferative | 20-30 μg/mL | 24 hours |
| Colon, Pancreatic, Leukemia, Melanoma, Lymphoma | Apoptosis Induction | 10 μg/mL | 48 hours |
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been confirmed in various animal models. The growth of human xenografts (prostate, breast carcinoma, lymphoma, melanoma) and animal tumors (colon-26, P-388, S-180, B16, MXT) was inhibited by this compound in a dose-dependent manner.[1][] Continuous long-term infusion has been identified as the most effective administration route.[1][5]
| Tumor Model | Administration Route | Dose Range | Tumor Growth Inhibition | Reference |
| Human Xenografts and Animal Tumors | Not Specified | 30-750 microg/kg/day | 54-98% | [1][] |
| S-180 Sarcoma | Injections (twice daily for 2 weeks) | 15 micrograms/kg | 50-70% | [6] |
| S-180 Sarcoma | Continuous s.c. infusion (14 days) | Not Specified | 80-100% | [5] |
| B-16 Rodent Melanoma | Intermittent Injection | Not Specified | 35%-39% | [7] |
| B-16 Rodent Melanoma | Continuous Infusion | Not Specified | 47%-63% | [7] |
| HT-18 Human Lymphoid Melanoma | Intermittent Injection | Not Specified | 41%-63% | [7] |
| HT-18 Human Lymphoid Melanoma | Continuous Infusion | Not Specified | 69%-79% | [7] |
Mechanism of Action
This compound employs a multi-faceted mechanism of action to exert its antitumor effects, primarily through the activation of specific somatostatin receptors and modulation of intracellular signaling pathways.[1]
Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound leading to cell cycle arrest, inhibition of proliferation, and apoptosis.
The primary mechanisms include:
-
Somatostatin Receptor (SSTR) Binding: this compound binds with high affinity to somatostatin receptors SSTR1 and SSTR4.[3][7] This interaction is crucial for its antitumor activity.
-
Induction of Cell Cycle Arrest: this compound can trigger cell cycle arrest at the G1/S transition.[8] This effect is mediated through the activation of protein kinase C delta (PKCδ) and c-Src.[8]
-
Inhibition of Tyrosine Kinases: A key feature of this compound's action is the inhibition of tyrosine kinase activity, which interferes with proliferative signaling cascades.[1][7]
-
Induction of Apoptosis: this compound induces programmed cell death in tumor cells.[1][7] This is partly achieved through interaction with an intracellular receptor and an enzyme involved in glycolysis, leading to the translocation of this enzyme to the nucleus.[1]
Experimental Protocols
Detailed experimental protocols for the cited studies are not available in the public domain. However, based on the descriptions, the key methodologies employed in the preclinical evaluation of this compound would have included:
General Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound, encompassing both in vitro and in vivo studies.
-
In Vitro Cell Proliferation and Apoptosis Assays: Standard cell viability assays (e.g., MTT) and apoptosis detection methods (e.g., flow cytometry with Annexin V/PI staining) would have been used to assess the effect of this compound on various cancer cell lines.
-
Tyrosine Kinase Activity Assays: Biochemical assays to measure the phosphorylation of tyrosine kinase substrates in the presence and absence of this compound.
-
Animal Tumor Models: The use of immunodeficient mice bearing human tumor xenografts or syngeneic mouse tumor models to evaluate the in vivo antitumor efficacy of this compound. Tumor growth inhibition and survival analysis would be the primary endpoints.
-
Drug Administration: For in vivo studies, this compound was administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injections, as well as continuous infusion using osmotic minipumps.[5][6]
Clinical Development
This compound has progressed to clinical trials. It has successfully completed Phase I clinical trials, where it was found to be well-tolerated without significant toxicity or side effects.[3] A Phase II study of this compound (under the name CAP-232) was initiated for patients with refractory metastatic renal cell carcinoma (NCT00422786).[9] The current status and outcomes of this and any subsequent trials are not detailed in the provided search results.
This compound is a novel somatostatin analog with a compelling preclinical profile as an antitumor agent. Its unique mechanism of action, involving the selective activation of SSTR1 and SSTR4, induction of cell cycle arrest and apoptosis, and inhibition of tyrosine kinases, sets it apart from other somatostatin analogs. The favorable safety profile observed in Phase I clinical trials further supports its potential as a therapeutic agent for various malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy in cancer patients.
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of various administration routes on the antitumor efficacy ofthis compound, a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
The Somatostatin Analog TT-232: A Novel Modulator of Tumor-Specific Pyruvate Kinase M2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TT-232, also known as TLN-232, is a synthetic heptapeptide analog of somatostatin with demonstrated potent and selective antitumor activity.[1][2] A significant body of preclinical evidence indicates that a primary mechanism of action for this compound involves the direct interaction with the tumor-specific M2 isoform of pyruvate kinase (PKM2). This interaction disrupts the normal cytoplasmic localization and glycolytic function of PKM2, inducing its translocation to the nucleus.[1][3][4] Nuclear PKM2 then participates in signaling cascades that culminate in caspase-independent apoptosis of cancer cells.[3] This technical guide provides a comprehensive overview of the core mechanism of this compound's effect on PKM2, presenting key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to this compound and Pyruvate Kinase M2
This compound is a cyclic heptapeptide with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2.[2] Unlike native somatostatin, this compound exhibits minimal endocrine effects, positioning it as a promising candidate for targeted cancer therapy.[2] Its antitumor activity has been observed across a range of human tumor cell lines, including colon, pancreas, lymphoma, leukemia, and melanoma.[2][5]
Pyruvate kinase (PK) is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and tumor cells and plays a central role in the metabolic reprogramming observed in cancer, often referred to as the Warburg effect.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Cellular Effects of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 | MTT Assay | LD50 | ~60 µM | [6] |
| HEK293 (PKM2 overexpression) | MTT Assay | LD50 | ~30 µM | [6] |
| HT-29 (Colon Cancer) | Apoptosis Assay | Apoptosis Induction (10 µg/mL, 48h) | Data indicates induction | [5] |
| SW620 (Colon Cancer) | Apoptosis Assay | Apoptosis Induction (10 µg/mL, 48h) | Data indicates induction | [5] |
| P818 (Pancreatic Cancer) | Apoptosis Assay | Apoptosis Induction (10 µg/mL, 48h) | Data indicates induction | [5] |
| K-562 (Leukemia) | Apoptosis Assay | Apoptosis Induction (10 µg/mL, 48h) | Data indicates induction | [5] |
| WM 938/B (Melanoma) | Apoptosis Assay | Apoptosis Induction (10 µg/mL, 48h) | Data indicates induction | [5] |
| HT-58 (Lymphoma) | Apoptosis Assay | Apoptosis Induction (10 µg/mL, 48h) | Data indicates induction | [5] |
Table 2: Physico-Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 147159-51-1 | [7] |
| Molecular Formula | C45H58N10O9S2 | [7] |
| Molecular Weight | 947.13 g/mol | [7] |
Note: Specific binding affinity data (e.g., Kd) from surface plasmon resonance studies are mentioned in the literature but quantitative values are not publicly available at this time.
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects through a multi-faceted mechanism centered on the modulation of PKM2.
Direct Interaction with PKM2 and Induction of Nuclear Translocation
This compound directly binds to PKM2. This interaction is believed to induce a conformational change in PKM2, leading to its dissociation from microtubules and subsequent translocation into the nucleus.[1][3]
Caption: this compound interaction with and nuclear translocation of PKM2.
Somatostatin Receptor (SSTR)-Mediated Effects
In addition to its direct interaction with PKM2, this compound is an agonist for somatostatin receptors sst1 and sst4. Activation of these receptors can contribute to the antiproliferative effects of this compound through the inhibition of tyrosine kinases and activation of cell cycle inhibitors.[2]
Caption: SSTR-mediated signaling pathway of this compound.
Experimental Protocols
PKM2 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization of PKM2 nuclear translocation in response to this compound treatment using immunofluorescence microscopy.
Materials:
-
Cos-7 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-PKM2
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed Cos-7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) for the indicated time (e.g., 4 hours). Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PKM2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst 33342 or DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of PKM2 using a fluorescence microscope.
References
- 1. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear translocation of the tumor marker pyruvate kinase M2 induces programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Methodological & Application
TT-232 Experimental Protocol for In Vitro Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro investigation of TT-232, a promising antitumor somatostatin analogue. This guide outlines the methodologies for key experiments, summarizes quantitative data in structured tables, and visualizes the compound's signaling pathway and experimental workflows.
Introduction
This compound is a synthetic heptapeptide analogue of somatostatin that has demonstrated significant antitumor activity in a variety of cancer cell lines.[1][2] Unlike native somatostatin, this compound exhibits potent antiproliferative and pro-apoptotic effects without significantly impacting growth hormone release.[2] Its mechanism of action is primarily mediated through somatostatin receptors (SSTR), particularly SSTR1 and SSTR4, initiating a signaling cascade that leads to cell cycle arrest and apoptosis.[2][3]
Mechanism of Action: Signaling Pathway
This compound exerts its cytostatic and cytotoxic effects by activating a distinct signaling pathway. Upon binding to SSTR1 and SSTR4, this compound triggers a cascade involving Protein Kinase C delta (PKCδ) and the proto-oncogene tyrosine-protein kinase Src (c-Src).[4] This signaling ultimately leads to a blockage of the G1/S transition in the cell cycle, thereby inhibiting cell proliferation.[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Proliferation Inhibition (%) | Reference |
| Various (20 lines) | Multiple | Not Specified | Not Specified | 50-95 | [1] |
| MCF7 | Breast | 20-30 µg/mL | 24 h | 87 | [3] |
| PC-3 | Prostate | 20-30 µg/mL | 24 h | 90 | [3] |
| P818 | Pancreatic | 20-30 µg/mL | 24 h | 98 | [3] |
| K-562 | Leukemia | 20-30 µg/mL | 24 h | 95 | [3] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Apoptotic Cells (%) | Reference |
| HT-29 | Colon | 10 µg/mL | 48 h | Data not specified | [3] |
| SW620 | Colon | 10 µg/mL | 48 h | Data not specified | [3] |
| 818 | Pancreatic | 10 µg/mL | 48 h | Data not specified | [3] |
| K-562 | Leukemia | 10 µg/mL | 48 h | Data not specified | [3] |
| WM 938/B | Melanoma | 10 µg/mL | 48 h | Data not specified | [3] |
| M-1 | Melanoma | 10 µg/mL | 48 h | Data not specified | [3] |
| EP | Melanoma | 10 µg/mL | 48 h | Data not specified | [3] |
| HT-58 | Lymphoma | 10 µg/mL | 48 h | Data not specified | [3] |
Experimental Protocols
Detailed protocols for the in vitro evaluation of this compound are provided below. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.
Cell Proliferation (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or sterile water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
References
- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TT-232 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TT-232, a somatostatin analogue with potent antitumor activity, in mouse xenograft models. The information compiled from preclinical studies is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound.
Introduction to this compound
This compound is a synthetic heptapeptide analogue of somatostatin that acts as a selective agonist for somatostatin receptors 1 and 4 (SSTR1 and SSTR4).[1][2] Unlike natural somatostatin, this compound exhibits potent antitumor effects without significantly inhibiting growth hormone release.[3] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell types.[1][3][4] this compound has demonstrated significant tumor growth inhibition in a range of human tumor xenografts, including breast, prostate, colon, and melanoma.[3][5][6]
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by activating SSTR1 and SSTR4, which triggers a cascade of intracellular signaling events. This activation leads to the inhibition of tyrosine kinases and the stimulation of protein tyrosine phosphatase (PTPase), ultimately resulting in cell cycle arrest at the G1/S transition and the induction of apoptosis.[4][5][7]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various mouse xenograft models as reported in preclinical studies.
Table 1: Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | MDA-MB-231 | Not Specified | 0.25 - 0.5 mg/kg | Not Specified | Not Specified | ~80% | [6] |
| Prostate Cancer | PC-3 | Not Specified | 20 mg/kg | Not Specified | 3 weeks | 60% | [6] |
| Colon Carcinoma | HT-29 | Not Specified | Not Specified | s.c. infusion | 14 days | 30-80% | [5] |
| Melanoma | HT-18 | Not Specified | Not Specified | s.c. infusion | 14 days | 30-80% | [5] |
| Breast Carcinoma | MCF-7 (ER+) | Not Specified | Not Specified | s.c. infusion | 14 days | 30-80% | [5] |
| Breast Carcinoma | MDA-MB-231 (ER-) | Not Specified | Not Specified | s.c. infusion | 14 days | 30-80% | [5] |
| Prostate Carcinoma | PC-3 | Not Specified | Not Specified | s.c. infusion | 14 days | 30-80% | [5] |
| Promyelocytic Leukemia | HL-60 | Not Specified | Not Specified | s.c. infusion | 14 days | 30-80% | [5] |
Table 2: Efficacy of this compound in Murine Tumor Models
| Tumor Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Sarcoma | S-180 | BDF1 | 15 µg/kg | i.p., s.c., or i.v. (twice daily) | 2 weeks | 50-70% | [8] |
| Colon Adenocarcinoma | Colon 26 | Not Specified | 750 µg/kg/day | Intraperitoneal (twice a day) | Not Specified | 70% | [1] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in mouse xenograft models, synthesized from established methodologies.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium, collect the cell suspension, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired final cell concentration (typically 1x10^6 to 1x10^7 cells per 100-200 µL).
-
Keep the cell suspension on ice to maintain viability.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved method.
-
Shave the hair from the injection site (typically the flank) and disinfect the skin with 70% ethanol.
-
-
Subcutaneous Injection:
-
Gently lift the skin at the injection site to create a tent.
-
Insert the needle subcutaneously, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Slowly inject the cell suspension (100-200 µL).
-
Withdraw the needle and gently massage the injection site to distribute the cells.
-
-
Post-Injection Monitoring: Monitor the animals regularly for tumor development, which can be assessed by palpation.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound peptide
-
Sterile vehicle (e.g., sterile saline or PBS)
-
Sterile syringes (1 mL) and needles (27-30 gauge for injection)
-
Osmotic minipumps (for continuous infusion)
-
Surgical tools for pump implantation (if applicable)
Procedure:
-
Preparation of this compound Solution:
-
On the day of administration, dissolve the this compound peptide in the sterile vehicle to the desired concentration. The concentration should be calculated based on the desired dose and the injection volume.
-
Ensure the solution is thoroughly mixed and sterile.
-
-
Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and position it to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the this compound solution.
-
-
Subcutaneous (SC) Injection:
-
Gently lift the skin to create a tent, typically in the flank or dorsal region.
-
Insert the needle into the subcutaneous space and inject the solution.
-
-
Intravenous (IV) Injection:
-
This route requires specialized training. Typically, the lateral tail vein is used.
-
-
Continuous Subcutaneous Infusion (via Osmotic Minipump):
-
Fill the osmotic minipump with the prepared this compound solution according to the manufacturer's instructions.
-
Surgically implant the minipump subcutaneously in the dorsal region of the mouse under anesthesia.
-
This method provides continuous and consistent delivery of the compound.
-
-
-
Dosing and Schedule: The optimal dose and administration schedule for this compound can vary depending on the tumor model and should be determined empirically. Published studies have used doses ranging from 15 µg/kg to 20 mg/kg, administered daily, twice daily, or via continuous infusion.[1][5][6][8]
Protocol 3: Tumor Growth Monitoring and Efficacy Assessment
This protocol details the methods for monitoring tumor growth and evaluating the antitumor efficacy of this compound.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., 2-3 times per week).
-
The length is the longest diameter, and the width is the diameter perpendicular to the length.
-
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length × Width²) / 2
-
-
Body Weight Monitoring: Record the body weight of the animals at each tumor measurement to monitor for signs of toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): This is a common endpoint to assess efficacy. It is calculated at the end of the study using the following formula:
-
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100
-
-
Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals is monitored.
-
-
Data Analysis: Analyze the tumor growth data statistically to determine the significance of the treatment effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound mouse xenograft study.
Caption: Experimental Workflow for this compound Mouse Xenograft Study.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. A comparison of the tumor growth inhibitory effect of intermittent and continuous administration of the somatostatin structural derivative this compound in various human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Cell Culture Assays Using Tt-232
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tt-232 is a synthetic heptapeptide analogue of somatostatin with potent antitumor and anti-inflammatory properties.[1][2] It functions as a peptide agonist for somatostatin receptors SSTR1 and SSTR4, mediating its effects through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines.[3][4] Unlike native somatostatin, this compound exhibits tumor-selective activity without the broad endocrine side effects.[2][5] These characteristics make this compound a promising candidate for cancer therapy and a valuable tool for in vitro research.
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its effects on cell viability, proliferation, and apoptosis.
Mechanism of Action
This compound exerts its antitumor effects through multiple signaling pathways. Its primary mechanism involves binding to SSTR1 and SSTR4 receptors.[2][6]
-
Induction of Apoptosis: this compound induces programmed cell death in various tumor cells.[3][5][7] This process is associated with the inhibition of tyrosine kinases and the activation of protein tyrosine phosphatase (PTPase).[5][8] The apoptotic effect of this compound has been suggested to be p53-independent.[7]
-
Cell Cycle Arrest: this compound can cause irreversible cell cycle arrest at the G1/S transition phase.[1] This cytostatic effect is mediated by a signaling cascade involving Protein Kinase C delta (PKCδ) and the proto-oncogene c-Src.[1]
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (hours) | Proliferation Inhibition (%) |
| MCF7 | Breast | 20-30 | 24 | 87 |
| PC-3 | Prostate | 20-30 | 24 | 90 |
| P818 | Pancreatic | 20-30 | 24 | 98 |
| K-562 | Leukemia | 20-30 | 24 | 95 |
| HT-29 | Colon | 10 | 48 | Not specified |
| SW620 | Colon | 10 | 48 | Not specified |
| WM 938/B | Melanoma | 10 | 48 | Not specified |
| HT-58 | Lymphoma | 10 | 48 | Not specified |
| P-388 | Leukemia | 30 | 24 | 46-97 |
| P-388 | Leukemia | 60 | 24 | 46-97 |
| P-388 | Leukemia | 30 | 48 | 82-100 |
| P-388 | Leukemia | 60 | 48 | 82-100 |
| HL-60 | Leukemia | 30 | 24 | 46-97 |
| HL-60 | Leukemia | 60 | 24 | 46-97 |
| HL-60 | Leukemia | 30 | 48 | 82-100 |
| HL-60 | Leukemia | 60 | 48 | 82-100 |
Data compiled from multiple sources.[3][9]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (hours) | Observation |
| Various Human Tumor Cell Lines | Colon, Pancreatic, Leukemia, Melanoma, Lymphoma | 10 | 48 | Induction of apoptosis |
| Human Lymphocytes (from CLL patients) | Leukemia | 15 | 69 | Significant increase in apoptotic cell fraction |
Data compiled from multiple sources.[3][10]
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (lyophilized powder)
-
Sterile, tissue culture-treated 96-well plates
-
Appropriate cancer cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired concentrations (e.g., 10, 20, 30, 60 µg/mL) in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 10-15 µg/mL) for the appropriate duration (e.g., 48-69 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TT232, a novel signal transduction inhibitory compound in the therapy of cancer and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TT 232 | CAS 147159-51-1 | TT232 | Tocris Bioscience [tocris.com]
- 5. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The somatostatin analogue peptide this compound induces apoptosis and chromosome breakage in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective Dosage of Tt-232 for Pancreatic Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tt-232, a synthetic somatostatin analog, has demonstrated significant anti-tumor activity in various cancer models, including pancreatic cancer. This document provides a summary of the available data on the effective dosage of this compound in pancreatic cancer cell lines, detailed protocols for relevant in vitro assays, and visualizations of the compound's mechanism of action and experimental workflows. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound.
Data Presentation
Table 1: Summary of this compound Effects on Pancreatic Cancer Cell Lines
| Cell Line | Effect | Notes |
| MIAPaCa-2 | Growth inhibition, Apoptosis induction, PTPase activation | A specific binding site for this compound has been identified on this cell line.[1] |
| Other Human Pancreatic Cancer Cell Lines | General growth inhibition and induction of apoptotic cell death reported. | The specific cell lines and quantitative measures of efficacy are not detailed in publicly available abstracts.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound on pancreatic cancer cell lines, based on standard laboratory procedures and information derived from related studies.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines (e.g., MIAPaCa-2, PANC-1, BxPC-3).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent effect of this compound on the viability of pancreatic cancer cells.
-
Materials:
-
96-well plates
-
Pancreatic cancer cells
-
Complete culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (TUNEL Assay)
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
-
Materials:
-
Chamber slides or 6-well plates
-
Pancreatic cancer cells
-
This compound
-
TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on chamber slides or in 6-well plates.
-
Treat the cells with an effective concentration of this compound (determined from the cell viability assay) for a specified time (e.g., 24 or 48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (TUNEL positive), while all nuclei will show blue fluorescence (DAPI).
-
Protein Tyrosine Phosphatase (PTPase) Activity Assay
This assay measures the activation of PTPase, a key mediator of this compound's anti-proliferative effect.[1]
-
Materials:
-
Pancreatic cancer cells
-
This compound
-
Cell lysis buffer
-
PTPase assay kit (containing a substrate like p-nitrophenyl phosphate - pNPP)
-
Protein concentration assay kit (e.g., BCA assay)
-
Microplate reader
-
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Initiate the reaction by adding the PTPase substrate (e.g., pNPP).
-
Incubate at 37°C for a defined period.
-
Stop the reaction according to the kit instructions.
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm).
-
Calculate the PTPase activity based on a standard curve.
-
Visualizations
Signaling Pathway of this compound in Pancreatic Cancer Cells
Caption: this compound signaling pathway in pancreatic cancer cells.
Experimental Workflow for Determining this compound Efficacy
Caption: Workflow for evaluating this compound's in vitro efficacy.
Logical Relationship of this compound's Cellular Effects
Caption: Logical flow of this compound's anti-cancer effects.
References
Application Notes and Protocols for Preparing Tt-232 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tt-232 is a synthetic heptapeptide analog of somatostatin with potent anti-tumor and anti-inflammatory properties. It selectively activates somatostatin receptors 1 and 4 (SSTR1 and SSTR4), leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo experiments, as well as an overview of its mechanism of action.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 147159-51-1 |
| Molecular Formula | C₄₅H₅₈N₁₀O₉S₂ |
| Molecular Weight | 947.13 g/mol |
| Appearance | Lyophilized white powder |
| Solubility | Poorly soluble in water. Soluble in DMSO. |
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | 2 years |
| Stock Solution in DMSO | -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
This protocol provides a step-by-step guide for the reconstitution of lyophilized this compound powder to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Solvent Addition: Carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 947.13 g/mol ), add 105.6 µL of DMSO.
-
Dissolution: Gently swirl the vial to dissolve the powder. If necessary, vortex briefly at a low speed. Ensure the powder is completely dissolved before proceeding. The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparing Working Solutions for Cell Culture
This protocol describes the dilution of the this compound DMSO stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Final Preparation: Add the final diluted this compound solution to your cell culture plates. For example, to treat cells with 10 µM this compound from a 10 mM stock, you can perform a 1:1000 dilution in the final culture volume.
-
Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. Apoptosis is induced in both drug-sensitive and multidrug-resistant hepatoma cells by somatostatin analogue this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Tt-232 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing Tt-232, a tumor-selective somatostatin analog, in combination with conventional chemotherapy agents. The provided protocols are based on published preclinical data and are intended to serve as a guide for research and development.
Introduction
This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a synthetic heptapeptide analog of somatostatin that has demonstrated potent antitumor activity in a variety of cancer models.[1] Unlike native somatostatin, this compound does not inhibit growth hormone release, making it a more targeted anticancer agent.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of tyrosine kinases, which are crucial for tumor cell growth and survival.[1][2] Preclinical studies have shown that this compound can enhance the antitumor effects of standard chemotherapeutic drugs like dacarbazine and etoposide, suggesting a synergistic relationship that could be exploited for more effective cancer treatment.[1]
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its antitumor effects through a multi-pronged approach, making it an excellent candidate for combination therapies.
Signaling Pathways of this compound:
This compound's primary mechanisms of action include:
-
Induction of Apoptosis: this compound triggers p53-independent apoptosis in tumor cells.[2]
-
Tyrosine Kinase Inhibition: It inhibits the activity of various tyrosine kinases, interfering with proliferative signaling cascades.[1]
-
Activation of Stress-Activated Protein Kinases (SAPKs): this compound leads to the sustained activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular stress responses and apoptosis.
-
Inhibition of Extracellular Signal-Regulated Kinase (ERK): The compound blocks the activation of ERK2, a key component of the MAPK pathway that promotes cell proliferation and survival.
The following diagram illustrates the signaling pathway of this compound leading to apoptosis.
Caption: this compound signaling cascade leading to apoptosis.
Rationale for Combination:
The synergistic effect of this compound with chemotherapy stems from their complementary mechanisms of action. While chemotherapeutic agents like dacarbazine (an alkylating agent) and etoposide (a topoisomerase II inhibitor) primarily induce DNA damage, this compound promotes apoptosis through distinct signaling pathways. This dual assault on cancer cells can lead to enhanced tumor cell killing and potentially overcome resistance to single-agent therapies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in combination with dacarbazine and etoposide in preclinical xenograft models.
Table 1: In Vivo Efficacy of this compound in Combination with Dacarbazine in a Human Melanoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| This compound | 1 mg/kg | Not specified | [1] |
| Dacarbazine | 30 mg/kg | Not specified | [1] |
| Dacarbazine | 60 mg/kg | Not specified | [1] |
| This compound + Dacarbazine | 1 mg/kg + 30 mg/kg | Enhanced vs. single agents | [1] |
| This compound + Dacarbazine | 1 mg/kg + 60 mg/kg | Enhanced vs. single agents | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Etoposide in a Human Lymphoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| This compound | 1 mg/kg | Not specified | [1] |
| Etoposide | 5 mg/kg | Not specified | [1] |
| This compound + Etoposide | 1 mg/kg + 5 mg/kg | Enhanced vs. single agents | [1] |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies to evaluate the combination of this compound with chemotherapy.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., human melanoma cell line A375, human lymphoma cell line U937)
-
This compound (lyophilized powder)
-
Chemotherapy agent (e.g., Dacarbazine, Etoposide)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of each drug and combinations of both drugs at various ratios.
-
Treatment: Remove the culture medium and add fresh medium containing the drugs (single agents and combinations) to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each drug and combination. Synergy can be assessed using the Combination Index (CI) method of Chou-Talalay.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Experimental Workflow:
Caption: General workflow for in vivo combination therapy studies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
This compound
-
Chemotherapy agent (e.g., Dacarbazine, Etoposide)
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture the desired cancer cell line and harvest cells in the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Treatment Administration:
-
This compound: Based on preclinical data, a dose of 1 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) daily or on a specified schedule.
-
Dacarbazine: A dose of 30-60 mg/kg administered i.p. on a specified schedule (e.g., once every 3-4 days).
-
Etoposide: A dose of 5 mg/kg administered i.p. on a specified schedule.
-
The administration schedule for the combination therapy should be optimized to maximize efficacy and minimize toxicity.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Tissue Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis such as immunohistochemistry (to assess apoptosis and proliferation markers) or Western blotting (to analyze signaling pathways).
Logical Relationship of Combination Therapy
The following diagram illustrates the logical approach of combining this compound with chemotherapy to achieve enhanced antitumor effects.
Caption: Logical model of this compound and chemotherapy synergy.
Conclusion
The combination of this compound with standard chemotherapy presents a promising strategy for cancer treatment. The distinct and complementary mechanisms of action can lead to enhanced antitumor efficacy. The provided protocols offer a framework for researchers to further investigate and optimize these combination therapies in preclinical settings. Careful consideration of dosing, scheduling, and appropriate cancer models will be crucial for translating these findings into clinical applications.
References
Application Notes and Protocols for Investigating the Angiogenic Potential of Tt-232
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tt-232 is a synthetic heptapeptide analogue of somatostatin with demonstrated potent anti-tumor activities.[1][2][3] Its primary mechanism of action involves the induction of apoptosis and inhibition of cell proliferation in a variety of cancer cell lines.[1][2][4] While the direct anti-angiogenic effects of this compound are not extensively documented, its established anti-proliferative and apoptosis-inducing properties in tumor cells suggest a potential role in modulating angiogenesis, a critical process for tumor growth and metastasis.
These application notes provide a comprehensive overview of the known mechanisms of this compound and offer detailed protocols for standard in vitro and in vivo assays to investigate its potential anti-angiogenic effects.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted approach, primarily centered on the activation of somatostatin receptors (SSTRs), leading to:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various tumor cell lines.[1][2]
-
Inhibition of Cell Proliferation: The compound effectively inhibits the growth of a wide range of human tumor cell lines.[1][5]
-
Inhibition of Tyrosine Kinases: Long-term incubation with this compound leads to a significant inhibition of tyrosine kinase activity, which is correlated with its apoptosis-inducing effects.[1]
-
Cell Cycle Arrest: this compound can cause irreversible cell cycle arrest, contributing to its anti-proliferative activity.[5]
The signaling cascade initiated by this compound binding to SSTRs can interfere with proliferative signaling pathways and activate cell cycle inhibitors.[2]
Potential Anti-Angiogenic Mechanism of this compound
Based on its known cellular effects, the potential anti-angiogenic mechanism of this compound may involve:
-
Direct inhibition of endothelial cell proliferation and migration: Key steps in the formation of new blood vessels.
-
Induction of apoptosis in activated endothelial cells: Leading to the regression of newly formed capillaries.
-
Downregulation of pro-angiogenic factors: Secreted by tumor cells.
The following diagram illustrates the known signaling pathway of this compound leading to its anti-tumor effects, which may have implications for its potential anti-angiogenic activity.
Caption: this compound signaling pathway in tumor cells.
Quantitative Data on this compound Activity
The following tables summarize the reported in vitro and in vivo anti-tumor activities of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Treatment Duration | This compound Concentration | Proliferation Inhibition (%) | Reference |
| P-388 mouse lymphoid cells | 24 hours | 30 µg/ml | 46-97 | [5] |
| P-388 mouse lymphoid cells | 48 hours | 30 µg/ml | 82-100 | [5] |
| HL-60 human promyelocytic leukemia | 24 hours | 60 µg/ml | 46-97 | [5] |
| HL-60 human promyelocytic leukemia | 48 hours | 60 µg/ml | 82-100 | [5] |
| 20 different human tumor cell lines | Not specified | Not specified | 50-95 | [1] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Host | This compound Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |
| S-180 sarcoma | BDF1 mice | 15 µg/kg (twice daily for 2 weeks) | i.p., s.c., i.v. | 50-70 | [3] |
| Human tumor xenografts | Mice | 30-750 µg/kg/day | Continuous infusion | 54-98 | [2] |
| MDA-MB-231 human breast cancer xenograft | Mice | 0.25 and 0.5 mg/kg | Not specified | ~80 (volume decrease) | [1] |
| PC-3 human prostate tumor xenograft | Mice | 20 mg/kg (for 3 weeks) | Not specified | 60 (volume decrease) | [1] |
| P-388 and HL-60 leukemia | Mice | Not specified | Infusion | 50-80 | [5] |
Experimental Protocols for Angiogenesis Studies
The following are detailed protocols for standard angiogenesis assays that can be adapted to evaluate the effects of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plates
-
This compound stock solution
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw Basement Membrane Extract (BME) on ice. Add 50 µL of BME to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend in endothelial cell growth medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Analyze the images to quantify tube length, number of junctions, and number of loops using angiogenesis analysis software.
Caption: Workflow for the endothelial cell tube formation assay.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing angiogenic factors.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Matrigel (growth factor reduced)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
This compound
-
Hemoglobin assay kit
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel with bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL). Add this compound at desired concentrations to the treatment groups and vehicle to the control group.
-
Subcutaneous Injection: Anesthetize the mice and inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank.
-
Treatment: Administer this compound or vehicle control systemically (e.g., via intraperitoneal injection) daily for the duration of the experiment.
-
Plug Excision: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Visual Inspection: Photograph the plugs to observe the extent of vascularization.
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay as an index of blood vessel formation.
-
Immunohistochemistry: Section the plugs and stain for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.
-
Caption: Workflow for the in vivo Matrigel plug assay.
Conclusion
This compound is a promising anti-tumor agent with a well-defined mechanism of action in cancer cells. While its direct role in angiogenesis is yet to be fully elucidated, its known biological activities provide a strong rationale for investigating its potential as an anti-angiogenic agent. The protocols detailed in these application notes offer robust and standardized methods for researchers to explore the effects of this compound on angiogenesis, potentially unveiling a new therapeutic application for this compound.
References
- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Tt-232 Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of the Tt-232 signaling pathway using Western blotting. This compound, a somatostatin analogue, has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in various tumor cell lines.[1][2][3] Understanding its mechanism of action is crucial for further drug development and clinical applications. Western blotting is a key technique to elucidate the molecular signaling pathways activated by this compound.
This compound Signaling Pathway
This compound primarily exerts its effects through the activation of somatostatin receptors, specifically SSTR1 and SSTR4.[3][4] This initiates a downstream signaling cascade involving Protein Kinase C delta (PKCδ) and the proto-oncogene tyrosine-protein kinase Src (c-Src), ultimately leading to cell cycle arrest.[1] Additionally, this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the sustained activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and the inhibition of the extracellular signal-regulated kinase (ERK) pathway, contributing to its apoptotic effects.[5]
Caption: this compound Signaling Pathway.
Data Presentation: Quantitative Western Blot Analysis
The following tables provide a template for summarizing quantitative data obtained from Western blot experiments analyzing the this compound signaling pathway. Densitometry should be performed on the bands of interest, and the values should be normalized to a loading control (e.g., β-actin, GAPDH). The results can be presented as fold change relative to the untreated control.
Table 1: Effect of this compound on the Expression and Phosphorylation of Key Signaling Proteins
| Target Protein | Treatment | Densitometry (Normalized to Loading Control) | Fold Change (vs. Control) |
| SSTR1 | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| SSTR4 | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| p-PKCδ (Tyr311) | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| Total PKCδ | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| p-c-Src (Tyr416) | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| Total c-Src | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| p-JNK (Thr183/Tyr185) | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| Total JNK | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| p-ERK1/2 (Thr202/Tyr204) | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate | |
| Total ERK1/2 | Control | Insert Value | 1.0 |
| This compound (Conc. 1, Time 1) | Insert Value | Calculate | |
| This compound (Conc. 2, Time 2) | Insert Value | Calculate |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to investigate the this compound signaling pathway. A431 (human epidermoid carcinoma) cells are suggested as a model system, as they have been used in previous studies on this compound.[1]
Materials and Reagents
-
Cell Line: A431 cells
-
This compound
-
Cell Culture Media: DMEM, FBS, Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels
-
Transfer Buffer
-
Membranes: PVDF or Nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-SSTR1
-
Rabbit anti-SSTR4
-
Rabbit anti-phospho-PKCδ (Tyr311)
-
Mouse anti-PKCδ
-
Rabbit anti-phospho-c-Src (Tyr416)
-
Mouse anti-c-Src
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Mouse anti-JNK
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-ERK1/2
-
Mouse anti-β-actin or Rabbit anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal conditions for pathway activation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions should be based on the antibody datasheet, but may require optimization (e.g., 1:1000).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry and Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Calculate the fold change in protein expression or phosphorylation relative to the untreated control.
-
Note: This protocol serves as a general guideline. Optimization of antibody concentrations, incubation times, and this compound treatment conditions may be necessary for specific experimental setups.
References
- 1. Phospho-PKCdelta (Tyr311) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-PKCδ/θ (Ser643/676) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
Flow Cytometry for Tt-232 Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tt-232 is a synthetic somatostatin analogue that has demonstrated potent anti-tumor activity in a variety of cancer cell lines. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis in individual cells. This application note provides detailed protocols for utilizing flow cytometry to study this compound induced apoptosis, methods for data analysis and presentation, and an overview of the underlying signaling pathways.
The protocols outlined here focus on the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Data Presentation
The following tables summarize representative quantitative data from studies investigating this compound induced apoptosis in various cell types. These tables are intended to provide a reference for expected outcomes and to guide experimental design.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Cancer Cells
| This compound Concentration (µM) | Cell Line | Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | A431 | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | A431 | 24 | 80.1 ± 3.5 | 12.8 ± 2.2 | 7.1 ± 1.3 |
| 25 | A431 | 24 | 65.7 ± 4.2 | 25.3 ± 3.1 | 9.0 ± 1.8 |
| 50 | A431 | 24 | 48.9 ± 5.1 | 38.6 ± 4.5 | 12.5 ± 2.4 |
Data are presented as mean ± standard deviation and are representative examples based on published literature.
Table 2: Time-Course of this compound Induced Apoptosis in Human Lymphocytes
| Treatment Time (hours) | Cell Type | This compound Concentration (µg/ml) | Apoptotic Cell Fraction (Fold Increase over Untreated) |
| 72 | Healthy Donor PBLs | 15 | 2.63 ± 0.45 |
| 72 | CLL Patient PBLs | 15 | 21.78 ± 11.00 |
PBLs: Peripheral Blood Lymphocytes; CLL: Chronic Lymphoid Leukaemia. Data adapted from a study on human lymphocytes.[1]
Experimental Protocols
Protocol 1: Detection of this compound Induced Apoptosis using Annexin V and Propidium Iodide Staining
This protocol outlines the steps for staining cells treated with this compound with Annexin V-FITC and Propidium Iodide for flow cytometric analysis.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A431)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 ml conical tube.
-
For suspension cells, directly collect the cells into a 15 ml conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Gate the cell populations into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered part of the late apoptotic population in this assay)
-
-
Quantify the percentage of cells in each quadrant.
Signaling Pathways and Visualizations
This compound Induced Apoptosis Signaling Pathway
This compound induces apoptosis through a p53-independent pathway that involves the activation of specific signaling cascades. The binding of this compound to somatostatin receptors (SSTR), particularly SSTR1 and SSTR4, initiates a downstream signaling cascade. This leads to the activation of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). Concurrently, this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is often associated with cell survival and proliferation. The activation of JNK and p38 MAPK, coupled with the inhibition of ERK, culminates in the activation of the apoptotic cascade.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the key steps in the experimental workflow for analyzing this compound induced apoptosis using flow cytometry.
Conclusion
Flow cytometry, particularly with Annexin V and PI co-staining, provides a robust and quantitative method for assessing apoptosis induced by the somatostatin analogue this compound. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers and scientists in the field of oncology and drug development. Understanding the experimental procedures and the underlying signaling pathways is crucial for the accurate interpretation of results and the advancement of novel anti-cancer therapies.
References
Application Notes and Protocols: TT-232 In Vivo Administration - Continuous Infusion vs. Intermittent Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-232 is a synthetic heptapeptide analog of somatostatin with a unique five-residue ring structure (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2).[1] Unlike native somatostatin, this compound does not inhibit growth hormone release but exhibits potent, selective antitumor and anti-inflammatory properties.[1] Its mechanism of action involves binding to somatostatin receptors (SSTR), primarily SSTR1 and SSTR4, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[2][3] This document provides a detailed comparison of two common in vivo administration methods for this compound: continuous infusion and intermittent injection. It includes a summary of efficacy data, detailed experimental protocols, and a visualization of the compound's signaling pathway.
Data Presentation: Efficacy of Continuous Infusion vs. Intermittent Injection
Multiple preclinical studies have demonstrated that the method of administration significantly impacts the antitumor efficacy of this compound, with continuous infusion consistently showing superior results compared to intermittent injections.[1][4][5] This enhanced efficacy is attributed to the maintenance of constant therapeutic drug levels, ensuring a consistent and well-defined drug exposure throughout the treatment period.[1]
Below is a summary of the tumor growth inhibition (TGI) observed in various preclinical cancer models when comparing the two administration routes.
| Tumor Model | Administration Route | Dosage | Tumor Growth Inhibition (%) | Long-Term, Tumor-Free Survivors (%) | Reference |
| S-180 Sarcoma | Continuous Infusion (s.c.) | 0.6 µ g/day | 61-100% | 60% | [1] |
| Intermittent Injection (i.p.) | 15 µg/kg (twice daily) | 50-70% | 30-40% | [6] | |
| P-388sc Lymphoid Leukemia | Continuous Infusion | 0.6 µ g/day | 70-80% | 20% | [4] |
| Intermittent Injection | 15 µg/kg (twice daily) | 26-44% | 0% | [4] | |
| Colon-26 Adenocarcinoma | Continuous Infusion | 0.6 µ g/day | 52-75% | Not Reported | |
| MXT Breast Carcinoma | Continuous Infusion | 0.6 µ g/day | 52-75% | Not Reported | |
| B-16 Melanoma | Continuous Infusion | 0.6 µ g/day | 47-63% | Not Reported | |
| HT-18 Human Lymphoid Melanoma | Continuous Infusion | 0.6 µ g/day | 69-79% | Not Reported | |
| T-47/D Human Breast Carcinoma | Continuous Infusion | Not Specified | 48-53% | Not Reported | [5] |
| Intermittent Injection | Not Specified | 23-26% | Not Reported | [5] | |
| A-431 Human Epidermoid Carcinoma | Continuous Infusion | Not Specified | 70-74% | Not Reported | [5] |
| Intermittent Injection | Not Specified | 35-43% | Not Reported | [5] |
Experimental Protocols
The following protocols are synthesized from published studies involving this compound and general best practices for in vivo animal studies. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Note: Specific solubility and stability data for this compound in various solvents are not widely published. It is recommended to perform small-scale solubility and stability tests prior to preparing solutions for in vivo studies. One source indicates that this compound is insoluble in water. Therefore, the use of a co-solvent system or alternative vehicle may be necessary.
Materials:
-
Lyophilized this compound
-
Sterile vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in a physiological buffer)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter (optional)
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under aseptic conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile vehicle to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause aggregation.
-
-
Preparation of Dosing Solutions:
-
For Intermittent Injection: Dilute the stock solution with the sterile vehicle to the final desired concentration for injection (e.g., for a 15 µg/kg dose in a 20g mouse, the injection volume is typically 100-200 µL).
-
For Continuous Infusion: Calculate the required concentration based on the osmotic pump's flow rate and the desired daily dose (e.g., 0.6 µ g/day ). Ensure the final formulation is compatible with the osmotic pump material.
-
-
Sterile Filtration: For long-term infusion, it is advisable to sterile-filter the final drug solution through a 0.22 µm filter to prevent microbial growth.
-
Storage: Store the prepared solutions at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Efficacy Study - Continuous Infusion vs. Intermittent Injection
Animal Model:
-
Appropriate mouse or rat strain for the tumor model (e.g., BALB/c, C57BL/6, nude mice for xenografts).
-
Age and weight-matched animals.
Tumor Cell Implantation:
-
Culture tumor cells to the mid-logarithmic growth phase.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration.
-
Subcutaneously implant the tumor cells into the flank of the animals.
Treatment Groups:
-
Group 1: Vehicle control (continuous infusion)
-
Group 2: Vehicle control (intermittent injection)
-
Group 3: this compound continuous infusion (e.g., via Alzet osmotic pump)
-
Group 4: this compound intermittent injection (e.g., subcutaneous or intraperitoneal)
Administration Procedures:
A. Continuous Infusion (Using Alzet Osmotic Pumps):
-
Pump Preparation:
-
Under aseptic conditions, fill the Alzet osmotic pumps with the prepared this compound solution or vehicle.
-
Insert the flow moderator into the pump opening.
-
Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animals for recovery from surgery.
-
B. Intermittent Injection:
-
Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the predetermined dose and schedule (e.g., twice daily).
-
Use a new sterile needle and syringe for each animal.
Monitoring and Endpoints:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and assess for statistical significance between treatment groups.
Signaling Pathway and Experimental Workflow Visualization
This compound Signaling Pathway
This compound exerts its antitumor effects by binding to somatostatin receptors SSTR1 and SSTR4. This interaction initiates a signaling cascade that leads to cell cycle arrest and apoptosis. Key downstream events include the activation of stress-activated protein kinases (JNK/SAPK and p38MAPK) and the inhibition of the pro-survival ERK signaling pathway.
Caption: this compound Signaling Pathway.
Experimental Workflow: In Vivo Comparison of this compound Administration Routes
The following diagram outlines the key steps in a typical preclinical study designed to compare the efficacy of continuous infusion versus intermittent injection of this compound.
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols: Immunohistochemical Analysis of Somatostatin Receptor 1 (SSTR1) Expression Following Tt-232 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tt-232, a synthetic heptapeptide analog of somatostatin, has demonstrated significant antitumor effects in various cancer models.[1][2] Its mechanism of action is partially attributed to its interaction with somatostatin receptors (SSTRs), particularly SSTR1 and SSTR4, to which it binds with high affinity.[2][3] this compound is known to induce apoptosis and inhibit cancer cell proliferation.[1][2] Understanding the dynamic changes in SSTR1 expression in response to this compound treatment is crucial for elucidating its complete mechanism of action, identifying potential biomarkers for treatment response, and optimizing therapeutic strategies. Prolonged exposure to somatostatin analogs can lead to the downregulation or desensitization of SSTRs, which may influence treatment efficacy over time.
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection and semi-quantitative analysis of SSTR1 expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples following treatment with this compound.
Data Presentation
The following table is a template illustrating how to present semi-quantitative data for SSTR1 expression analysis using immunohistochemistry. The data presented here is hypothetical and intended for illustrative purposes. Researchers should generate their own data based on the provided protocols.
Table 1: Hypothetical Semi-Quantitative Analysis of SSTR1 Expression in Tumor Xenografts Treated with this compound
| Treatment Group | N | H-Score (Mean ± SD) | Percentage of SSTR1-Positive Cells (Mean ± SD) | Staining Intensity (Mean ± SD) |
| Vehicle Control | 10 | 180 ± 25 | 75% ± 10% | 2.4 ± 0.5 |
| This compound (10 mg/kg) | 10 | 120 ± 30 | 55% ± 12% | 1.8 ± 0.4* |
| This compound (20 mg/kg) | 10 | 80 ± 20 | 40% ± 8% | 1.5 ± 0.3** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.
Signaling Pathways and Experimental Workflow
This compound and SSTR1 Signaling Pathway
This compound, as an agonist for SSTR1, is expected to initiate a cascade of intracellular events upon binding to the receptor. This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on cell proliferation and survival.
Caption: this compound binds to SSTR1, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels, ultimately resulting in anti-proliferative effects and apoptosis.
Experimental Workflow for Immunohistochemical Staining of SSTR1
The following diagram outlines the key steps for the immunohistochemical analysis of SSTR1 expression in tissue samples.
Caption: Workflow for SSTR1 immunohistochemistry, from tissue preparation to data analysis.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for SSTR1
This protocol is adapted for the detection of SSTR1 in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit monoclonal anti-SSTR1 antibody (Clone UMB7 is recommended for membranous staining)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval solution to 95-100°C.
-
Immerse slides in the heated solution for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SSTR1 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Semi-Quantitative Analysis of SSTR1 Staining
The H-score (Histoscore) is a commonly used method for semi-quantitative analysis of IHC staining.
Procedure:
-
Image Acquisition:
-
Examine the stained slides under a light microscope.
-
Capture representative images of the tumor areas at 200x or 400x magnification.
-
-
Scoring:
-
Assess both the intensity of the staining and the percentage of positively stained cells.
-
Staining Intensity (I):
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage of Positive Cells (P):
-
Determine the percentage of tumor cells showing any degree of specific staining.
-
-
-
H-Score Calculation:
-
The H-score is calculated using the following formula: H-Score = (Percentage of cells with weak staining x 1) + (Percentage of cells with moderate staining x 2) + (Percentage of cells with strong staining x 3)
-
The H-score ranges from 0 to 300.
-
At least three different fields of view should be scored per slide, and the average H-score should be calculated.
-
Conclusion
This document provides a framework for the immunohistochemical evaluation of SSTR1 expression following this compound treatment. The detailed protocols for staining and semi-quantitative analysis will enable researchers to investigate the modulatory effects of this compound on its target receptor. The provided diagrams offer a clear visualization of the associated signaling pathway and experimental procedures. It is important to note that the effect of this compound on SSTR1 expression levels should be determined experimentally, and the data presented herein is for illustrative purposes. These methods will be valuable for advancing our understanding of this compound's therapeutic potential and for the development of more effective cancer therapies.
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TT-232 in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-232 is a synthetic heptapeptide analogue of somatostatin that has demonstrated significant potential as an analgesic and anti-inflammatory agent in a variety of preclinical pain models.[1][2] Its primary mechanism of action is through the agonism of the somatostatin sst4 receptor, a G protein-coupled receptor involved in the modulation of nociceptive signaling.[3][4][5] Activation of the sst4 receptor by this compound leads to the inhibition of sensory neuropeptide release, such as substance P and calcitonin gene-related peptide (CGRP), from capsaicin-sensitive nociceptors, thereby attenuating pain and inflammation.[1][2] These characteristics make this compound a compelling compound for investigating novel pain therapeutics, particularly for chronic neuropathic and inflammatory pain conditions.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in various animal models of pain, along with a summary of its efficacy and a visual representation of its signaling pathway.
Quantitative Data Summary
The following tables summarize the effective dose ranges and outcomes of this compound administration in various preclinical pain models.
Table 1: Efficacy of this compound in Acute Pain Models
| Animal Model | Species | This compound Dose Range | Route of Administration | Key Findings | Reference |
| Phenylquinone-Induced Writhing | Mouse | 10-200 µg/kg | s.c. | Significantly inhibited writhing movements. | [1] |
| Formalin Test | Rat | 80 µg/kg | i.p. | Inhibited both the early (neurogenic) and late (inflammatory) phases of nociception. | [1] |
| Resiniferatoxin-Induced Heat Allodynia | Rat | 10-20 µg/kg | i.p. | Elevated noxious heat threshold and diminished heat allodynia. | [1] |
Table 2: Efficacy of this compound in Chronic Pain Models
| Animal Model | Species | This compound Dose Range | Route of Administration | Key Findings | Reference |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | 10-100 µg/kg | i.p. | Inhibited the decrease in mechanonociceptive threshold. | [1] |
| Partial Sciatic Nerve Ligation | Rat | 5-20 µg/kg | i.p. | Dose-dependently inhibited mechano-nociceptive hyperalgesia. | [2] |
| Partial Sciatic Nerve Ligation | Mouse | 100-200 µg/kg | i.p. | Produced significant analgesic effects. | [4][5] |
| Arthritis Model | Mouse | 100-200 µg/kg (repeated) | i.p. | Resulted in a 50.4% analgesic effect. | [4][5] |
| Carrageenan-Induced Paw Edema | Rat | 2.5-20 µg/kg (3x) | i.v. | Dose-dependently inhibited paw edema. | [2] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound via the sst4 receptor.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) Model in Rats
This model induces mechanical hyperalgesia, mimicking chronic neuropathic pain.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
-
Von Frey filaments or Randall-Selitto apparatus
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat. Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve. Carefully isolate the nerve and ligate approximately one-third to one-half of the nerve diameter with a 4-0 silk suture. Close the incision with sutures or staples.
-
Post-Operative Care: Allow the animals to recover for 7 days. Monitor for signs of infection or distress.
-
Baseline Measurement: On day 7 post-surgery, measure the baseline mechanical withdrawal threshold of the ipsilateral (operated) and contralateral (non-operated) hind paws using von Frey filaments or a Randall-Selitto apparatus.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 5-20 µg/kg). A vehicle control group should be included.
-
Post-Treatment Measurement: Measure the mechanical withdrawal threshold at various time points after this compound administration (e.g., 30, 60, 120 minutes) to determine the peak analgesic effect and duration of action.
Inflammatory Pain: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., saline)
-
1% (w/v) carrageenan solution in saline
-
Pletysmometer or calipers
Procedure:
-
Baseline Paw Volume: Measure the baseline volume of the right hind paw of each rat using a pletysmometer or calipers.
-
This compound Administration: Administer this compound intravenously (i.v.) at the desired doses (e.g., 2.5-20 µg/kg) or via another appropriate route. A vehicle control group is essential. The protocol cited uses three injections.
-
Induction of Inflammation: 30 minutes after the final this compound or vehicle injection, inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the paw edema in the this compound treated groups to the vehicle control group.
Acute Chemical Nociception: Formalin Test in Rats
This model distinguishes between neurogenic and inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline)
-
5% formalin solution
-
Observation chamber with a mirror to allow for unobstructed observation of the paws.
Procedure:
-
Acclimatization: Place the rats in the observation chamber for at least 30 minutes to acclimate.
-
This compound Administration: Administer this compound i.p. (e.g., 80 µg/kg) or vehicle 30 minutes before the formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after the injection, return the rat to the observation chamber and record the nociceptive behavior. The total time spent licking, biting, or shaking the injected paw is recorded in 5-minute intervals for 60 minutes.
-
Data Analysis: The pain response is biphasic:
-
Early Phase (0-5 minutes): Represents direct chemical stimulation of nociceptors (neurogenic pain).
-
Late Phase (15-60 minutes): Involves an inflammatory response. Calculate the total time spent in nociceptive behaviors for each phase and compare the this compound treated group with the vehicle control.
-
Conclusion
This compound has consistently demonstrated potent analgesic and anti-inflammatory properties across a range of preclinical pain models. Its selective agonism of the sst4 receptor provides a targeted mechanism of action with the potential for a favorable side effect profile compared to conventional analgesics. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound and other sst4 receptor agonists in the context of pain and inflammation.
References
- 1. Analgesic effect of this compound, a heptapeptide somatostatin analogue, in acute pain models of the rat and the mouse and in streptozotocin-induced diabetic mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the somatostatin analogue this compound: effects on neurogenic and non-neurogenic inflammation and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Tt-232 in Neuroendocrine Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tt-232, a synthetic somatostatin analog with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2, has emerged as a promising candidate for anti-cancer therapy. Unlike traditional somatostatin analogs, this compound exhibits a unique pharmacological profile, demonstrating potent anti-proliferative and pro-apoptotic effects across a range of tumor types. This document provides detailed application notes and protocols for the investigation of this compound in the context of neuroendocrine tumor (NET) research, a field where somatostatin receptor-targeted therapies are a cornerstone of treatment.
This compound is a selective agonist for somatostatin receptor subtypes 1 (sst1) and 4 (sst4). Its mechanism of action in tumor cells is multifaceted, involving the induction of a p53-independent apoptotic program and the inhibition of tyrosine kinase signaling pathways, which are crucial for cell growth and proliferation.[1][2] These characteristics make this compound a compelling molecule for investigation in NETs, many of which overexpress somatostatin receptors.
Data Presentation
While specific studies on this compound in neuroendocrine tumor cell lines are limited in the public domain, the following tables summarize the available quantitative data on its efficacy in other cancer models. This data can serve as a valuable reference for designing experiments in NET research.
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation Inhibition (%) | Reference |
| Multiple Human Tumor Cell Lines | Various | 50-95 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Outcome | Reference |
| Human Tumor Xenografts | Various | Not specified | 30-80 | 20-60% tumor-free animals | [1] |
| MDA-MB-231 | Breast Cancer | 0.25 and 0.5 mg/kg | ~80 | 30% tumor-free animals | [1] |
| PC-3 | Prostate Cancer | 20 mg/kg for 3 weeks | ~60 | 100% survival at 60 days | [1] |
| S-180 Sarcoma | Sarcoma | 15 µg/kg, twice daily for 2 weeks | 50-70 | 30-40% cure rate | [3] |
| T-47/D | Breast Cancer | Infusion | 48-53 | - | [4] |
| A-431 | Epidermoid Carcinoma | Infusion | 70-74 | - | [4] |
Signaling Pathways
The antitumor activity of this compound is mediated through distinct signaling pathways. Upon binding to sst1 and sst4 receptors on neuroendocrine tumor cells, this compound is proposed to initiate a cascade of intracellular events leading to apoptosis and inhibition of cell proliferation. A key feature of this compound-induced apoptosis is its independence from the p53 tumor suppressor protein.[1]
Caption: Proposed signaling pathway of this compound in neuroendocrine tumor cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in neuroendocrine tumor research. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound in NET cell lines.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of NET cells.
-
Materials:
-
NET cell lines (e.g., BON-1, QGP-1, NCI-H727) expressing sst1 and sst4.
-
Complete culture medium.
-
This compound (lyophilized powder).
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol).
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader.
-
-
Procedure:
-
Seed NET cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis in NET cells.
-
Materials:
-
NET cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Binding buffer.
-
Propidium iodide (PI) solution.
-
Flow cytometer.
-
-
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Western Blot Analysis for Signaling Proteins
This protocol is for investigating the effect of this compound on key signaling proteins involved in proliferation and apoptosis.
-
Materials:
-
NET cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a NET xenograft model.
4. Neuroendocrine Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous NET xenograft model in mice to evaluate the in vivo efficacy of this compound.
-
Animals:
-
Female athymic nude mice (4-6 weeks old).
-
-
Materials:
-
NET cell line (e.g., BON-1).
-
Matrigel.
-
This compound.
-
Osmotic minipumps for continuous infusion.
-
Calipers.
-
-
Procedure:
-
Harvest NET cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Implant osmotic minipumps loaded with this compound (for continuous infusion) or administer this compound via intraperitoneal or subcutaneous injections according to the desired dosing schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: (width² x length)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot).
-
Conclusion
This compound represents a novel and promising therapeutic agent for neuroendocrine tumors due to its unique mechanism of action involving sst1/sst4 agonism, p53-independent apoptosis, and tyrosine kinase inhibition. The application notes and protocols provided herein offer a comprehensive framework for researchers to investigate the potential of this compound in preclinical NET models. Further studies are warranted to elucidate the specific molecular pathways and to determine the efficacy of this compound in a broader range of NET subtypes, ultimately paving the way for its potential clinical development.
References
- 1. The antitumor activity of the somatostatin structural derivative (this compound) on different human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antitumor efficacy of the somatostatin structural derivative this compound on different tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the tumor growth inhibitory effect of intermittent and continuous administration of the somatostatin structural derivative this compound in various human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tt-232 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Tt-232 insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic heptapeptide analogue of somatostatin. It functions as a selective agonist for somatostatin receptor subtypes 1 and 4 (SSTR1 and SSTR4) and is investigated for its anti-tumor, anti-inflammatory, and analgesic properties.[1][2][3] Like many peptides with hydrophobic residues, this compound exhibits poor solubility in aqueous solutions, which can significantly impact its handling, dose accuracy, and the reproducibility of experimental results.[1][4] One supplier indicates that its solubility in water is less than 0.1 mg/mL.[1][5]
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of peptides like this compound is primarily determined by their amino acid composition, overall charge, and the pH of the solution.[4] Peptides with a high proportion of hydrophobic amino acids tend to be less soluble in water.[4] The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which it has no net electrical charge.
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: It is highly unlikely that this compound will dissolve directly in a neutral aqueous buffer at a concentration suitable for most experiments. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Lyophilized this compound powder should be stored at -20°C or -80°C.[5] Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]
Troubleshooting Guide for this compound Insolubility
This guide provides a step-by-step approach to effectively solubilize this compound for your experiments.
Problem: this compound powder is not dissolving in my aqueous buffer.
Solution Workflow:
Caption: A stepwise guide to troubleshooting this compound insolubility.
Detailed Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-solvent (Recommended Method)
This protocol is recommended for hydrophobic peptides like this compound.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile, pyrogen-free water or desired aqueous buffer
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Aid Dissolution: Gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Dilution into Aqueous Buffer: While gently vortexing your final aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Important: The final concentration of DMSO in your experimental medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit in the aqueous buffer has been exceeded.
Protocol 2: pH-Adjusted Solubilization of this compound
This method can be attempted if organic solvents are not suitable for your experimental system. The amino acid sequence of this compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) has a net positive charge at neutral pH due to the lysine residue and the N-terminal amine. Therefore, an acidic solution should aid in its solubilization.
Materials:
-
Lyophilized this compound
-
10% Acetic Acid in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to come to room temperature.
-
Initial Dissolution: Add a small volume of 10% acetic acid to the vial.
-
Aid Dissolution: Gently vortex the solution until the peptide is fully dissolved.
-
Dilution and pH Adjustment: Slowly add the acidic stock solution to your final aqueous buffer while monitoring the pH. Adjust the pH of the final solution as needed for your experiment. Be aware that as the pH is raised towards the isoelectric point of the peptide, it may precipitate.
Quantitative Data Summary
| Solvent/Solution | Expected Solubility | Remarks |
| Water | < 0.1 mg/mL[1][5] | Generally considered insoluble for practical experimental concentrations. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, direct dissolution is not recommended. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary co-solvent for creating stock solutions. |
| Dimethylformamide (DMF) | High | A suitable alternative to DMSO, especially for peptides containing cysteine. |
| Acetonitrile | Moderate to High | Can be used as an alternative co-solvent. |
| 10% Acetic Acid | Moderate | The positive charge of this compound should enhance solubility in acidic conditions. |
| 0.1% Ammonium Hydroxide | Low | Not recommended as the peptide has a net positive charge. |
Signaling Pathways
This compound exerts its biological effects by binding to and activating SSTR1 and SSTR4. These are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi).
SSTR1 Signaling Pathway
Activation of SSTR1 by this compound initiates a signaling cascade that can lead to the inhibition of cell proliferation and hormone secretion.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Tt-232 for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tt-232, a potent somatostatin analog, in cell viability and anti-proliferation experiments. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful optimization of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CAP-232) is a synthetic heptapeptide analog of somatostatin with the structure D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2.[1][2] Unlike the native hormone, this compound demonstrates potent and selective antitumor activity with minimal endocrine effects.[1][3] Its primary mechanism involves inducing apoptosis (programmed cell death) and inhibiting the proliferation of a wide range of cancer cell lines.[4][5] this compound binds to somatostatin receptors, particularly SSTR1 and SSTR4, to initiate its effects.[6][7] This binding triggers downstream signaling cascades that can lead to p53-independent apoptosis, cell cycle arrest at the G1/S transition, and the inhibition of tyrosine kinases.[4][8]
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound exerts its antitumor effects through multiple signaling pathways. A key pathway involves the activation of somatostatin receptors (SSTR1/SSTR4), which leads to the stimulation of Protein Tyrosine Phosphatase (PTPase) and the inhibition of tyrosine kinases, interfering with proliferative signals.[1][9] Additionally, this compound signaling can proceed through Protein Kinase C delta (PKCδ) and the proto-oncogene c-Src, which are necessary mediators for inducing cell cycle arrest.[8]
Q3: What are the recommended starting concentrations for a this compound cell viability assay?
A3: The optimal concentration of this compound is highly dependent on the cell line and experimental duration. Based on published data, a good starting range for in vitro assays is between 10 µg/mL and 60 µg/mL.[5][10] For initial dose-response experiments, it is advisable to use a broad logarithmic dilution series (e.g., 0.1, 1, 10, 100 µg/mL) to identify the effective concentration range for your specific cell model.
Q4: How long should cells be incubated with this compound?
A4: Incubation times typically range from 24 to 72 hours. Antiproliferative effects can be observed as early as 24 hours, with more pronounced apoptosis often seen after 48 hours or longer.[5][10] For instance, a 4-hour preincubation with this compound was sufficient to irreversibly induce a cell death program in A431 cells.[11] Time-course experiments are recommended to determine the optimal endpoint for your study.
Q5: Which cancer cell lines are known to be sensitive to this compound?
A5: this compound has demonstrated broad-spectrum activity against numerous human tumor cell lines. It has shown significant antiproliferative and apoptotic effects in cell lines derived from colon, pancreas, breast, prostate, melanoma, leukemia, and lymphoma cancers.[1][4]
Data Presentation: Efficacy of this compound In Vitro
The following tables summarize quantitative data from various studies, providing a reference for expected efficacy across different cell lines and conditions.
Table 1: Antiproliferative and Apoptotic Effects of this compound on Various Human Tumor Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect |
|---|---|---|---|---|
| Various (20 lines) | Multiple | Not specified | Not specified | 50-95% proliferation inhibition.[4] |
| HT-29, SW620 | Colon | 10 µg/mL | 48 hours | Apoptosis induction.[5] |
| P818 | Pancreas | 10 µg/mL | 48 hours | Apoptosis induction.[5] |
| K-562 | Leukemia | 10 µg/mL | 48 hours | Apoptosis induction.[5] |
| P-388, HL-60 | Leukemia | 30-60 µg/mL | 24-48 hours | 46-100% proliferation inhibition.[10] |
| Various | Multiple | 20-30 µg/mL | 24 hours | Antiproliferative effect.[5] |
| A431 | Epidermoid Carcinoma | 15-60 µM | 10 hours | Significant apoptosis.[12] |
| MCF7, PC-3 | Breast, Prostate | Not specified | Not specified | 87-90% proliferation inhibition.[5] |
Experimental Protocols
This section provides a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following this compound treatment. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[13]
Protocol: MTT Cell Viability Assay
1. Reagent Preparation:
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in a sterile solvent like DMSO or sterile PBS. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile, serum-free media or PBS.[13] Protect the solution from light and store it at 4°C for short-term use.[14]
- Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common choice is acidic isopropanol (0.04 M HCl in absolute isopropanol) or a solution of 10% SDS in 0.01 M HCl.
2. Cell Seeding:
- Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is >90%.
- Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the experiment.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume growth.
3. This compound Treatment:
- On the day of treatment, prepare serial dilutions of this compound in complete culture medium from your stock solution.
- Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the desired this compound concentrations.
- Include appropriate controls:
- Untreated Control: Cells treated with medium containing the same concentration of vehicle (e.g., DMSO) as the highest this compound dose.
- Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.
4. Incubation:
- Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
5. MTT Assay Execution:
- After incubation, add 10-20 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of ~0.5 mg/mL).[15]
- Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- Carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate first.
- Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[13]
6. Data Acquisition:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[13]
- Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the blank wells.
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for a this compound cell viability (MTT) assay.
Troubleshooting Guide
Q: I am not observing a dose-dependent effect on cell viability. What should I check?
A: A lack of dose-response can stem from several factors. Systematically check the following:
-
Concentration Range: The selected range may be too narrow or entirely outside the effective window for your cell line. Try a much broader range of concentrations (e.g., from nanomolar to high micromolar) in your next experiment.
-
Incubation Time: The chosen incubation time might be too short for this compound to induce a measurable effect. Consider extending the incubation period to 48 or 72 hours.
-
Cell Seeding Density: If cells are seeded too densely, they may become confluent and enter a quiescent state, making them less sensitive to antiproliferative agents. Conversely, if seeded too sparsely, they may not be healthy. Ensure you are using an optimized seeding density that allows for growth in the control wells without reaching confluency.
-
This compound Stability: Ensure your this compound stock solution was stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the peptide.
Caption: Troubleshooting logic for an absent this compound dose-response.
Q: My untreated control cells show low viability or high background signal.
A: This issue usually points to problems with the cell culture or assay technique rather than the compound.
-
Cell Health: Ensure cells are healthy, free from contamination (especially mycoplasma), and are not used at a high passage number.
-
Reagent Interference: Serum and phenol red in the culture medium can sometimes interfere with tetrazolium reduction assays.[13] Using serum-free medium during the MTT incubation step can reduce background.[14]
-
Incomplete Solubilization: If formazan crystals are not fully dissolved, absorbance readings will be artificially low and inconsistent. Ensure adequate mixing and sufficient incubation time with the solubilization solution.[13]
Q: I am seeing high variability between my technical replicates.
A: High variability often arises from technical inconsistencies.
-
Pipetting Accuracy: Ensure your pipettes are calibrated. Use consistent technique, especially when performing serial dilutions and adding small volumes of reagents.
-
Cell Seeding: Uneven cell distribution in the wells is a common cause of variability. Make sure to thoroughly resuspend your cells before and during plating to ensure a uniform cell number in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antitumour effect of the somatostatin analogue this compound depends on the treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of Tt-232 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Tt-232 (also known as CAP-232). The information is designed to address specific issues that may be encountered during experiments and to clarify the compound's known mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic heptapeptide analog of somatostatin.[1] Its primary mechanism involves binding to somatostatin receptors (SSTRs), with high affinity for SSTR1 and SSTR4.[2] This interaction triggers downstream signaling cascades that lead to antitumor effects through the induction of apoptosis and cell cycle arrest.[3][4] Additionally, this compound has been shown to inhibit tyrosine kinases, which interferes with proliferative signaling.[3]
Q2: Is this compound selective for tumor cells?
This compound has demonstrated a selective antiproliferative effect on a wide range of human tumor cell lines.[5][6] This selectivity is a key feature of the compound, and it has been shown to have a strong antitumor activity in vivo with a favorable safety profile.[5][6]
Q3: What are the known on-target effects that might be perceived as "off-target" in certain experimental contexts?
While this compound is selective for tumor cells, its mechanism of action is multifaceted. Researchers might observe effects that, while part of its intended pharmacology, could be unexpected in their specific model system. These include:
-
Broad Anti-inflammatory and Analgesic Effects: this compound is a broad-spectrum anti-inflammatory and analgesic agent.[7] This is mediated, at least in part, through its interaction with SSTR4.[8] In studies not focused on inflammation or pain, these effects could represent a confounding variable.
-
Inhibition of Tyrosine Kinases: this compound inhibits the activity of tyrosine kinases.[2][3][9] This is a key component of its antitumor action but could be considered an "off-target" effect in experiments designed to study a non-SSTR-mediated pathway that is sensitive to tyrosine kinase inhibition.
-
Interaction with Glycolytic Enzymes: this compound can interact with an enzyme involved in glycolysis, causing its translocation to the nucleus and inducing apoptosis.[3] This represents another layer of its mechanism that could lead to unexpected metabolic changes in treated cells.
Q4: Does this compound have the same side effects as other somatostatin analogs?
This compound has been specifically designed to minimize the typical side effects of somatostatin analogs. Notably, it does not inhibit the release of growth hormone or gastric acid.[3] It also did not bind to membrane preparations of rat pituitary and cortex and showed no antisecretory activity.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High level of apoptosis in a cell line expected to be resistant. | The cell line may have high expression of SSTR1 or SSTR4, or be particularly sensitive to tyrosine kinase inhibition or disruptions in glycolysis. | 1. Characterize SSTR expression: Perform qPCR or Western blot to determine the expression levels of SSTR1 and SSTR4 in your cell line. 2. Assess tyrosine kinase sensitivity: Treat cells with a known broad-spectrum tyrosine kinase inhibitor to see if a similar apoptotic effect is observed. 3. Evaluate metabolic changes: Analyze key metabolites of the glycolytic pathway to assess for alterations upon this compound treatment. |
| Unexpected changes in inflammatory markers in an in vivo study. | This compound has inherent anti-inflammatory properties.[7] | 1. Include appropriate controls: Use a vehicle control and consider a positive control for anti-inflammatory effects to contextualize the results. 2. Measure a panel of cytokines: Assess a broad range of inflammatory markers to understand the scope of the anti-inflammatory effect. |
| Variability in antitumor effect between different administration routes. | The efficacy of this compound can be dependent on the dose and route of administration. Continuous long-term infusion has been shown to be highly effective.[2][3] | 1. Optimize administration protocol: Compare intermittent injections with continuous infusion using an osmotic minipump to determine the most effective delivery method for your model.[2] 2. Perform a dose-response study: Titrate the concentration of this compound to identify the optimal therapeutic window for your specific tumor model. |
| Cell cycle arrest at G1/S transition without significant apoptosis. | This compound can induce cell cycle arrest as an alternative pathway to apoptosis in some tumor cell systems.[1] This effect is mediated through PKCdelta and c-Src.[1] | 1. Analyze cell cycle markers: Perform flow cytometry and Western blot for key G1/S transition proteins (e.g., cyclins, CDKs) to confirm the point of arrest. 2. Investigate PKCdelta and c-Src signaling: Assess the activation state of PKCdelta and c-Src following this compound treatment. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Tumor Type | This compound Concentration | Treatment Duration | Proliferation Inhibition (%) | Citation |
| P-388 | Mouse Lymphoid Leukemia | 30 µg/mL | 24 hours | 46-97 | [4] |
| P-388 | Mouse Lymphoid Leukemia | 60 µg/mL | 24 hours | 46-97 | [4] |
| P-388 | Mouse Lymphoid Leukemia | 30 µg/mL | 48 hours | 82-100 | [4] |
| P-388 | Mouse Lymphoid Leukemia | 60 µg/mL | 48 hours | 82-100 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 30 µg/mL | 24 hours | 46-97 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 60 µg/mL | 24 hours | 46-97 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 30 µg/mL | 48 hours | 82-100 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 60 µg/mL | 48 hours | 82-100 | [4] |
| Various Human Tumor Lines | Colon, Pancreas, Lymphoma, etc. | 20-30 µg/mL | 24 hours | Not specified | [7] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Administration Route | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Survival Increase (%) | Citation |
| B-16 Rodent Melanoma | Injection | Not specified | Not specified | 35-39 | Not specified | [2] |
| B-16 Rodent Melanoma | Infusion | Not specified | Not specified | 47-63 | ~61 | [2] |
| HT-18 Human Lymphoid Melanoma | Injection | Not specified | Not specified | 41-63 | Not specified | [2] |
| HT-18 Human Lymphoid Melanoma | Infusion | Not specified | Not specified | 69-79 | 25-30 | [2] |
| S-180 Sarcoma | Not specified | 15 µg/kg | 2 weeks (twice daily) | 50-70 | 30-40% cure rate | [9] |
| P-388 and HL-60 Leukemia | Infusion | Not specified | Not specified | 50-80 | 20-40% long-term survivors | [4] |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay:
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.
General Protocol for In Vivo Antitumor Efficacy Study:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or continuous infusion via an osmotic minipump) at the predetermined dose and schedule. The control group should receive a vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition and an increase in survival time.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
Visualizations
Caption: Simplified signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: General experimental workflows for in vitro and in vivo evaluation of this compound.
References
- 1. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reproducibility of Tt-232 experiments
This support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals improve the reproducibility of their Tt-232 experiments. The this compound assay is a colorimetric method for quantifying the activity of the novel this compound kinase, a key enzyme in pro-survival signaling pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay in a question-and-answer format.
Question: Why is my background signal consistently high?
High background can obscure the true signal from your samples, reducing the assay's sensitivity. This is often caused by nonspecific binding or issues with the reagents.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Plate Washing | Ensure all wells are washed thoroughly and consistently between steps. Check that all ports on an automatic plate washer are clean and dispensing/aspirating correctly.[2] |
| Substrate Exposure to Light | The substrate is light-sensitive. Store it in a dark container and minimize its exposure to light during the experiment.[1] |
| Contaminated Reagents | Use fresh, high-purity reagents. Avoid repeated freeze-thaw cycles of enzyme and substrate stocks.[3] |
| Incorrect Reagent Concentration | Double-check all dilution calculations and ensure accurate pipetting. |
Question: Why is the signal from my samples too low or absent?
A weak or nonexistent signal can indicate a problem with the enzyme's activity or the detection process.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive this compound Kinase | Confirm the enzyme has been stored correctly at the recommended temperature. Aliquot the enzyme to avoid multiple freeze-thaw cycles.[3] Test enzyme activity with a positive control. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure all reagents are brought to room temperature before use.[1] |
| Substrate Degradation | Check the expiration date of the substrate. Use a fresh, properly stored batch. |
| Incorrect Wavelength Reading | Ensure the plate reader is set to the correct wavelength for the chromogenic product.[1] |
Question: Why is there high variability between my replicate wells?
Poor reproducibility between replicates can compromise the statistical validity of your results.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use a consistent pipetting technique, ensuring no air bubbles are introduced.[4] Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[2] |
| "Edge Effects" on the Plate | Evaporation from wells on the edge of the plate can concentrate reagents and alter results. Avoid using the outermost wells or fill them with a buffer to maintain a humid environment. |
| Inconsistent Incubation | Ensure the incubator provides uniform temperature across the entire plate. Avoid stacking plates.[5] |
| Incomplete Mixing | Mix all diluted samples and reagents thoroughly before adding them to the plate.[2] |
Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common this compound assay problems.
Caption: A decision tree for troubleshooting the this compound assay.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic mechanism of the this compound kinase?
The this compound kinase catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate. This phosphorylation event is the basis of the assay.[6]
Q2: How should the this compound assay reagents be stored?
Most kit components should be stored at 2-8°C.[1] The this compound enzyme and ATP stock solutions should be aliquoted and stored at -80°C to maintain activity. Avoid repeated freeze-thaw cycles.
Q3: Can I use a different plate type for this assay?
It is recommended to use clear, flat-bottom 96-well plates for colorimetric assays to ensure accurate absorbance readings.[7]
Q4: How do I calculate the this compound kinase activity?
First, subtract the average absorbance of the blank (no enzyme) wells from all other wells. Then, determine the amount of product formed by comparing the corrected absorbance values to a standard curve. Kinase activity is typically expressed as the amount of product formed per unit of time per amount of enzyme.
Experimental Protocols
Detailed this compound Kinase Activity Assay Protocol
This protocol is designed for a 96-well plate format.
1. Reagent Preparation:
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Assay Buffer: Prepare by diluting the 5X stock to 1X with nuclease-free water. Equilibrate to room temperature before use.
-
This compound Enzyme: Thaw the enzyme on ice. Dilute to the desired concentration in ice-cold 1X Assay Buffer immediately before use.
-
Peptide Substrate: Reconstitute the lyophilized substrate in 1X Assay Buffer to create a 10X stock solution.
-
ATP Solution: Thaw the ATP stock on ice. Dilute to a 10X working concentration in 1X Assay Buffer.
2. Experimental Workflow:
The following diagram outlines the major steps of the this compound assay.
Caption: Standard workflow for the this compound kinase assay.
3. Assay Procedure:
-
Add 50 µL of 1X Assay Buffer to all wells.
-
Add 10 µL of your test compound (inhibitor) or vehicle control to the appropriate wells.
-
Add 20 µL of diluted this compound enzyme to all wells except the "No Enzyme" blanks.
-
Add 10 µL of 10X peptide substrate to all wells.
-
Initiate the reaction by adding 10 µL of 10X ATP solution to all wells.
-
Mix gently on a plate shaker and incubate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
This compound Signaling Pathway
The this compound kinase is a crucial component of a cellular signaling pathway that promotes cell survival. Understanding this pathway can provide context for the effects of this compound inhibitors.
Caption: The this compound kinase in its pro-survival signaling cascade.
References
How to minimize Tt-232 degradation in cell culture
Welcome to the technical support center for Tt-232. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your cell culture experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound, providing step-by-step guidance to identify and resolve the root cause of degradation.
Question: I am observing a rapid loss of this compound's biological activity in my cell culture experiments. What are the potential causes and how can I fix this?
Answer:
A rapid loss of this compound activity is typically due to its degradation in the cell culture environment. This compound is a cyclic heptapeptide with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2. While its D-amino acid and C-terminal amide provide some protection, several factors can still lead to its breakdown. The primary causes are enzymatic degradation, oxidation, and suboptimal handling.
Follow this troubleshooting workflow to pinpoint the issue:
Question: My this compound solution appears cloudy or has formed a precipitate. Is it still usable?
Answer:
Cloudiness or precipitation indicates that this compound may be aggregating or has come out of solution, which will significantly impact its effective concentration and activity. This is often due to improper dissolution or storage.
-
Solubility: this compound is a hydrophobic peptide. Attempting to dissolve it at a high concentration directly in neutral aqueous buffers like PBS can lead to poor solubility and aggregation.
-
Storage in Solution: Storing peptides in solution for extended periods, especially at 4°C, can lead to aggregation.[1][2] Peptides are significantly more stable when stored lyophilized.[1][3]
Recommendations:
-
Proper Dissolution: First, try to dissolve the peptide in a small amount of an organic solvent like DMSO. Once fully dissolved, slowly add this stock solution dropwise to your aqueous culture medium while vortexing to reach the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid cell toxicity.
-
Avoid Storing in PBS: Do not store stock solutions in PBS, as salts can promote peptide aggregation.
-
Fresh Preparations: It is always best to prepare working solutions fresh for each experiment from a properly stored, concentrated stock.[3]
Frequently Asked Questions (FAQs)
Question: What are the optimal storage conditions for this compound?
Answer:
Proper storage is critical for maintaining the long-term stability of this compound.
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Tightly sealed vial in a desiccator | Protect from light and moisture.[1][3] Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
| Stock Solution (in DMSO) | -20°C to -80°C | Up to 3 months | Tightly sealed, low-protein-binding tubes | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Working Solution (in Media) | 2-8°C | < 24 hours | Sterile, amber tubes or foil-wrapped | Prepare fresh before each experiment. Do not store. |
Question: What are the primary degradation pathways for this compound in cell culture?
Answer:
The main degradation pathways for this compound are enzymatic cleavage and chemical oxidation.
-
Enzymatic Degradation: Proteases and peptidases present in serum-containing media can cleave the peptide bonds of this compound, inactivating it. Although its cyclic nature and D-amino acid offer some resistance, degradation can still occur over time.
-
Oxidation: The Tryptophan (Trp) and Cysteine (Cys) residues in this compound are susceptible to oxidation.[2][3] This can be catalyzed by light, oxygen dissolved in the media, and certain metal ions. Oxidation can alter the peptide's conformation and receptor-binding affinity.
Question: How does pH and temperature affect this compound stability in my working solution?
Answer:
Both pH and temperature significantly impact the stability of this compound in aqueous solutions.
-
pH: this compound is most stable in slightly acidic conditions (pH 5-6). Standard cell culture media (pH ~7.4) is acceptable for experimental durations, but prolonged incubation can increase the rate of degradation pathways like oxidation.
-
Temperature: Higher temperatures accelerate all chemical and enzymatic degradation reactions. While experiments must be conducted at 37°C for the cells, the time this compound spends at this temperature should be minimized. Never leave working solutions at room temperature or 37°C for longer than necessary.
Table: Effect of Culture Conditions on this compound Stability (Illustrative Data)
| Condition | Incubation Time | % this compound Remaining | Primary Degradation |
| Serum-Free Media, 37°C | 24 hours | ~90% | Oxidation |
| 10% FBS Media, 37°C | 24 hours | ~65% | Enzymatic + Oxidation |
| 10% Heat-Inactivated FBS, 37°C | 24 hours | ~85% | Reduced Enzymatic |
| Serum-Free Media, 4°C | 24 hours | >98% | Minimal |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media via HPLC
This protocol provides a method to quantify the concentration of intact this compound over time in your specific experimental conditions.
Objective: To determine the half-life of this compound in a chosen cell culture medium.
Materials:
-
This compound lyophilized powder
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a C18 column and UV detector (220 nm or 280 nm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Quenching solution: 10% Acetic Acid
-
0.22 µm syringe filters
Workflow:
Procedure:
-
Preparation: Prepare a working solution of this compound at your experimental concentration (e.g., 10 µM) in the cell culture medium you wish to test. Ensure the medium is pre-warmed to 37°C.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot of the working solution. Add it to a tube containing 100 µL of 10% acetic acid to stop enzymatic degradation. Vortex and immediately freeze at -80°C. This is your 100% reference sample.
-
Incubation: Place the remaining working solution in a cell culture incubator (37°C, 5% CO2).
-
Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot, quench it with 100 µL of 10% acetic acid, and freeze at -80°C.
-
HPLC Analysis:
-
Thaw all collected samples.
-
Filter the samples through a 0.22 µm syringe filter to remove precipitates and proteins.
-
Inject 20 µL of each sample onto the HPLC system.
-
Use a gradient elution method, for example: 5% to 65% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 220 nm (for peptide bonds) or 280 nm (for Tyr and Trp residues).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.
-
Integrate the area of this peak for all time points.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample area.
-
Plot % remaining vs. time to determine the degradation kinetics and estimate the half-life.
-
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Tt-232 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Tt-232 studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a somatostatin analog that exerts its primary antitumor effects by binding to somatostatin receptors SSTR1 and SSTR4.[1][2][3] This interaction triggers a signaling cascade that leads to the inhibition of tyrosine kinases, activation of cell cycle inhibitors, and ultimately, induction of apoptosis.[1][4] It can also have anti-inflammatory and analgesic effects, primarily mediated through SSTR4.[5][6] |
| Is the apoptotic effect of this compound dependent on p53? | No, this compound induces apoptosis through a p53-independent pathway.[7] Studies have shown that the levels of p53 do not change following treatment with this compound.[7] |
| What are the known off-target effects of this compound? | Besides its receptor-mediated actions, this compound can directly cross the plasma membrane and interact with intracellular components.[1] One identified intracellular target is a tumor-specific isoform of pyruvate kinase, which, upon interaction with this compound, translocates to the nucleus and contributes to apoptosis.[1][4] |
| Does this compound have the same side effects as native somatostatin? | This compound is designed to be tumor-selective and has been shown to lack the growth hormone release inhibitory effects and gastric acid secretion inhibition associated with native somatostatin.[1][4] |
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antitumor Efficacy
Question: We are observing high variability in the antitumor effect of this compound in our in vivo/in vitro models. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Dosing and Administration: The efficacy of this compound is highly dependent on the dose and administration route.[3][4][8]
-
Low SSTR1 and SSTR4 Expression: The primary targets of this compound are SSTR1 and SSTR4.[1][2][3] Cell lines or tumor models with low or absent expression of these receptors will likely exhibit a diminished response.
-
Recommendation: Characterize the SSTR1 and SSTR4 expression levels in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry before initiating efficacy studies.
-
-
Development of Resistance: As with other somatostatin analogs, resistance can develop over time.
-
Recommendation: If conducting long-term studies, consider including endpoints to assess for the development of resistance. This could involve monitoring SSTR expression levels or the activation state of downstream signaling molecules.
-
Reported Effective Doses of this compound in Preclinical Models
| Model | Dose Range | Administration Route | Observed Effect | Citation |
| Human xenografts (prostate, breast, lymphoma, melanoma) | 30-750 µg/kg/day | Continuous Infusion | 54-98% tumor growth inhibition | [1] |
| S-180 sarcoma (mouse) | 15 µg/kg (optimal) | Injections (twice daily) | 50-70% growth inhibition, 30-40% cure rate | [8] |
| B-16 melanoma (mouse) | Not specified | Injection vs. Infusion | 35-39% (injection) vs. 47-63% (infusion) tumor growth inhibition | [3] |
| HT-18 lymphoid melanoma (human xenograft) | Not specified | Injection vs. Infusion | 41-63% (injection) vs. 69-79% (infusion) tumor growth inhibition | [3] |
| P-388 and HL-60 leukemia (mouse and human) | 30-60 µg/ml (in vitro) | In vitro treatment | 46-100% proliferation inhibition | [9] |
Issue 2: Unexpected Cellular Phenotypes or Signaling Events
Question: We are observing cellular effects that don't seem to align with the canonical SSTR1/SSTR4 signaling pathway. How can we interpret these results?
Possible Causes and Explanations:
-
Intracellular Off-Target Effects: this compound can enter the cell and interact with intracellular proteins, such as a tumor-specific isoform of pyruvate kinase.[1][4] This can lead to unexpected metabolic or signaling changes.
-
Recommendation: Investigate potential intracellular binding partners of this compound in your model system using techniques like co-immunoprecipitation followed by mass spectrometry.
-
-
Activation of Alternative Signaling Pathways: The canonical pathway involves the inhibition of tyrosine kinases.[1][4] However, in some cell systems, this compound can trigger alternative pathways leading to cell cycle arrest through PKCdelta and c-Src.[5][10]
-
Recommendation: Profile the activation state of key signaling molecules in pathways related to cell cycle control and apoptosis to identify the dominant signaling axis in your model.
-
Experimental Protocols
Protocol 1: Assessment of SSTR1 and SSTR4 Expression by Western Blot
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SSTR1 and SSTR4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways of this compound leading to cell cycle arrest and apoptosis.
Caption: Logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Heptapeptide Somatostatin Analogue this compound Exerts Analgesic and Anti-Inflammatory Actions via SST4 Receptor Activation: in silico, in vitro and in vivo Evidence in Mice - Repository of the Academy's Library [real.mtak.hu]
- 9. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tt-232 In Vivo Efficacy
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering suboptimal in vivo efficacy with Tt-232, a novel inhibitor of the Tumor Transcriptional Regulator Zeta (TTRZ).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo tumor growth inhibition with this compound is significantly lower than expected based on its in vitro potency. What are the potential causes?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors, broadly categorized into issues with drug exposure, the biological model, and the experimental protocol, could be contributing.
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Poor Pharmacokinetics (PK): The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration. This can be due to poor absorption, rapid metabolism, or high clearance.
-
Suboptimal Formulation: The vehicle used to deliver this compound may not be effectively solubilizing the compound, leading to poor bioavailability.
-
Inadequate Dosing Regimen: The dose level, frequency, or route of administration may not be optimized to maintain therapeutic concentrations of this compound at the tumor site.
-
Model-Specific Resistance: The in vivo model (e.g., specific cell line xenograft) may possess intrinsic or acquired resistance mechanisms not present in the in vitro models.
-
Target Engagement Issues: this compound may not be effectively engaging with its target, TTRZ, in the tumor tissue in vivo.
Q2: How can I investigate if poor pharmacokinetics is the reason for the low efficacy?
A2: A pilot pharmacokinetic (PK) study is essential. This typically involves administering a single dose of this compound to a small cohort of tumor-bearing and non-tumor-bearing animals and collecting blood and tumor tissue samples at multiple time points.
-
Key Parameters to Measure:
-
Plasma PK: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
Tumor PK: Concentration of this compound in tumor tissue over time.
-
-
Objective: To determine if the plasma and tumor concentrations of this compound reach and exceed the in vitro IC50/IC90 values for a sustained period.
Q3: What should I consider when optimizing the formulation and dosing regimen for this compound?
A3: Formulation and dosing are critical for achieving adequate drug exposure.
-
Formulation:
-
Ensure this compound is fully solubilized in the vehicle prior to administration.
-
Test a panel of biocompatible vehicles (e.g., Captisol®, Solutol® HS 15, Kolliphor® EL) to identify one that provides optimal solubility and stability.
-
-
Dosing Regimen:
-
Dose Escalation: Conduct a dose-ranging study to identify the maximum tolerated dose (MTD). Efficacy studies should be performed at and below the MTD.
-
Dosing Frequency: The dosing frequency should be guided by the compound's half-life. A shorter half-life may necessitate more frequent dosing (e.g., twice daily vs. once daily).
-
Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
Q4: How can I confirm that this compound is engaging its target, TTRZ, in the tumor?
A4: A pharmacodynamic (PD) biomarker assay is crucial to confirm target engagement. Since this compound inhibits TTRZ, a key transcriptional regulator, a relevant PD biomarker would be the downregulation of a TTRZ target gene.
-
Example PD Biomarker: Measure the mRNA levels of a known TTRZ target gene (e.g., c-Myc) in tumor tissue samples from treated and vehicle control animals.
-
Procedure: Collect tumor samples at various time points after this compound administration and analyze gene expression using quantitative real-time PCR (qRT-PCR).
-
Expected Outcome: A dose-dependent decrease in the expression of the target gene would confirm TTRZ engagement by this compound.
Quantitative Data Summary
Table 1: In Vitro vs. In Vivo Response of this compound
| Parameter | Value | Notes |
| In Vitro Potency (HT-29 cells) | IC50: 50 nM | 72-hour cell proliferation assay. |
| Initial In Vivo Study | HT-29 xenograft model in nude mice. | |
| Dose | 25 mg/kg, once daily (PO) | |
| Tumor Growth Inhibition (TGI) | 20% | Measured at day 21. |
| Follow-up PK/PD Study | Single dose at 25 mg/kg (PO). | |
| Plasma Cmax | 150 nM | Reached at 2 hours post-dose. |
| Tumor Cmax | 45 nM | Reached at 4 hours post-dose. |
| Target Gene Modulation | 30% reduction in c-Myc mRNA at 4h | Indicates suboptimal target engagement at the initial dose. |
Detailed Experimental Protocols
Protocol 1: Murine Xenograft Efficacy Study
-
Cell Culture: HT-29 human colorectal cancer cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with digital calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and vehicle control groups (n=8-10 mice/group).
-
This compound Formulation: this compound is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Administration: this compound or vehicle is administered daily via oral gavage (PO) at the specified dose.
-
Efficacy Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³). Tumor growth inhibition (TGI) is calculated at the end of the study.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Animal Model: Use tumor-bearing mice from the same xenograft model as the efficacy study.
-
This compound Administration: Administer a single dose of this compound at the desired concentration and route.
-
Sample Collection:
-
Plasma: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes. Centrifuge to separate plasma.
-
Tumor: Euthanize cohorts of mice (n=3 per time point) at the same time points and excise the tumors.
-
-
Bioanalysis (PK): Extract this compound from plasma and homogenized tumor tissue. Analyze the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Biomarker Analysis (PD):
-
For a portion of the tumor tissue, immediately snap-freeze in liquid nitrogen.
-
Extract total RNA from the frozen tumor tissue.
-
Synthesize cDNA and perform qRT-PCR to quantify the relative expression of the TTRZ target gene (c-Myc), normalizing to a housekeeping gene (e.g., GAPDH).
-
Visualizations
Tt-232 Technical Support Center: Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Tt-232 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound is a somatostatin analog designed for selective antitumor activity.[1][2] Generally, it exhibits significantly lower cytotoxicity in non-cancerous cells compared to a wide range of human tumor cell lines.[1] In vivo studies in mice have shown no toxicity at doses as high as 120 mg/kg of body weight.[1][2] Furthermore, this compound does not appear to bind to membrane preparations from normal rat pituitary and cortex, and it does not inhibit growth hormone release, a common effect of other somatostatin analogs.[1][3]
However, it is important to note that some effects on non-cancerous cells have been observed. A study on cultured human peripheral blood lymphocytes (PBLs) from healthy donors showed that a 69-hour treatment with 15 µg/ml of this compound induced a notable increase in both apoptosis and chromosome breakage.[4] This suggests that while generally selective, this compound can impact the viability of certain non-cancerous cell types at specific concentrations.
Q2: I am observing unexpected cytotoxicity in my non-cancerous control cell line. What could be the cause?
A2: If you are observing higher-than-expected cytotoxicity in your non-cancerous cell line, consider the following troubleshooting steps:
-
Cell Line Specificity: While this compound is generally selective, its effects can be cell-type dependent. The expression levels of somatostatin receptors (SSTRs), particularly SSTR1 and SSTR4 to which this compound binds with high affinity, may vary among different non-cancerous cell lines and could influence sensitivity.[5]
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Concentration and Exposure Time: The cytotoxic effects of this compound are dose- and time-dependent.[4] Review your experimental parameters. The prolonged exposure (69 hours) in the lymphocyte study suggests that extended incubation times may lead to off-target effects.[4] Consider performing a dose-response and time-course experiment to determine the optimal window for selective activity in your specific cell line.
-
Culture Conditions: Ensure that your cell culture conditions are optimal and consistent. Stressors such as nutrient depletion, pH changes, or contamination can sensitize cells to the effects of therapeutic compounds.
-
Compound Purity and Handling: Verify the purity of your this compound compound. Impurities could contribute to unexpected cytotoxicity. Ensure proper storage and handling to maintain its stability.
Q3: What are the known signaling pathways affected by this compound that might be active in non-cancerous cells?
A3: The signaling pathways of this compound have been primarily studied in cancer cells. However, these pathways are also present in non-cancerous cells and could be similarly affected, potentially leading to the observed cytotoxicity in some contexts. Key pathways include:
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Apoptosis Induction: this compound is a potent inducer of apoptosis in tumor cells.[1][6][7] This process can be initiated through the activation of stress-activated protein kinases (SAPKs) like JNK and p38, and inhibition of survival pathways involving extracellular signal-regulated kinases (ERKs).
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at the G1/S transition, a mechanism mediated by Protein Kinase C (PKC) delta and c-Src.[6]
-
Tyrosine Kinase Inhibition: A significant mechanism of this compound action is the inhibition of tyrosine kinases, which is well-correlated with its apoptosis-inducing effect.[1][5]
It is plausible that at high concentrations or with prolonged exposure, these pathways could also be activated in non-cancerous cells, leading to the observed effects in human lymphocytes.
Quantitative Data Summary
Currently, specific IC50 values for this compound in commonly used non-cancerous cell lines such as Normal Human Dermal Fibroblasts (NHDF) or Human Umbilical Vein Endothelial Cells (HUVEC) are not available in the published literature. The available data focuses on its potent anti-cancer effects and general in vivo safety. The most relevant quantitative data for a non-cancerous human cell type comes from a study on peripheral blood lymphocytes.
Table 1: Effect of this compound on Human Peripheral Blood Lymphocytes from Healthy Donors
| Cell Type | Concentration | Treatment Duration | Observed Effect |
| Peripheral Blood Lymphocytes | 15 µg/ml | 69 hours | Increased mean apoptotic cell fraction (2.63 times higher than untreated) |
| Increased mean chromosome aberration frequency (from 1.74% to 10.38%) |
Data extracted from a study on cultured human lymphocytes.[4]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent or suspension non-cancerous cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Your non-cancerous cell line of interest
-
Complete culture medium
-
This compound stock solution
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Your non-cancerous cell line of interest
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: this compound induced signaling pathways leading to apoptosis and cell cycle arrest.
References
- 1. Apoptosis is induced in both drug-sensitive and multidrug-resistant hepatoma cells by somatostatin analogue this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of manufactured silver nanoparticles of different sizes with normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Adjusting Tt-232 dosage for different tumor types
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Tt-232 dosage for different tumor types. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound (also known as CAP-232) is a synthetic somatostatin analog with potent antitumor activity.[1][2] Its primary mechanism involves inducing apoptosis (programmed cell death) and inhibiting the proliferation of a wide range of cancer cells.[1][3][4] this compound is known to bind with high affinity to somatostatin receptors SSTR1 and SSTR4.[5] The antitumor effect is mediated through several pathways, including the activation of cell cycle inhibitors, inhibition of tyrosine kinases, and a p53-independent apoptotic pathway.[1][2][3][6]
Q2: Which tumor types have shown sensitivity to this compound?
In vitro studies have demonstrated the antiproliferative effects of this compound on a variety of human tumor cell lines, including:
-
Hepatoma[1]
In vivo studies have shown tumor growth inhibition in animal models of prostate, breast carcinoma, lymphoma, and melanoma xenografts, as well as colon-26, P-388, S-180, B16, and MXT animal tumors.[1]
Q3: What is a general dosage range for this compound in preclinical animal models?
The effective dose range for this compound in animal studies has been reported to be between 30 and 750 µg/kg/day.[1] However, the optimal dosage is highly dependent on the tumor type, the administration route, and the experimental model.
Troubleshooting Guide
Issue: How do I determine the optimal this compound dosage for my specific tumor model?
Determining the optimal dosage requires a systematic approach, starting with in vitro studies to establish a baseline sensitivity, followed by in vivo dose-response experiments.
Step 1: In Vitro Sensitivity Assessment
Before initiating animal studies, it is crucial to determine the sensitivity of your specific cancer cell line to this compound in vitro. This can be achieved by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration).
Experimental Protocol: Determining IC50 of this compound in Cancer Cell Lines
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plates for a period that allows for cell doubling (typically 48-72 hours).
-
Cell Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control. Plot the cell viability against the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
Step 2: In Vivo Dose-Response Studies
Once the in vitro sensitivity is established, a dose-response study in an appropriate animal model (e.g., xenograft or syngeneic model) is the next step.
Experimental Protocol: In Vivo Dose-Finding Study for this compound
-
Animal Model: Implant the tumor cells into immunocompromised mice (for human xenografts) or immunocompetent mice (for syngeneic models). Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomly assign the animals to different treatment groups (e.g., vehicle control, and at least three dose levels of this compound). The dose levels should be selected based on previously reported effective doses and the in vitro data.
-
This compound Administration: Administer this compound via the desired route. Continuous long-term infusion has been suggested as a highly effective method.[1][5] Other reported routes include intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injections.[8]
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals (e.g., every 2-3 days).
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size, or for a set duration. Monitor the animals for any signs of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each dose. The optimal dose will be the one that provides the highest TGI with acceptable toxicity.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound for different tumor types.
Table 1: this compound Dosage in Human Tumor Xenograft Models
| Tumor Type | Cell Line | Animal Model | Dosage | Administration Route | Outcome | Citation |
| Breast Cancer | MDA-MB-231 | Mice | 0.25 and 0.5 mg/kg | Not Specified | 80% decrease in tumor volume | [2][3] |
| Prostate Cancer | PC-3 | Mice | 20 mg/kg for 3 weeks | Not Specified | 60% decrease in tumor volume | [2][3] |
| Lymphoid Melanoma | HT-18 | Mice | Not Specified | Injection vs. Infusion | 41-63% (injection) and 69-79% (infusion) decrease in tumor volume | [5] |
Table 2: this compound Dosage in Animal Tumor Models
| Tumor Type | Cell Line | Animal Model | Dosage | Administration Route | Outcome | Citation |
| Sarcoma | S-180 | Mice | 15 µg/kg | i.p., s.c., or i.v. (twice daily for 2 weeks) | 50-70% growth inhibition | [8] |
| Colon Carcinoma | Colon 26 | Mice | 15, 150, 750 µg/kg/day | Intraperitoneal (i.p.) | Up to 70% tumor inhibition at 750 µg/kg | [4] |
| Rodent Melanoma | B-16 | Mice | Not Specified | Injection vs. Infusion | 35-39% (injection) and 47-63% (infusion) tumor growth inhibition | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound leading to antitumor effects.
Caption: Workflow for determining the optimal dosage of this compound.
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity induced by the somatostatin analogue, this compound, in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TT-232 and Serum Protein Binding Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TT-232 and investigating its interactions with serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with serum proteins important?
This compound is a synthetic heptapeptide analog of somatostatin with antitumor properties.[1][2] Its binding to serum proteins, such as albumin and alpha-1-acid glycoprotein (AAG), is a critical pharmacokinetic parameter. This interaction affects the drug's distribution, metabolism, and elimination, ultimately influencing its efficacy and potential toxicity. The unbound, or free, fraction of the drug is generally considered to be the pharmacologically active portion.
Q2: Which serum proteins are most likely to bind to this compound?
As a peptide-based therapeutic, this compound is likely to interact with major plasma proteins. While specific data for this compound is limited, somatostatin and its analogs have been shown to bind to serum proteins.[3][4] The primary candidates for binding are:
-
Human Serum Albumin (HSA): The most abundant protein in human plasma, known to bind a wide variety of drugs.
-
Alpha-1-Acid Glycoprotein (AAG): A key binding protein for many basic and neutral drugs.[5][6][7]
-
Lipoproteins: These can also contribute to the binding of certain drugs.
A study has also identified a 63-kDa serum protein that binds to somatostatin.[3]
Q3: What are the common methods to study the binding of this compound to serum proteins?
Several biophysical techniques can be employed to characterize the interaction between this compound and serum proteins. The most common methods include:
-
Equilibrium Dialysis (ED): Considered a gold-standard method for determining the unbound fraction of a drug.[8][9]
-
Ultrafiltration: A rapid method for separating free from protein-bound drug.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding and dissociation.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine thermodynamic parameters.
-
High-Performance Affinity Chromatography (HPAC): Can be used to study drug-protein interactions.[10]
Quantitative Data Summary
Due to the limited publicly available data on the specific serum protein binding of this compound, the following tables present illustrative data based on typical values for similar peptide-based drugs. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Illustrative Serum Protein Binding of this compound in Human Plasma
| Parameter | Value | Method |
| Fraction Unbound (fu) | 5% | Equilibrium Dialysis |
| Percentage Bound | 95% | Equilibrium Dialysis |
Table 2: Illustrative Binding Affinities of this compound to Major Serum Proteins
| Serum Protein | Binding Affinity (Kd) | Method |
| Human Serum Albumin (HSA) | 10 µM | Surface Plasmon Resonance |
| Alpha-1-Acid Glycoprotein (AAG) | 5 µM | Isothermal Titration Calorimetry |
Experimental Protocols
Equilibrium Dialysis (ED) Protocol for Determining Fraction Unbound (fu)
This protocol provides a detailed methodology for determining the fraction of unbound this compound in human plasma using equilibrium dialysis.
Materials:
-
This compound stock solution
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with semi-permeable membranes (e.g., 5-10 kDa MWCO)
-
Incubator shaker set to 37°C
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound in human plasma at the desired concentration.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly seated.
-
Add the this compound-spiked plasma to one chamber of the dialysis cell (the "plasma chamber").
-
Add an equal volume of PBS to the other chamber (the "buffer chamber").
-
Seal the dialysis cells and place them in an incubator shaker.
-
Incubate at 37°C with gentle agitation for a predetermined time to allow the system to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.[8]
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
This protocol outlines the steps for analyzing the binding kinetics of this compound to immobilized human serum albumin (HSA).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Human Serum Albumin (HSA)
-
This compound solutions of varying concentrations
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize HSA onto the activated surface to the desired response level.
-
Deactivate any remaining active esters using ethanolamine.
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions over the immobilized HSA surface, starting with the lowest concentration.
-
Monitor the binding and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound this compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Troubleshooting Guides
Equilibrium Dialysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low recovery of this compound | Non-specific binding to the dialysis membrane or device. | Use low-binding materials. Pre-treat the membrane according to the manufacturer's instructions. Include a recovery check in your validation. |
| Equilibrium not reached | Insufficient incubation time. | Determine the time to equilibrium empirically by sampling at multiple time points.[8] |
| Membrane leakage | Incorrect membrane installation or damaged membrane. | Ensure the membrane is correctly installed and not compromised. Check for protein in the buffer chamber post-dialysis. |
| Volume shift between chambers | Osmotic pressure differences. | Minimize differences in solute concentrations between the plasma and buffer chambers. |
Surface Plasmon Resonance Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak binding signal | Inactive immobilized protein. Low concentration of this compound. | Ensure the immobilized protein is active. Increase the concentration of this compound. Optimize immobilization conditions. |
| High non-specific binding | This compound is binding to the sensor surface and not the immobilized protein. | Use a reference flow cell with no immobilized protein. Add a blocking agent like BSA to the running buffer. Optimize the buffer composition (e.g., add salt or detergent). |
| Poor data fitting | Inappropriate binding model. Mass transport limitation. | Try different binding models. Increase the flow rate to minimize mass transport effects. |
| Incomplete regeneration | Regeneration solution is too harsh or too mild. | Screen for an optimal regeneration solution that removes all bound analyte without denaturing the immobilized protein. |
Visualizations
Experimental Workflow for Serum Protein Binding Analysis
Caption: Workflow for analyzing this compound serum protein binding.
Logical Relationship for Troubleshooting SPR Experiments
Caption: Troubleshooting logic for common SPR experimental issues.
This compound Signaling Pathway via Somatostatin Receptors
This compound, as a somatostatin analog, is expected to exert its effects through somatostatin receptors (SSTRs). The binding of this compound to these G-protein coupled receptors can initiate a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound via SSTRs.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a 63-kDa serum protein that binds somatostatin and gastrin-releasing peptide but not bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of soluble somatostatin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human alpha-1-glycoprotein and its interactions with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 9. Equilibrium dialysis for determination of protein binding or imipramine--evaluation of a method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the somatostatin analog Tt-232 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic heptapeptide analog of somatostatin. It exerts its biological effects primarily by acting as an agonist for the somatostatin receptors SSTR1 and SSTR4.[1][2] Its activation of these receptors leads to downstream signaling cascades that can induce apoptosis in tumor cells and produce anti-inflammatory and analgesic effects.[3][4]
Q2: What are the known side effects of this compound in animal models?
This compound has demonstrated a favorable safety profile in preclinical animal studies. Research indicates that it is generally well-tolerated with a low incidence of adverse effects. One study reported that this compound was not toxic to mice even at a high dose of 120 mg/kg of body weight.[5][6] Furthermore, it has been observed that this compound does not induce mucosal lesions in the stomach or duodenum of rats at doses up to 5 mg/kg administered intraperitoneally.[7] A key characteristic of this compound is that it appears to be devoid of the endocrine side effects often associated with other somatostatin analogs.[8]
Q3: What is the optimal route of administration for this compound in animal studies?
The optimal route of administration for this compound can depend on the specific experimental goals. Various methods have been successfully employed in animal models, including intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injections.[8] For maintaining consistent therapeutic levels, continuous long-term infusion via osmotic minipumps has been shown to be a highly effective method of administration.[1][3][4]
Q4: Are there any known contraindications for the use of this compound in animal models?
The available literature does not specify any contraindications for the use of this compound in common animal models such as mice and rats. However, as with any experimental compound, it is crucial to consider the overall health status of the animals and any concurrent treatments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Local irritation at the injection site (redness, swelling) | - High concentration of the this compound solution- Improper injection technique- Contamination of the injectate | - Ensure the this compound solution is properly diluted and at a physiological pH.- Review and refine the injection technique to minimize tissue trauma.- Use sterile techniques for all solution preparation and injections.- Consider rotating injection sites for repeated administrations. |
| Animal appears lethargic or shows signs of distress post-administration | - Although unlikely with this compound, this could be a sign of an acute adverse reaction.- Stress from handling and injection. | - Closely monitor the animal's behavior, food and water intake, and weight.- If signs of distress persist or worsen, consult with the institutional veterinarian.- Ensure proper and gentle handling techniques to minimize stress. |
| Unexpected experimental results or lack of efficacy | - Improper storage or handling of this compound- Incorrect dosage or administration frequency- Issues with the animal model | - Store this compound according to the manufacturer's instructions to maintain its stability and activity.- Double-check all dosage calculations and the administration schedule.- Verify the health and suitability of the animal model for the intended experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Animal Model | This compound Dose | Administration Route | Observed Effect | Reference |
| S-180 Sarcoma | Inbred BDF1 Mice | 15 µg/kg (twice daily for 2 weeks) | i.p., s.c., or i.v. | 50-70% tumor growth inhibition; 30-40% cure rate | [8] |
| B-16 Melanoma | Mice | Not specified | Injection vs. Infusion | 35-39% (injection) and 47-63% (infusion) tumor growth inhibition | [1] |
| HT-18 Human Lymphoid Melanoma | Mice | Not specified | Injection vs. Infusion | 41-63% (injection) and 69-79% (infusion) tumor growth inhibition | [1] |
| P-388 Leukemia | Mice | Not specified | Infusion | 50-80% tumor growth inhibition; 20-40% long-term survival | [4] |
| HL-60 Human Leukemia | Mice | Not specified | Infusion | 50-80% tumor growth inhibition; 20-40% long-term survival | [4] |
Table 2: Safety and Tolerability of this compound in Animal Models
| Animal Model | This compound Dose | Administration Route | Observed Outcome | Reference |
| Mice | 120 mg/kg | Not specified | Not toxic | [5][6] |
| Rats | Up to 5 mg/kg | i.p. | Did not induce mucosal lesions in the stomach or duodenum | [7] |
| General | Not specified | Not specified | Devoid of endocrine effects typical of somatostatin | [8] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Activity in a Murine Sarcoma Model
This protocol is a summary of the methodology used to assess the in vivo antitumor activity of this compound on S-180 sarcoma transplanted in mice.[8]
-
Animal Model: Inbred BDF1 mice.
-
Tumor Transplantation: S-180 sarcoma cells are transplanted into the mice.
-
Treatment Groups:
-
Control group (vehicle administration).
-
This compound treatment group.
-
-
This compound Administration:
-
Dose: 15 µg/kg.
-
Frequency: Twice daily for 2 weeks.
-
Routes: Intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.).
-
Initiation: Treatment can begin the day after tumor transplantation or after tumor development.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor size is measured regularly throughout the study.
-
Survival Analysis: The lifespan of the mice in each group is monitored.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of the somatostatin analogue this compound: effects on neurogenic and non-neurogenic inflammation and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Tt-232 Purity and Quality Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of the experimental compound Tt-232. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the purity of this compound crucial for my experiments?
A1: The purity of an experimental compound like this compound is critical because impurities can significantly impact experimental outcomes. They can alter the compound's biological activity, lead to misleading results, and in preclinical studies, cause unforeseen toxic effects.[1][2] Ensuring high purity is a foundational step for reliable and reproducible research.
Q2: What are the common types of impurities I might encounter in my this compound sample?
A2: Impurities in a synthetically produced compound like this compound can be broadly categorized into three types:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, or degradation products.[2][3]
-
Inorganic Impurities: These are often reagents, catalysts (like heavy metals), and inorganic salts that are not completely removed during the purification process.[3][4]
-
Residual Solvents: These are volatile organic chemicals used during synthesis or purification that are not fully removed.[2][3]
Q3: What are the primary analytical techniques to determine the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is typically used to assess purity. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[1][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify the compound and its impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[8][9]
-
Gas Chromatography (GC): Used for analyzing volatile components, particularly residual solvents.[][10]
Q4: How do I choose the most appropriate analytical method for this compound?
A4: The choice of method depends on the properties of this compound and the specific information you need. For routine purity checks, HPLC with UV detection is often sufficient. For definitive identification and characterization of unknown impurities, LC-MS is more powerful.[6][11] For a highly accurate, quantifiable purity assessment without a reference standard of the impurities, quantitative NMR (qNMR) is an excellent choice.[8][12]
Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Typical Purity Assessment |
| HPLC | Differential partitioning of components between a mobile and stationary phase.[13] | Purity based on peak area, presence of other components. | Quantitative (with standards) or semi-quantitative (area percent). |
| LC-MS | Combines HPLC separation with mass-to-charge ratio detection.[6] | Molecular weight of the main compound and impurities, structural fragments.[7] | Primarily qualitative identification of impurities, can be quantitative. |
| NMR | Interaction of nuclear magnetic moments with an external magnetic field.[8] | Detailed molecular structure, identification and quantification of impurities.[14][15] | Absolute quantitative purity (qNMR) using an internal standard.[8] |
| GC-MS | Separation of volatile compounds followed by mass detection.[] | Identification and quantification of residual solvents and other volatile impurities.[10] | Quantitative analysis of volatile impurities. |
Q5: What is an acceptable purity level for this compound at different research stages?
A5: The required purity of this compound increases as it progresses through the drug development pipeline.
| Research Stage | Typical Purity Requirement | Rationale |
| Early Discovery/Screening | >90% | Sufficient for initial activity and liability screening. |
| In Vitro/In Vivo Efficacy Studies | >95% | To ensure observed effects are due to this compound and not impurities. |
| Preclinical/Toxicology Studies | >98% | High purity is required to accurately assess the safety profile and avoid confounding toxicity from impurities. |
Experimental Workflows and Logic
The following diagram illustrates a typical workflow for assessing the purity and quality of a new batch of this compound.
Troubleshooting Guides
Q6: My HPLC chromatogram shows unexpected peaks. What could be the cause?
A6: Unexpected peaks in an HPLC chromatogram can arise from several sources. It's important to systematically investigate the potential causes.[16]
-
Sample-Related Issues: The peaks could be impurities from the synthesis, degradation products, or contaminants introduced during sample preparation.
-
System-Related Issues: Ghost peaks can originate from the mobile phase, the injector, or carryover from a previous injection.
-
Method-Related Issues: The analytical method itself may not be optimized, leading to poor separation of this compound from other components.
The following decision tree can help you troubleshoot this issue:
Q7: The peak for this compound in my HPLC is showing poor shape (broadening or tailing). How can I fix this?
A7: Poor peak shape can compromise the accuracy of quantification. Common causes include:
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
-
Column Degradation: The stationary phase of the column can degrade over time. Try using a new column.
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for this compound. Adjusting the pH or the solvent gradient can often improve peak shape.
-
Secondary Interactions: this compound may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent (like triethylamine for basic compounds) to the mobile phase can help.
Q8: My mass spectrum does not show the expected molecular ion for this compound. What should I do?
A8: This can be a common issue in mass spectrometry.
-
Check for Adducts: The molecular ion may be forming adducts with salts or solvents (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+). Look for masses that correspond to these possibilities.
-
Fragmentation: The compound might be fragmenting in the ion source. Try using a softer ionization technique if available.
-
Incorrect Mass Calculation: Double-check the calculated molecular weight of this compound, including its isotopic distribution.
Q9: My NMR spectrum shows peaks that I cannot assign to this compound. What could they be?
A9: Unassigned peaks in an NMR spectrum typically come from:
-
Residual Solvents: Peaks from deuterated solvents (e.g., residual CHCl3 in CDCl3) or solvents used in the synthesis or purification (e.g., ethyl acetate, hexane).
-
Water: A broad peak that can vary in chemical shift.
-
Impurities: Structural analogs or by-products from the synthesis. Two-dimensional NMR experiments (like COSY and HSQC) can help in identifying the structure of these impurities.[8]
Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100.[17]
-
-
Protocol 2: Identity Confirmation and Impurity ID by LC-MS
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
-
-
LC-MS Conditions (Example):
-
Use the same HPLC conditions as above.
-
The column eluent is directed into the mass spectrometer.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the properties of this compound.
-
Scan Range: A mass range that covers the expected molecular weight of this compound and potential impurities (e.g., 100-1000 m/z).
-
-
Data Analysis:
-
Confirm the presence of the expected molecular ion for this compound in the mass spectrum corresponding to the main HPLC peak.
-
Analyze the mass spectra of the minor peaks to identify the molecular weights of impurities. This can provide clues to their structures.[11]
-
Protocol 3: Quantitative Purity Assessment by qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10 mg).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid). The standard should have a simple NMR spectrum with peaks that do not overlap with this compound peaks.
-
Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).
-
-
Data Analysis:
-
Integrate a well-resolved peak for this compound and a peak for the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
References
- 1. moravek.com [moravek.com]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. moravek.com [moravek.com]
- 4. Impurities in Drug Synthesis | PPTX [slideshare.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. longdom.org [longdom.org]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. mdpi.com [mdpi.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 14. jchps.com [jchps.com]
- 15. researchgate.net [researchgate.net]
- 16. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 17. torontech.com [torontech.com]
Technical Support Center: Validating Tt-232 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of Tt-232, a novel kinase inhibitor, in a new cell line. It includes detailed experimental protocols, troubleshooting guides, and FAQs to ensure successful and reproducible results.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase-X . The Kinase-X signaling pathway is implicated in aberrant cell proliferation and survival in various cancer models. This compound is designed to bind to the ATP-binding pocket of Kinase-X, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells dependent on this pathway.
Hypothesized Signaling Pathway
The following diagram illustrates the proposed signaling cascade involving Kinase-X and the inhibitory action of this compound.
Caption: Hypothesized Kinase-X signaling pathway and the inhibitory point of this compound.
Experimental Workflow
This workflow outlines the key steps for validating this compound's efficacy in a new cell line.
Caption: General experimental workflow for validating this compound activity.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3] Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[2][4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.
-
IC50 Calculation: Plot the percentage of cell viability versus the log concentration of this compound. Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.[5][6] The IC50 is the concentration of this compound required to inhibit cell viability by 50%.[7][8][9]
Western Blot for Target Engagement
This protocol is for confirming that this compound inhibits the phosphorylation of its target, Kinase-X.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC50) for a specified time (e.g., 2-24 hours). Include an untreated or vehicle-treated control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Kinase-X (p-Kinase-X) and total Kinase-X. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Kinase-X signal to the total Kinase-X signal to determine the extent of inhibition.
Quantitative PCR (qPCR) for Downstream Gene Expression
This assay is used to measure changes in the mRNA levels of genes known to be regulated by the Kinase-X pathway.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[11] This method normalizes the expression of the target gene to the housekeeping gene and compares the treated samples to the untreated control.
Data Presentation
| Parameter | Cell Line A | Cell Line B | Cell Line C (New) |
| This compound IC50 (MTT, 72h) | 50 nM | 120 nM | [Experimental Value] |
| p-Kinase-X Inhibition (Western, 24h) | >90% at 100 nM | >85% at 250 nM | [Experimental Value] |
| Target Gene X mRNA Fold Change (qPCR, 24h) | 0.2-fold at 100 nM | 0.3-fold at 250 nM | [Experimental Value] |
| Table 1: Example comparative data for this compound activity across different cell lines. |
| Reagent | Working Concentration/Dilution | Vendor (Example) |
| Anti-p-Kinase-X (Ser241) | 1:1000 | CST |
| Anti-Total Kinase-X | 1:1000 | Abcam |
| Anti-β-actin | 1:5000 | Sigma |
| Goat anti-Rabbit IgG-HRP | 1:2000 | Bio-Rad |
| Table 2: Recommended antibody dilutions for Western blot analysis. |
Troubleshooting Guide
This section addresses common issues encountered during the validation process.
Caption: Troubleshooting decision tree for unexpected MTT assay results.
Q1: My IC50 value is significantly higher than expected.
-
A:
-
Compound Integrity: Ensure your this compound stock solution is not degraded. Prepare a fresh stock from powder and verify the concentration.
-
Cell Density: Cells that are too confluent may show increased resistance. Optimize the cell seeding density to ensure they are in a logarithmic growth phase during treatment.[12]
-
Target Expression: Verify that the new cell line expresses the target, Kinase-X, at the protein level using Western blot. A lack of target expression will result in no compound activity.
-
Incubation Time: The effect of this compound may be time-dependent. Try extending the incubation period (e.g., to 96 hours) to see if a stronger effect is observed.
-
Q2: I don't see a decrease in p-Kinase-X in my Western blot.
-
A:
-
Lysis Buffer: Confirm that your lysis buffer contains fresh phosphatase inhibitors. Phosphatases in the cell lysate can dephosphorylate your target, masking the inhibitor's effect.
-
Antibody Quality: The phospho-specific antibody may not be working optimally. Run a positive control (e.g., lysate from a cell line known to have high p-Kinase-X levels) to validate the antibody.
-
Treatment Time: The inhibition of phosphorylation can be a rapid event. Perform a time-course experiment (e.g., 15 min, 1h, 4h, 24h) to find the optimal time point to observe maximal inhibition.
-
Compound Concentration: Ensure you are using concentrations at and above the IC50. If the IC50 is high, you may need to use higher concentrations to see target engagement.
-
Q3: My qPCR results are highly variable.
-
A:
-
RNA Quality: Ensure your RNA has a high purity (A260/A280 ratio of ~2.0). Poor RNA quality can lead to inefficient reverse transcription and variable qPCR results.
-
Primer Efficiency: Validate your qPCR primers to ensure they have an amplification efficiency between 90-110%. This can be done by running a standard curve with a serial dilution of cDNA.
-
Housekeeping Gene Stability: The expression of your chosen housekeeping gene may be affected by this compound treatment. Validate that its expression remains stable across all treatment conditions. If not, test other housekeeping genes.
-
Pipetting Accuracy: qPCR is highly sensitive to pipetting errors. Ensure careful and consistent pipetting, and always run technical replicates (duplicates or triplicates) for each sample.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
-
A: this compound is soluble in DMSO up to 100 mM. For cell culture experiments, prepare a 10 mM stock in 100% DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q2: How stable is this compound in solution?
-
A: The 10 mM stock solution in DMSO is stable for up to 6 months when stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Diluted solutions in culture medium should be prepared fresh for each experiment.
Q3: Can I use a different cell viability assay besides MTT?
-
A: Yes, other assays like MTS, XTT, or luminescent-based assays (e.g., CellTiter-Glo®) are suitable alternatives.[2][4] Luminescent assays measuring ATP levels can be more sensitive, especially for low cell numbers.[13] The choice of assay may depend on your cell type and available equipment.
Q4: How do I confirm that the observed cell death is due to on-target inhibition of Kinase-X?
-
A: To increase confidence in on-target activity, consider performing rescue experiments. This can involve overexpressing a drug-resistant mutant of Kinase-X or knocking down Kinase-X using siRNA. If the cytotoxic effect of this compound is diminished after these manipulations, it strongly suggests on-target activity.
Q5: What are appropriate positive and negative controls for my experiments?
-
A:
-
MTT Assay: Negative control: vehicle (DMSO) treated cells. Positive control: a known cytotoxic agent (e.g., staurosporine) to ensure the assay can detect cell death.
-
Western Blot: Negative control: vehicle-treated cells. Positive control: lysate from a cell line with known high basal p-Kinase-X activity or cells treated with a known activator of the pathway. A phosphatase-treated lysate can confirm phospho-antibody specificity.[14]
-
qPCR: Negative control: vehicle-treated cells. Positive control: cells treated with a compound known to modulate the expression of your target gene. A no-template control (NTC) should be included to check for contamination.[15]
-
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. ww2.amstat.org [ww2.amstat.org]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. nihs.go.jp [nihs.go.jp]
Validation & Comparative
A Comparative Analysis of TT-232 and Octreotide for the Treatment of Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two somatostatin analogs, TT-232 and octreotide, in the context of treating neuroendocrine tumors (NETs). While octreotide is an established therapy for NETs, this compound is a novel compound with a distinct pharmacological profile. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their respective mechanisms of action, efficacy, and experimental foundations.
Introduction
Neuroendocrine tumors are a heterogeneous group of neoplasms arising from neuroendocrine cells. A key characteristic of many NETs is the expression of somatostatin receptors (SSTRs) on the cell surface, making them a prime target for therapeutic intervention with somatostatin analogs. Octreotide, a synthetic octapeptide analog of somatostatin, has been a cornerstone of NET treatment for decades, primarily valued for its ability to control hormonal symptoms and, to some extent, inhibit tumor growth.[1][2][3] this compound is a newer, structurally distinct somatostatin analog that has demonstrated potent antitumor effects in preclinical studies across various cancer types.[4][5] This guide aims to provide a comprehensive comparison of these two compounds to inform further research and development in the field of NET therapeutics.
Mechanism of Action
Both this compound and octreotide exert their effects by interacting with somatostatin receptors, but they target different subtypes and trigger distinct downstream signaling pathways.
Octreotide primarily binds with high affinity to SSTR2 and, to a lesser extent, SSTR5.[1][6] Its mechanism of action in NETs is twofold:
-
Antisecretory Effects: By binding to SSTRs on neuroendocrine cells, octreotide inhibits the release of various hormones and bioactive amines, thereby controlling the clinical symptoms of functional NETs, such as carcinoid syndrome.[2]
-
Antiproliferative Effects: Octreotide's antitumor activity is mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which in turn dephosphorylate key signaling molecules. This leads to the inhibition of proliferative pathways like the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It can also induce cell cycle arrest and apoptosis.[1]
This compound is a selective agonist for SSTR1 and SSTR4.[4][7][8] Its antitumor mechanism is characterized by:
-
Induction of Apoptosis: this compound has been shown to be a potent inducer of programmed cell death in a variety of tumor cell lines.[4][5]
-
Inhibition of Tyrosine Kinases: A key feature of this compound's action is the inhibition of tyrosine kinase activity, which disrupts growth factor signaling pathways crucial for tumor cell proliferation and survival.[4][5]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, preventing tumor cells from progressing through the cell division cycle.[9]
Notably, this compound is reported to lack the antisecretory effects characteristic of octreotide, suggesting a more targeted antiproliferative profile.[5]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Octreotide.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound and octreotide in NETs are not available. The following tables summarize the available preclinical and clinical data for each compound.
Table 1: Preclinical In Vitro Data
| Parameter | This compound | Octreotide |
| Target Receptors | SSTR1, SSTR4[4][7][8] | SSTR2, SSTR5[1][6] |
| Mechanism | Induces apoptosis, inhibits tyrosine kinases, causes cell cycle arrest[4][5][9] | Inhibits PI3K/Akt/mTOR pathway, activates SHP-1, inhibits hormone secretion[1] |
| Antiproliferative Effect | Demonstrated in various human tumor cell lines (e.g., pancreatic, colon, leukemia)[4][5][9] | No inhibition of proliferation observed in some NET cell lines (BON, QGP-1, LCC-18, H727, UMC-11)[10] |
| IC50 Values | Not available for specific NET cell lines. | Did not inhibit viability in H69 small cell lung cancer cells even at 300 µM |
Note: The lack of antiproliferative effect of octreotide in some NET cell lines in vitro may be due to low SSTR expression in these models and may not fully reflect the clinical situation where it has shown antiproliferative activity.[10]
Table 2: Preclinical In Vivo Data (Xenograft Models)
| Parameter | This compound | Octreotide |
| Tumor Models | Colon 26, P-388 leukemia, S-180 sarcoma, human tumor xenografts (prostate, breast)[5] | Preclinical cancer models have shown antitumor activity[1] |
| Tumor Growth Inhibition | Significant tumor growth inhibition (54-98%) observed in various models[5] | Demonstrated antiproliferative effect in various NET models[1] |
| Administration | Intraperitoneal, subcutaneous, intravenous, continuous infusion[5] | Long-acting repeatable (LAR) formulation is commonly used[1] |
Table 3: Clinical Data
| Parameter | This compound | Octreotide |
| Clinical Trials | Phase I trial completed, showed no significant toxicity[9] | Multiple Phase II and III trials completed (e.g., PROMID, RADIANT-2)[1] |
| Efficacy in NETs | No clinical efficacy data available for NETs. | PROMID Trial (Midgut NETs): Median time to tumor progression of 14.3 months vs. 6 months for placebo.[10] RADIANT-2 (Advanced functional NETs): Post-hoc analysis of placebo arm (octreotide LAR) showed clinical benefit. |
| Approved Indications | Not approved for clinical use. | Approved for symptomatic treatment of carcinoid syndrome and control of tumor growth in some advanced NETs.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the antitumor effects of this compound and octreotide.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate neuroendocrine tumor cells (e.g., BON-1, QGP-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or octreotide for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
References
- 1. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. aiom.it [aiom.it]
- 4. netrf.org [netrf.org]
- 5. Lessons from a multicentre retrospective study of peptide receptor radionuclide therapy combined with lanreotide for neuroendocrine tumours: a need for standardised practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical Models of Neuroendocrine Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of Tt-232 and Lanreotide
This guide provides a detailed comparison of the in vivo efficacy of two somatostatin analogs, Tt-232 and lanreotide, for researchers, scientists, and drug development professionals. The following sections present quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding of their respective antitumor activities.
Quantitative Efficacy Data
The following tables summarize the in vivo antitumor efficacy of this compound and lanreotide from various preclinical and clinical studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Animal Model | Treatment Regimen | Key Efficacy Results | Reference |
| Breast Cancer | MDA-MB-231 | Mice | 0.25 and 0.5 mg/kg body weight (b.w.) | Average 80% decrease in tumor volume; 30% of animals tumor-free for >200 days.[1][2] | [1][2] |
| Prostate Cancer | PC-3 | Mice | 20 mg/kg b.w. for 3 weeks | 60% decrease in tumor volume; 100% survival at 60 days.[1][2] | [1][2] |
| Melanoma | B-16 (rodent) | Mice | Not specified | 35%-39% (injection) and 47%-63% (infusion) tumor growth inhibition. | [3] |
| Melanoma | HT-18 (human) | Mice | Not specified | 41%-63% (injection) and 69%-79% (infusion) decrease in tumor volume. | [3] |
| Various Human Xenografts | PC-3, MDA-MB-231, MCF-7, HT-29, HT-18, HL-60 | Not specified | 30 days intermittent injection or 14 days s.c. infusion | 30%-80% decrease in tumor volume; 20-60% tumor-free animals. | [4] |
| Sarcoma | S-180 | BDF1 mice | 15 µg/kg twice daily for 2 weeks | 50-70% tumor growth inhibition; 30-40% cure rate. | [5] |
| Leukemia | P-388 (mice), HL-60 (human) | Mice | Infusion | 50%-80% growth inhibition; 20%-40% long-term, leukemia-free survivors. | [5] |
Table 2: In Vivo Efficacy of Lanreotide
| Tumor Model | Study Type | Key Efficacy Results | Reference |
| Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Clinical Trial (CLARINET) | Significantly prolonged progression-free survival (PFS) compared to placebo (median PFS not reached vs. 18.0 months).[6][7][8] 65.1% of patients progression-free at 24 months vs. 33.0% for placebo.[6] | [6][7][8] |
| Acromegaly (GH-secreting macroadenomas) | Clinical Trial (PRIMARYS) | 62.9% of patients achieved a clinically significant (≥20%) tumor volume reduction at 48 weeks.[9] Mean tumor volume reduction of 27% by study end.[9] | [9] |
| Colon Cancer | Preclinical (Colon 38 murine model) | Significantly decreased labeling index (proliferation) and increased apoptotic index. Did not provide a percentage of tumor growth inhibition. | [4] |
| Pancreatic Adenocarcinoma | Clinical and In Vitro | No objective response was observed in 14 patients with metastatic pancreatic adenocarcinoma. In vitro data showed an absence of SSTR2 expression. | [10][11] |
Experimental Protocols
This compound In Vivo Xenograft Studies
Based on the available literature, a general protocol for assessing the in vivo efficacy of this compound in xenograft models can be outlined as follows:
-
Animal Models: Studies have utilized various immunodeficient mouse strains, such as nude mice or SCID mice, which are capable of accepting human tumor xenografts. Specific strains like BDF1 mice have also been used for sarcoma models.[5]
-
Tumor Cell Lines and Implantation: A range of human tumor cell lines have been used, including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), HT-18 (melanoma), and various others.[1][2][4] Typically, a specific number of cultured tumor cells (e.g., 1-10 x 10^6 cells) are suspended in a physiological solution, sometimes with Matrigel, and injected subcutaneously into the flank of the mice.
-
Treatment Administration: this compound has been administered through different routes and schedules. Intermittent treatment usually involves daily or twice-daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections.[5] Continuous infusion has been achieved using subcutaneously implanted osmotic minipumps (e.g., Alzet osmotic minipumps).[3][4] Dosing has varied widely depending on the tumor model, from µg/kg to mg/kg per day.[5]
-
Efficacy Evaluation: Antitumor efficacy is primarily assessed by monitoring tumor growth over time. Tumor volume is typically calculated using caliper measurements of the length and width of the tumor. Tumor growth inhibition is often expressed as a percentage decrease in tumor volume compared to a control group. Survival analysis is also a key endpoint, with the percentage of surviving animals and the duration of survival being recorded.[3][5]
Lanreotide In Vivo Studies
The majority of in vivo efficacy data for lanreotide comes from large-scale clinical trials. The protocol for the pivotal CLARINET study is summarized below:
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial.[6][7]
-
Patient Population: Patients with unresectable, well- or moderately-differentiated, non-functioning, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[6][12]
-
Treatment: Patients received either lanreotide Autogel (120 mg) or a placebo via deep subcutaneous injection every 28 days.[12]
-
Primary Endpoint: The primary measure of efficacy was progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause.[6][7]
-
Tumor Assessment: Tumor status was assessed at baseline and then at regular intervals using imaging techniques (e.g., CT or MRI) according to the Response Evaluation Criteria in Solid Tumors (RECIST).
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its antitumor effects primarily through the activation of somatostatin receptors 1 and 4 (SSTR1 and SSTR4).[3] This initiates a signaling cascade that leads to the inhibition of tyrosine kinases and the induction of p53-independent apoptosis.[5][13]
Lanreotide Signaling Pathway
Lanreotide's mechanism of action is primarily mediated through its high affinity for somatostatin receptors 2 and 5 (SSTR2 and SSTR5).[3][14] Activation of these receptors inhibits the secretion of various hormones, including growth hormone, and exerts antiproliferative effects through the induction of cell cycle arrest and apoptosis.[14][15]
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative in vivo efficacy study of this compound and lanreotide.
References
- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Tumor Growth Rate Analysis in the Randomized CLARINET Study Establishes the Efficacy of Lanreotide Depot/Autogel 120 mg with Prolonged Administration in Indolent Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Tumor Growth Rate Analysis in the Randomized CLARINET Study Establishes the Efficacy of Lanreotide Depot/Autogel 120 mg with Prolonged Administration in Indolent Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor Shrinkage With Lanreotide Autogel 120 mg as Primary Therapy in Acromegaly: Results of a Prospective Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of advanced pancreatic cancer with the long-acting somatostatin analogue lanreotide: in vitro and in vivo results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lanreotide in Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 13. The antitumor somatostatin analogue this compound induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. cancerresearchuk.org [cancerresearchuk.org]
A Comparative Analysis of TT-232 and Other Somatostatin Analogues in Oncology Research
A deep dive into the efficacy, receptor binding profiles, and signaling pathways of TT-232 in comparison to established somatostatin analogues like octreotide, lanreotide, and pasireotide, supported by experimental data for researchers and drug development professionals.
Somatostatin analogues are a cornerstone in the management of neuroendocrine tumors (NETs) and other oncological and endocrine disorders. Their primary mechanism involves binding to somatostatin receptors (SSTRs), leading to the inhibition of hormone secretion and tumor cell proliferation. While established analogues such as octreotide, lanreotide, and pasireotide have demonstrated significant clinical utility, the novel compound this compound presents a distinct profile, suggesting a unique therapeutic potential. This guide provides a comprehensive comparison of this compound with other key somatostatin analogues, focusing on efficacy, receptor affinity, and underlying molecular mechanisms, supported by available experimental data.
Differentiating Receptor Affinities: A Shift in Therapeutic Targeting
A key differentiator among somatostatin analogues is their binding affinity to the five subtypes of somatostatin receptors (SSTR1-5). This differential affinity dictates their mechanism of action and clinical applications.
This compound exhibits a unique receptor binding profile, showing high affinity for SSTR1 and SSTR4.[1] This contrasts with the first-generation analogues, octreotide and lanreotide, which primarily target SSTR2 and, to a lesser extent, SSTR5. Pasireotide, a second-generation analogue, has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
| Somatostatin Analogue | SSTR1 Affinity (IC50/Ki, nM) | SSTR2 Affinity (IC50/Ki, nM) | SSTR3 Affinity (IC50/Ki, nM) | SSTR4 Affinity (IC50/Ki, nM) | SSTR5 Affinity (IC50/Ki, nM) |
| This compound | High Affinity | - | - | High Affinity | - |
| Octreotide | >1000 | 0.6 - 2.5 | 30 - 250 | >1000 | 6 - 16 |
| Lanreotide | >1000 | 0.9 - 2.2 | 12.1 | >1000 | 7.6 |
| Pasireotide | 1.5 - 9.3 | 0.1 - 1.0 | 1.1 - 15 | >100 | 0.2 - 1.2 |
Efficacy in Preclinical and Clinical Settings: A Comparative Overview
The distinct receptor binding profiles translate to different efficacy profiles in preclinical and clinical studies.
This compound: Potent Antitumor Activity in Preclinical Models
This compound has demonstrated significant antitumor effects in a variety of preclinical models. In vivo studies have shown substantial tumor growth inhibition in rodent and human xenograft models. For instance, in aggressive C-26 colon carcinoma and MXT breast carcinoma models, this compound treatment resulted in 71%-75% tumor growth inhibition and an approximately 50% increase in survival time.[2] Furthermore, in S-180 sarcoma and P-388 lymphoid leukemia tumor models, infusion treatment with this compound led to 76%-100% tumor growth inhibition.[2] The optimal dose in a study on S-180 sarcoma was found to be 15 micrograms/kg, resulting in a 30-40% cure rate and 50-70% growth inhibition.[3] A key characteristic of this compound is its ability to induce apoptosis in tumor cells, a feature that contributes to its potent antitumor activity.[4] Notably, this compound appears to be devoid of the growth hormone release inhibitory activity commonly associated with other somatostatin analogues.[1]
| Tumor Model | Treatment | Efficacy | Reference |
| S-180 Sarcoma | This compound (15 µg/kg) | 50-70% growth inhibition, 30-40% cure rate | [3] |
| P-388 Lymphoid Leukemia | This compound (infusion) | 76-100% tumor growth inhibition | [2] |
| C-26 Colon Carcinoma | This compound | 71-75% tumor growth inhibition | [2] |
| MXT Breast Carcinoma | This compound | 71-75% tumor growth inhibition | [2] |
| B-16 Rodent Melanoma | This compound (infusion) | 47-63% tumor growth inhibition | [1] |
| HT-18 Human Lymphoid Melanoma | This compound (infusion) | 69-79% decrease in tumor volume | [1] |
Table 2: Preclinical Antitumor Efficacy of this compound.
Octreotide, Lanreotide, and Pasireotide: Established Clinical Efficacy
Octreotide and lanreotide have long been the standard of care for NETs, primarily demonstrating antiproliferative effects and symptom control. The PROMID study, a placebo-controlled trial, showed that octreotide LAR significantly lengthened the time to tumor progression in patients with metastatic midgut NETs (14.3 months vs. 6 months for placebo).[5][6] Similarly, the CLARINET study demonstrated that lanreotide significantly prolonged progression-free survival in patients with non-functioning enteropancreatic NETs.[7]
Pasireotide has shown efficacy in patients with acromegaly and Cushing's disease, often in cases resistant to first-generation analogues. In a Phase III trial in patients with acromegaly, pasireotide LAR was significantly more effective at achieving biochemical control compared to octreotide LAR.[8]
| Clinical Trial | Somatostatin Analogue | Indication | Key Efficacy Endpoint | Result | Reference |
| PROMID | Octreotide LAR | Metastatic Midgut NETs | Time to Tumor Progression | 14.3 months vs. 6 months (placebo) | [5][6] |
| CLARINET | Lanreotide | Non-functioning Enteropancreatic NETs | Progression-Free Survival | Significantly prolonged vs. placebo | [7] |
| PASPORT-ACROMEGALY | Pasireotide LAR | Acromegaly | Biochemical Control | 31.3% vs. 19.2% (octreotide LAR) | [8] |
| PAOLA | Pasireotide | Acromegaly (uncontrolled on 1st gen) | Biochemical Control | Significantly improved vs. continued 1st gen | [9] |
Table 3: Clinical Efficacy of Octreotide, Lanreotide, and Pasireotide.
Unraveling the Molecular Mechanisms: Signaling Pathways
The binding of somatostatin analogues to their respective receptors triggers a cascade of intracellular signaling events that ultimately lead to their therapeutic effects.
This compound Signaling Pathway
This compound's unique affinity for SSTR1 and SSTR4 suggests a distinct signaling mechanism compared to other analogues. Activation of these receptors is known to induce apoptosis and inhibit cell proliferation through various downstream effectors.
General Somatostatin Analogue Signaling Pathway
The signaling pathways of octreotide, lanreotide, and pasireotide, primarily through SSTR2, involve the inhibition of adenylyl cyclase and modulation of ion channels, leading to reduced hormone secretion and antiproliferative effects.
Experimental Protocols: A Glimpse into the Methodologies
To ensure the reproducibility and critical evaluation of the cited data, understanding the experimental methodologies is paramount.
PROMID Study (Octreotide)
The PROMID (Placebo-controlled, prospective, randomized study in patients with metastatic neuroendocrine midgut tumors) trial was a double-blind, placebo-controlled, phase IIIb study.[5][6] Treatment-naive patients with well-differentiated metastatic midgut NETs were randomized to receive either octreotide LAR 30 mg or a placebo intramuscularly every 28 days until tumor progression or death. The primary endpoint was time to tumor progression, assessed by radiological imaging.[5][6]
CLARINET Study (Lanreotide)
The CLARINET (Controlled Study of Lanreotide Antiproliferative Response in Neuroendocrine Tumors) trial was a randomized, double-blind, placebo-controlled, phase III study.[7] It enrolled patients with non-functioning, well- or moderately-differentiated, somatostatin receptor-positive enteropancreatic NETs. Patients received either lanreotide Autogel 120 mg or placebo via deep subcutaneous injection every 28 days for 96 weeks.[7] The primary endpoint was progression-free survival.[7]
PASPORT-ACROMEGALY Study (Pasireotide)
This was a randomized, double-blind, Phase III study comparing the efficacy and safety of pasireotide LAR to octreotide LAR in patients with active acromegaly.[8] Patients were randomized to receive intramuscular injections of either pasireotide LAR 40mg or octreotide LAR 20mg every 28 days for 12 months. The primary endpoint was the proportion of patients achieving full biochemical control (defined as GH <2.5µg/L and normalized IGF-1 levels).[8]
Conclusion: A Promising Future for Novel Somatostatin Analogues
This compound emerges as a compelling somatostatin analogue with a distinct pharmacological profile. Its high affinity for SSTR1 and SSTR4, coupled with potent pro-apoptotic and antiproliferative activity in preclinical models, positions it as a promising candidate for further investigation, particularly in tumors where these receptor subtypes are highly expressed. While octreotide, lanreotide, and pasireotide remain vital tools in the clinical management of NETs and other endocrine disorders, the unique characteristics of this compound may offer a new therapeutic avenue, potentially for patient populations who are refractory to or do not optimally respond to existing therapies. Further clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound in comparison to the established somatostatin analogues.
References
- 1. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antitumor efficacy of the somatostatin structural derivative this compound on different tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahpba.org [ahpba.org]
- 8. Novartis AG: Pasireotide Works Well in Phase III Acromegaly Trial - BioSpace [biospace.com]
- 9. Pasireotide for acromegaly: long-term outcomes from an extension to the Phase III PAOLA study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tt-232 and Pasireotide: A Guide for Researchers
An in-depth analysis of two somatostatin analogs, Tt-232 and pasireotide, exploring their distinct receptor affinities, signaling pathways, and therapeutic potential in oncology and endocrinology.
This guide provides a comprehensive, data-driven comparison of this compound and pasireotide, two synthetic somatostatin analogs with unique pharmacological profiles. While both molecules leverage the somatostatin receptor (SSTR) system, their differential receptor binding and subsequent intracellular signaling cascades lead to distinct biological effects and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds.
Introduction to this compound and Pasireotide
This compound (also known as CAP-232 or TLN-232) is a synthetic heptapeptide somatostatin analog characterized by its high affinity for somatostatin receptor subtypes 1 and 4 (SSTR1 and SSTR4)[1]. Primarily investigated for its anti-cancer properties, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of tumor models[2][3][4]. A key feature of this compound is its ability to inhibit tyrosine kinases, a mechanism that contributes to its tumor-selective activity[1].
Pasireotide (SOM230) is a cyclohexapeptide somatostatin analog with a broader binding profile, exhibiting high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5[5]. This multi-receptor targeting has led to its approval for the treatment of Cushing's disease and acromegaly, where it has shown efficacy in controlling hormonal hypersecretion and tumor growth[6][7].
Comparative Data
The following tables summarize the key pharmacological and efficacy data for this compound and pasireotide based on available preclinical and clinical studies.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
| Receptor Subtype | This compound | Pasireotide |
| SSTR1 | High Affinity | 9.3 |
| SSTR2 | Low Affinity | 1.0 |
| SSTR3 | Low Affinity | 1.5 |
| SSTR4 | High Affinity | >100 |
| SSTR5 | Low Affinity | 0.16 |
Note: Specific IC50 values for this compound are not consistently reported in the literature; "High Affinity" indicates strong binding as described in publications[1]. Pasireotide values are derived from published data[5].
Table 2: In Vitro Anti-proliferative and Pro-apoptotic Effects
| Parameter | This compound | Pasireotide |
| Cell Lines | P-388 (lymphoid leukemia), HL-60 (promyelocytic leukemia), various human tumor cell lines (colon, pancreas, melanoma, etc.) | AtT-20 (pituitary tumor), STC-1 (neuroendocrine tumor), H295R (adrenal carcinoma) |
| Effect | Inhibition of proliferation (46-100%), induction of apoptosis | Inhibition of cell viability (~20% in AtT-20), induction of apoptosis |
| Concentration | 30-60 µg/ml for proliferation inhibition[8] | 10 nM for viability reduction in AtT-20 cells[9] |
Table 3: In Vivo Antitumor and Hormonal Efficacy
| Model | This compound | Pasireotide |
| Animal Tumor Models | S-180 sarcoma, P-388 leukemia, C-26 colon carcinoma, MXT breast carcinoma, B16 melanoma, HT-18 melanoma xenografts | Pancreatic cancer-associated fibroblasts (CAF) co-xenograft model |
| Tumor Growth Inhibition | 30-100% depending on the model and administration route[3][4] | Potent anti-metastatic activity in the CAF co-xenograft model[10] |
| Hormonal Effects | No significant inhibition of growth hormone release | Significant reduction in GH and IGF-1 in acromegaly patients[6][7]. Reduction in urinary free cortisol in Cushing's disease patients. |
| Dosage (preclinical) | 15 µg/kg to 20 mg/kg depending on the model[2][4] | Not specified for the CAF model |
| Dosage (clinical) | Phase I trials completed | 200-600 µ g/day in acromegaly trials[6] |
Signaling Pathways
The distinct receptor binding profiles of this compound and pasireotide translate into the activation of different intracellular signaling cascades.
This compound Signaling: this compound primarily signals through SSTR1 and SSTR4. A key aspect of its mechanism is the inhibition of tyrosine kinase activity, which is correlated with its anti-proliferative effects[1]. Furthermore, this compound is a potent inducer of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells[2].
Pasireotide Signaling: Pasireotide's broad-spectrum SSTR binding, particularly its high affinity for SSTR5, allows it to modulate multiple downstream pathways. In pituitary adenoma cells, pasireotide has been shown to reduce cell viability and hormone secretion[5][9]. Its effects are mediated through G-protein coupled receptor (GPCR) signaling, which can influence adenylyl cyclase activity and intracellular calcium levels.
References
- 1. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antitumor efficacy of the somatostatin structural derivative this compound on different tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Validating the Antitumor Effects of Tt-232 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of Tt-232, a tumor-selective somatostatin analog, with other alternatives. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation and clinical application. The information presented is based on available experimental data and aims to provide an objective overview of its performance in various cancer models.
Executive Summary
This compound is a synthetic heptapeptide analog of somatostatin that has demonstrated significant antitumor activity in a wide range of preclinical cancer models. Unlike natural somatostatin, this compound exhibits tumor-selective cytotoxic effects without the associated hormonal side effects. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, leading to the inhibition of tumor growth.[1][2][3] This guide will delve into the specifics of its signaling pathways, present quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Dual Approach to Tumor Suppression
This compound employs a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and cell cycle arrest. These processes are mediated by complex signaling pathways that differ from those of many conventional chemotherapeutic agents.
1. Induction of Apoptosis:
This compound triggers apoptosis through a p53-independent pathway, making it potentially effective against tumors with mutated or deficient p53.[1] The apoptotic cascade is initiated by the activation of stress-activated protein kinases (SAPKs), specifically c-Jun NH2-terminal kinase (JNK) and p38 MAPK.[1] This sustained activation of JNK, coupled with the inhibition of the pro-survival ERK2 signaling pathway, commits the cancer cell to a path of self-destruction.[1]
2. Induction of Cell Cycle Arrest:
In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by inducing cell cycle arrest at the G1/S transition phase.[2] This effect is mediated through the activation of protein kinase C delta (PKCδ) and the non-receptor tyrosine kinase c-Src.[2] The activation of this pathway prevents cancer cells from entering the DNA synthesis phase, thereby inhibiting their replication.
Below is a diagram illustrating the signaling pathways involved in the antitumor effects of this compound.
Comparative Performance Data
The following tables summarize the in vivo and in vitro antitumor efficacy of this compound across various cancer models. While direct head-to-head comparative studies with standard-of-care chemotherapeutics are limited in the public domain, the available data demonstrates the potent and selective antitumor activity of this compound.
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | This compound Dose & Schedule | Tumor Growth Inhibition | Survival Rate | Citation |
| Breast Cancer (MDA-MB-231) | Mice | 0.25 & 0.5 mg/kg | ~80% decrease in tumor volume | 30% tumor-free survival for >200 days | [1] |
| Prostate Cancer (PC-3) | Mice | 20 mg/kg for 3 weeks | ~60% decrease in tumor volume | 100% survival after 60 days | [1] |
| Sarcoma (S-180) | Mice | 15 µg/kg (twice daily for 2 weeks) | 50-70% | 30-40% cure rate | [3] |
| Melanoma (B-16) | Mice | Infusion | 47-63% | ~61% increase in survival time | |
| Lymphoid Melanoma (HT-18) | Mice | Infusion | 69-79% | 25-30% increase in survival time | |
| Colon Carcinoma (C-26) | Rodent | Not Specified | 71-75% | ~50% increased survival time | [4] |
| Breast Carcinoma (MXT) | Rodent | Not Specified | 71-75% | ~50% increased survival time | [4] |
| Various Human Xenografts | Mice | Not Specified | 30-80% decrease in tumor volume | 20-40% tumor-free animals | [4] |
In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | Proliferation Inhibition | Citation |
| 20 different human tumor cell lines | Various | 50-95% | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate the antitumor effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Xenograft Model
This model is used to assess the antitumor efficacy of this compound in a living organism.
Workflow:
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size.
-
Randomization: Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Treatment: Administer this compound or the vehicle control according to the predetermined schedule (e.g., intraperitoneal injection, continuous infusion).
-
Monitoring: Measure the tumor volume using calipers at regular intervals. Monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising antitumor agent with a unique, tumor-selective mechanism of action. Its ability to induce both apoptosis and cell cycle arrest through p53-independent pathways makes it a compelling candidate for further development, particularly for tumors resistant to conventional therapies.
To further validate the antitumor effects of this compound in new models, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vivo studies comparing the efficacy of this compound with standard-of-care chemotherapeutic agents and other targeted therapies across a broader range of cancer models.
-
Combination Therapies: Investigating the synergistic effects of this compound when used in combination with existing anticancer drugs to potentially enhance therapeutic efficacy and overcome drug resistance.[6]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
-
Clinical Trials: Advancing this compound into well-designed clinical trials to evaluate its safety and efficacy in cancer patients.
This guide provides a foundational understanding of the antitumor properties of this compound. The presented data and protocols should serve as a valuable resource for the scientific community to design and execute further studies aimed at fully elucidating the therapeutic potential of this novel compound.
References
- 1. A tumor-selective somatostatin analog (this compound) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antitumor efficacy of the somatostatin structural derivative this compound on different tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Tt-232 Demonstrates Potent Anti-Tumor Activity in Colon Cancer Models, Offering a Novel Mechanistic Approach Compared to Traditional Chemotherapy
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the promising anti-cancer effects of Tt-232, a novel somatostatin analog, in various colon cancer models. This compound exhibits a distinct mechanism of action, inducing programmed cell death and inhibiting key signaling pathways, which contrasts with the cytotoxic approach of traditional chemotherapy agents like 5-Fluorouracil (5-FU) and Oxaliplatin. This comparison guide provides a detailed overview of the performance of this compound versus these conventional therapies, supported by available experimental data.
Executive Summary
This compound, a synthetic somatostatin derivative, has shown significant potential in preclinical studies for the treatment of colon cancer. It operates by targeting specific somatostatin receptors (SSTR1 and SSTR4), leading to a cascade of events that culminate in tumor cell apoptosis and inhibition of proliferation. This targeted approach differs fundamentally from traditional chemotherapy, which broadly attacks rapidly dividing cells, often resulting in significant side effects. This guide synthesizes the current understanding of this compound's efficacy and mechanism in colon cancer models and provides a comparative analysis against the established chemotherapeutic agents, 5-Fluorouracil and Oxaliplatin.
Mechanism of Action
This compound: A Targeted Approach to Inducing Apoptosis
This compound exerts its anti-tumor effects through a targeted mechanism initiated by its binding to somatostatin receptors SSTR1 and SSTR4, which can be expressed on colon cancer cells. This interaction triggers a signaling cascade that leads to p53-independent apoptosis, a form of programmed cell death that is crucial for eliminating cancer cells.[1] Furthermore, this compound has been shown to inhibit the activity of tyrosine kinases, which are critical enzymes involved in cell growth and proliferation.[1][2]
Traditional Chemotherapy: Cytotoxic Disruption of Cellular Machinery
In contrast, traditional chemotherapy agents for colon cancer, such as 5-Fluorouracil and Oxaliplatin, employ a more generalized cytotoxic mechanism.
-
5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU interferes with DNA and RNA synthesis. Its active metabolites inhibit thymidylate synthase, an enzyme essential for the synthesis of thymidine, a key component of DNA. This disruption leads to "thymineless death" in rapidly dividing cancer cells.[3][4][5][6]
-
Oxaliplatin: This platinum-based compound induces cell death by forming platinum-DNA adducts. These adducts create cross-links within and between DNA strands, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[7][8][9][10]
Comparative In Vitro Efficacy
Quantitative data on the half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in inhibiting cancer cell growth in a laboratory setting. While direct comparative studies are limited, data from separate preclinical investigations on various colon cancer cell lines are summarized below.
| Drug | Cell Line | IC50 (µM) | Exposure Time |
| 5-Fluorouracil | HT-29 | 1.8 | Not Specified |
| DLD-1 | 2.3 | Not Specified | |
| SW620 | 3.5 | Not Specified | |
| HCT116 | 2.5 | Not Specified | |
| Oxaliplatin | HT-29 | 15 (25x IC50 used) | 24 hours |
| SW620 | Not Specified | Not Specified | |
| This compound | HT-29 | Data Not Available | - |
| SW620 | Data Not Available | - |
Note: The provided IC50 value for Oxaliplatin in HT-29 cells is derived from a study where a concentration equivalent to 25 times the IC50 was used for subsequent experiments.
In Vivo Anti-Tumor Activity
Studies in animal models provide crucial insights into the potential therapeutic efficacy of a compound.
This compound in a Colon 26 Mouse Model:
In a study utilizing a Colon 26 adenocarcinoma mouse model, this compound demonstrated significant in vivo anti-tumor activity.[1] While specific tumor growth inhibition percentages from a direct comparison are not available, the study reported effective tumor reduction.
Traditional Chemotherapy in Mouse Xenograft Models:
Numerous studies have established the in vivo efficacy of 5-FU and Oxaliplatin in various colon cancer xenograft models. For instance, in a CT26 colon cancer model, both 5-FU and Oxaliplatin have been shown to significantly reduce tumor growth and prolong survival.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo experiments.
In Vitro Apoptosis Assay (Conceptual Protocol for this compound)
Objective: To quantify the induction of apoptosis in HT-29 and SW620 colon cancer cells following treatment with this compound.
Methodology:
-
Cell Culture: HT-29 and SW620 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for 24, 48, and 72 hours. A vehicle-treated group serves as a control.
-
Apoptosis Detection: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.
In Vivo Tumor Xenograft Study (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a Colon 26 xenograft mouse model.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Inoculation: 1 x 10^6 Colon 26 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered intraperitoneally at a predetermined dose and schedule. The control group receives a vehicle injection.
-
Endpoint: The study continues for a specified period, or until tumors in the control group reach a predetermined size. Tumor volumes and body weights are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Signaling Pathways and Visualizations
To illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways affected by this compound and traditional chemotherapy agents.
Caption: Mechanism of action of this compound in colon cancer cells.
Caption: Mechanisms of action of 5-Fluorouracil and Oxaliplatin.
Conclusion
This compound represents a promising novel therapeutic agent for colon cancer with a distinct, targeted mechanism of action that differentiates it from traditional cytotoxic chemotherapy. Its ability to induce p53-independent apoptosis and inhibit tyrosine kinase signaling offers a potential new avenue for treatment, particularly for tumors that may be resistant to conventional therapies. While further direct comparative studies are needed to fully elucidate its relative efficacy, the existing preclinical data strongly supports the continued investigation of this compound as a valuable addition to the colon cancer treatment landscape.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin and infliximab synergize to induce regression of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. Enhancement of oxaliplatin-induced cell apoptosis and tumor suppression by 3-methyladenine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Nanofiber Sheets Incorporating Oxaliplatin in Gastrointestinal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. altogenlabs.com [altogenlabs.com]
- 10. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of Tt-232: A Comparative Guide to Somatostatin Receptor Cross-Reactivity
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of the somatostatin analog Tt-232 with the family of somatostatin receptors (SSTRs). Designed for researchers, scientists, and drug development professionals, this document objectively compares the binding and functional performance of this compound with other somatostatin analogs, supported by available experimental data.
Executive Summary
This compound is a synthetic heptapeptide somatostatin analog that has demonstrated potent anti-tumor and anti-inflammatory properties.[1][2][3][4] Its therapeutic potential is intrinsically linked to its interaction with somatostatin receptors. This guide consolidates the current understanding of this compound's binding affinity and functional activity across the five SSTR subtypes (SSTR1-SSTR5), drawing comparisons with other clinically relevant somatostatin analogs. Available data indicates that this compound exhibits a preferential binding affinity for SSTR1 and SSTR4.[3][5][6]
Comparative Analysis of Receptor Binding Affinity
Table 1: Comparative Binding Affinities (IC50, nM) of Somatostatin Analogs for Human Somatostatin Receptors
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | High Affinity (Quantitative data not available) | Low Affinity (Quantitative data not available) | Low Affinity (Quantitative data not available) | High Affinity (Quantitative data not available) | Low Affinity (Quantitative data not available) |
| Somatostatin-14 | 0.6 | 0.2 | 0.9 | 1.3 | 0.3 |
| Octreotide | >1000 | 0.6 | 32 | >1000 | 7.9 |
| Lanreotide | >1000 | 1.1 | 18 | >1000 | 11 |
| Pasireotide | 1.5 | 0.07 | 0.3 | >1000 | 0.2 |
Note: Data for Somatostatin-14, Octreotide, Lanreotide, and Pasireotide are compiled from various sources and should be considered representative. The affinity of this compound is qualitatively described in the literature, highlighting the need for further quantitative studies.
Functional Activity at Somatostatin Receptors
Beyond binding, the functional activity of a ligand determines its biological effect, such as agonism or antagonism. For Gi-coupled receptors like SSTRs, a common functional assay measures the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound has been shown to be a functional agonist at the SSTR4 receptor. In a study using Chinese Hamster Ovary (CHO) cells expressing the human SSTR4, this compound inhibited forskolin-stimulated cAMP accumulation with an EC50 of 371.6 ± 58.03 nM and a maximal effect (Emax) of 78.63 ± 2.636%.[5] Comprehensive functional data for this compound at SSTR1, SSTR2, SSTR3, and SSTR5 is currently lacking in the public domain.
Table 2: Functional Activity of this compound at Human SSTR4
| Parameter | Value |
| Receptor | SSTR4 |
| Assay | Inhibition of forskolin-stimulated cAMP accumulation |
| EC50 | 371.6 ± 58.03 nM |
| Emax | 78.63 ± 2.636 % |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the somatostatin receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.[7]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[7][8][9]
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)
This assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cAMP.
1. Cell Culture and Seeding:
-
A suitable host cell line (e.g., HEK293 or CHO) stably expressing the somatostatin receptor subtype of interest is used.
-
Cells are seeded into 96-well plates and cultured until they reach the desired confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are pre-incubated with increasing concentrations of the test compound (e.g., this compound).
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.
-
The plate is incubated for a defined period to allow for cAMP accumulation.[10][11][12][13]
3. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.[10][11][12][14]
4. Data Analysis:
-
The concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP levels is plotted.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximal inhibitory effect) are determined using non-linear regression analysis.[10][11]
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effect of the somatostatin structural derivative (this compound) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the somatostatin structural derivative (this compound), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Tt-232: A Novel Anti-Inflammatory Agent Benchmarked Against Current Therapies
A detailed comparison of the investigational peptide Tt-232 with established anti-inflammatory drugs, providing researchers and drug development professionals with a comprehensive overview of its performance based on available preclinical data.
The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a cyclic heptapeptide analogue of somatostatin, has emerged as a promising candidate, demonstrating significant anti-inflammatory and analgesic properties in preclinical studies. This guide provides a comparative analysis of this compound against current standard-of-care anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids.
Mechanism of Action: A Targeted Approach
This compound exerts its anti-inflammatory effects primarily through the activation of the somatostatin receptor subtype 4 (SSTR4). This G protein-coupled receptor is expressed on various cells, including sensory neurons. Activation of SSTR4 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key signaling event that ultimately mediates the anti-inflammatory and analgesic actions of this compound. The targeted nature of this compound's mechanism, focusing on a specific receptor subtype, holds the potential for a more favorable side-effect profile compared to broader-acting anti-inflammatory agents.
In contrast, NSAIDs, such as indomethacin, primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. Corticosteroids, like dexamethasone, exert their potent anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory gene expression and the induction of anti-inflammatory gene expression.
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies comparing this compound with NSAIDs and corticosteroids in the same inflammatory model are limited in the currently available literature. However, data from separate studies utilizing comparable animal models of inflammation provide valuable insights into their relative efficacy.
Table 1: In Vivo Anti-Inflammatory Efficacy of this compound and Indomethacin
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Inflammation | Source |
| This compound | Chronic Arthritis (mouse) | 200 µg/kg | Intraperitoneal | 50.4% (analgesic effect) | |
| Indomethacin | Carrageenan-Induced Paw Edema (rat) | 10 mg/kg | Intraperitoneal | 57.66% (edema inhibition) |
Note: The data for this compound reflects its analgesic effect in a chronic arthritis model, which is closely linked to its anti-inflammatory activity. The data for indomethacin is from a model of acute inflammation. While not a direct comparison, these values provide an initial benchmark of their respective potencies in reducing inflammatory responses.
Potency: In Vitro Assessment
The potency of this compound has been quantified by its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the SSTR4 receptor.
Table 2: In Vitro Potency of this compound
| Compound | Assay | Cell Line | EC50 | Source |
| This compound | cAMP Inhibition | CHO (expressing SSTR4) | 371.6 ± 58.03 nM |
Data on the IC50 values for indomethacin and dexamethasone in comparable in vitro anti-inflammatory assays are extensive and vary depending on the specific assay and cell type used.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
A Comparative Analysis of Tt-232 and Tyrosine Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational somatostatin analog Tt-232 and established tyrosine kinase inhibitors (TKIs), focusing on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Introduction
Targeted therapies have revolutionized the landscape of cancer treatment by focusing on specific molecular pathways involved in tumor growth and progression. Tyrosine kinase inhibitors (TKIs) represent a major class of such therapies, directly targeting enzymes that are crucial for cell signaling. This compound, a synthetic somatostatin analog, presents an alternative, indirect approach to modulating tyrosine kinase activity. This guide offers a comparative overview of these two strategies, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Approaches
Tyrosine kinase inhibitors are small molecule drugs that directly compete with adenosine triphosphate (ATP) for the binding site on tyrosine kinase enzymes.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that drive cell proliferation and survival.[1][2] Many TKIs are designed to be highly specific for particular tyrosine kinases that are mutated or overexpressed in certain cancers, such as the Epidermal Growth Factor Receptor (EGFR).[3]
In contrast, this compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a heptapeptide analog of somatostatin.[4] Its primary mechanism of action involves binding to and activating somatostatin receptors (SSTRs), particularly subtypes SSTR1 and SSTR4.[5] The activation of these G-protein coupled receptors initiates a cascade of intracellular events that can lead to the inhibition of tyrosine kinase activity.[4] This indirect mechanism of tyrosine kinase inhibition distinguishes this compound from classical TKIs. Furthermore, this compound has been shown to induce apoptosis and cell cycle arrest in various tumor cell lines.[4]
Comparative Data Presentation
| Compound | Target(s) | IC50 (Cell-Free Assay) | IC50 (Cell-Based Assay) | Reference(s) |
| This compound | SSTR1, SSTR4 (leading to indirect Tyrosine Kinase Inhibition) | Not Available | Antiproliferative effect observed at 20-30 μg/mL in various human tumor cell lines. | [5] |
| Gefitinib | EGFR | 26 - 57 nM (for different phosphorylation sites) | 21 - 218 nM (in various cell lines) | [6][7][8] |
| Erlotinib | EGFR, HER2 | 2 nM (EGFR) | 20 nM (EGFR autophosphorylation) | [9][10][11] |
| Lapatinib | EGFR, HER2 | 10.8 nM (EGFR), 9.2 nM (HER2) | 0.010 - 18.6 μM (in a panel of breast cancer cell lines) | [2][4][12][13] |
Note: The antiproliferative concentration for this compound is presented as reported in the literature and is not a direct IC50 value for kinase inhibition. The IC50 values for TKIs can vary depending on the specific cell line and experimental conditions.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and a representative TKI (EGFR inhibitor), the following signaling pathway diagrams are provided.
Caption: this compound indirect signaling pathway.
Caption: EGFR TKI direct signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and tyrosine kinase inhibitors.
In Vitro Tyrosine Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific tyrosine kinase.
Workflow Diagram:
Caption: In vitro kinase inhibition assay workflow.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a purified recombinant tyrosine kinase (e.g., EGFR), a specific peptide substrate, and the test compound (this compound or a TKI) at various concentrations.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 30-60 minutes) by adding a stop solution, such as EDTA.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA with a phospho-specific antibody or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a TKI for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound or a TKI for a designated time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
Conclusion
This compound and tyrosine kinase inhibitors represent two distinct strategies for targeting oncogenic signaling pathways. While TKIs offer direct and potent inhibition of specific kinases, this compound provides a multi-faceted approach through the activation of somatostatin receptors, leading to indirect tyrosine kinase inhibition, apoptosis, and cell cycle arrest. The choice of therapeutic strategy depends on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
Validating Tt-232's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of Tt-232's mechanism of action, with a focus on the use of knockout mouse models. This compound, a synthetic heptapeptide analog of somatostatin, has demonstrated significant potential as an antitumor and anti-inflammatory agent. Its dual agonistic activity on somatostatin receptor subtypes 1 (sst1) and 4 (sst4) is central to its therapeutic effects. This document objectively compares this compound's performance with other somatostatin analogs and presents supporting experimental data to elucidate its signaling pathways and validate its targets.
This compound: A Dual sst1/sst4 Agonist
This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a somatostatin analog with a distinct receptor binding profile. It exhibits high affinity for both sst1 and sst4, distinguishing it from many other clinically used somatostatin analogs that primarily target sst2.[1] This dual agonism is believed to be responsible for its multifaceted therapeutic activities, including inhibition of tumor growth, induction of apoptosis, and modulation of inflammation and pain.
Validating the Anti-inflammatory and Analgesic Effects of this compound via sst4
The role of the sst4 receptor in mediating the anti-inflammatory and analgesic properties of this compound has been unequivocally demonstrated using sst4 receptor-deficient (knockout) mice.
Experimental Evidence from sst4 Knockout Models
A key study investigated the effects of this compound in models of neuropathic pain and arthritis in both wild-type and sst4 knockout mice. The results clearly showed that the beneficial effects of this compound in these models were absent in mice lacking the sst4 receptor, confirming that its anti-inflammatory and analgesic actions are mediated through this specific receptor subtype.[2][3][4]
Table 1: Efficacy of this compound in Neuropathic Pain and Arthritis Models in Wild-Type vs. sst4 Knockout Mice
| Model | Parameter Measured | Effect of this compound in Wild-Type Mice | Effect of this compound in sst4 Knockout Mice | Reference |
| Neuropathic Pain | Mechanical Allodynia | Significant reduction in pain sensitivity | No significant effect | [2][3] |
| Arthritis | Paw Swelling | Significant reduction in inflammation | No significant effect | [2][4] |
Experimental Protocols
The generation of sst4 knockout mice typically involves homologous recombination in embryonic stem cells to delete the Sstr4 gene. Genotyping is performed using polymerase chain reaction (PCR) to confirm the absence of the wild-type allele and the presence of the targeted allele.
Neuropathic pain is often induced in mice through chronic constriction injury of the sciatic nerve. Mechanical allodynia is then assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
An arthritis model can be induced in mice by intra-articular injection of a pro-inflammatory agent, such as complete Freund's adjuvant. Paw swelling is measured using a plethysmometer as an indicator of inflammation.
To confirm the functional activity of this compound on the sst4 receptor, a cyclic adenosine monophosphate (cAMP) assay is performed in Chinese hamster ovary (CHO) cells stably expressing the human sst4 receptor. This compound's ability to inhibit forskolin-stimulated cAMP accumulation is measured.[2][4]
Investigating the Antitumor Mechanism of this compound: The Putative Role of sst1
While the role of sst4 in this compound's anti-inflammatory and analgesic effects is well-established through knockout model studies, the validation of its antitumor mechanism via the sst1 receptor using a similar knockout model is not yet documented in published literature. However, a substantial body of indirect evidence points to the critical involvement of sst1 in the antiproliferative and pro-apoptotic effects of this compound.
Indirect Evidence for sst1-Mediated Antitumor Activity
-
High Binding Affinity: this compound exhibits a high binding affinity for the sst1 receptor.[1]
-
sst1's Role in Cancer: The sst1 receptor is known to be involved in the inhibition of cell proliferation and the induction of apoptosis in various cancer cell types. Activation of sst1 has been shown to cause cell cycle arrest.
-
This compound's In Vitro and In Vivo Antitumor Effects: this compound has been shown to inhibit the proliferation of numerous cancer cell lines and reduce tumor growth in animal models of various cancers, including melanoma, breast, prostate, and colon cancer.[5] These effects are consistent with the known functions of the sst1 receptor.
Table 2: In Vitro and In Vivo Antitumor Activity of this compound
| Cancer Type | Model | Effect of this compound | Reference |
| Melanoma | B16 mouse melanoma cells | Inhibition of proliferation | [5] |
| Breast Cancer | MDA-MB-231 human breast cancer xenograft | Tumor growth inhibition | [5] |
| Prostate Cancer | PC-3 human prostate cancer xenograft | Tumor growth inhibition | [5] |
| Colon Cancer | HT-29 human colon cancer cells | Inhibition of tyrosine kinase activity |
Proposed Signaling Pathway for this compound's Antitumor Action
Comparison with Other Somatostatin Analogs
This compound's unique dual sst1/sst4 agonism sets it apart from other somatostatin analogs that are either sst2-preferring or multireceptor-targeted with varying affinities.
Table 3: Receptor Binding Affinity Profile of this compound and Other Somatostatin Analogs
| Analog | sst1 Affinity (IC50, nM) | sst2 Affinity (IC50, nM) | sst3 Affinity (IC50, nM) | sst4 Affinity (IC50, nM) | sst5 Affinity (IC50, nM) |
| This compound | High | Low | Low | High | Low |
| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 1.3 |
| Lanreotide | >1000 | 1.2 | 15 | >1000 | 5.4 |
| Pasireotide | 1.5 | 0.07 | 1.1 | >100 | 0.2 |
Note: Affinity values are approximate and can vary between studies. "High" indicates a strong binding affinity as reported in the literature where specific IC50 values were not provided.
Experimental Workflow for Validating this compound's Mechanism of Action
Conclusion
The use of sst4 knockout models has been instrumental in definitively validating the mechanism by which this compound exerts its anti-inflammatory and analgesic effects. While direct evidence from sst1 knockout models for its antitumor activity is currently lacking, the existing data on its high affinity for sst1, the known role of sst1 in cancer, and the potent in vitro and in vivo antitumor effects of this compound provide a strong rationale for its sst1-mediated mechanism of action. Further studies employing sst1 knockout models are warranted to conclusively validate this aspect of this compound's therapeutic potential. The unique dual sst1/sst4 agonism of this compound presents a promising and differentiated profile compared to other somatostatin analogs, offering potential advantages in the treatment of both cancer and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Heptapeptide Somatostatin Analogue this compound Exerts Analgesic and Anti-Inflammatory Actions via SST4 Receptor Activation: in silico, in vitro and in vivo Evidence in Mice - Repository of the Academy's Library [real.mtak.hu]
- 3. The heptapeptide somatostatin analogue this compound exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The multi-faceted immune modulatory role of S100A4 in cancer and chronic inflammatory disease [frontiersin.org]
Tt-232: A Comparative Analysis of a Somatostatin Analog in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical and preclinical data of Tt-232 (also known as CAP-232 or TLN-232), a novel somatostatin analog, with alternative therapies in the treatment of advanced cancers. This compound has been investigated for its anti-tumor properties, which are mediated through its action on somatostatin receptors, leading to the inhibition of proliferative signaling and induction of apoptosis.
Performance Comparison
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in a range of preclinical models. In vitro studies have shown a potent inhibitory effect on the proliferation of various human tumor cell lines.[1] In vivo, this compound has shown substantial tumor growth inhibition in several xenograft models.[1][2]
| Preclinical Model | This compound Efficacy | Citation |
| In Vitro Cell Lines | ||
| Various Human Tumor Cell Lines | 50-95% proliferation inhibition | [1] |
| In Vivo Xenograft Models | ||
| Multiple Human Tumor Xenografts | 30-80% decrease in tumor volume | [2] |
| 20-60% of animals tumor-free | [2] | |
| MDA-MB-231 Human Breast Cancer | 80% average decrease in tumor volume | [1] |
| PC-3 Human Prostate Cancer | 60% decrease in tumor volume | [1] |
| S-180 Sarcoma | 50-70% growth inhibition | [3] |
Clinical Trial Outcomes: Refractory Metastatic Renal Cell Carcinoma
A Phase II clinical trial (NCT00422786) evaluated the efficacy and safety of this compound in patients with refractory metastatic renal cell carcinoma. While the full detailed results have not been widely published, a poster presentation at the 2008 European Society for Medical Oncology (ESMO) Congress provided preliminary data. The trial was a single-arm, open-label study.[4]
| Outcome | This compound (NCT00422786) | Standard of Care (Approx. 2008) |
| Best Response | Stable Disease (in 2 of 3 evaluable patients) | Partial Response, Stable Disease |
| Safety | Generally safe and well-tolerated | Varied by agent (e.g., hand-foot syndrome, fatigue, hypertension with TKIs) |
It is important to note that the clinical data for this compound is limited. The Phase II trial in metastatic melanoma (NCT00735332) was suspended due to a licensing dispute, and no efficacy data has been published.
Experimental Protocols
Preclinical In Vivo Xenograft Studies
Patient-derived or cell-line-derived tumor xenografts are established in immunocompromised mice.[5] Treatment with this compound or a vehicle control is initiated once tumors reach a specified volume. Tumor growth is monitored regularly, and at the end of the study, tumors are excised and weighed. Efficacy is determined by comparing the tumor volume and weight in the treatment group to the control group.
Phase II Clinical Trial in Refractory Metastatic Renal Cell Carcinoma (NCT00422786)
This was a multi-center, open-label, single-arm study that enrolled ten patients with treatment-refractory advanced renal cell carcinoma.[4][6] Patients received this compound via continuous intravenous infusion at a dose of 0.48 mg/kg/day for 21 days, followed by a 7-day rest period.[4] The primary endpoints were likely tumor response rate and safety.
Mechanism of Action and Signaling Pathways
This compound is a somatostatin analog that preferentially binds to somatostatin receptors 1 and 4 (SSTR1 and SSTR4). This interaction triggers a cascade of intracellular events that culminate in anti-tumor effects. The proposed mechanism of action involves:
-
Inhibition of Tyrosine Kinases: this compound interferes with proliferative signaling cascades by inhibiting the activity of tyrosine kinases.
-
Activation of Cell Cycle Inhibitors: Binding to SSTRs leads to the activation of proteins that halt the cell cycle.
-
Induction of Apoptosis: this compound promotes programmed cell death. One described mechanism involves the translocation of the M2 isoform of pyruvate kinase (M2PK) into the nucleus of cancer cells.[4]
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for preclinical evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo preclinical evaluation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The antitumor activity of the somatostatin structural derivative (this compound) on different human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redorbit.com [redorbit.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Tt-232: A Novel Contender in the Management of Octreotide-Resistant Tumors
A Comparative Analysis of Efficacy and Mechanism of Action
For researchers and clinicians navigating the challenges of octreotide-resistant neuroendocrine tumors (NETs), the landscape of therapeutic options is continually evolving. While octreotide and other first-generation somatostatin analogs (SSAs) have long been the standard of care, a significant portion of patients eventually develop resistance, necessitating alternative strategies. This guide provides a comparative overview of Tt-232, a novel SSA, alongside other established and emerging therapies for octreotide-resistant disease, supported by available preclinical and clinical data.
Executive Summary
This compound emerges as a promising investigational agent with a distinct mechanism of action that may overcome the limitations of traditional SSAs. While direct head-to-head clinical trials in octreotide-resistant NETs are not yet available, preclinical evidence demonstrates its potent anti-proliferative and pro-apoptotic effects across a range of tumor cell lines. This guide will delve into the available data for this compound and compare it with current therapeutic alternatives, including pasireotide, everolimus, and Peptide Receptor Radionuclide Therapy (PRRT), to provide a comprehensive resource for the scientific community.
This compound: Mechanism of Action and Preclinical Efficacy
This compound (D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2) is a synthetic somatostatin analog that, unlike octreotide which primarily targets somatostatin receptor 2 (SSTR2), exhibits a broader binding profile. Its anti-tumor activity is believed to be mediated through a multi-faceted approach:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines, including those that are multidrug-resistant.[1] This process appears to be independent of the p53 tumor suppressor pathway, suggesting a wider applicability.
-
Cell Cycle Arrest: The compound can trigger cell cycle arrest at the G1/S transition phase, thereby inhibiting tumor cell proliferation.
-
Inhibition of Tyrosine Kinases: this compound has been observed to inhibit tyrosine kinase activity, interfering with crucial signaling pathways involved in tumor growth and survival.
The following diagram illustrates the proposed signaling pathway of this compound leading to apoptosis:
References
Safety Operating Guide
Proper Disposal Procedures for Tt-232: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of Tt-232, ensuring the protection of personnel and the environment.
This document provides comprehensive, step-by-step procedures for the proper disposal of this compound (CAS 147159-51-1), a peptide somatostatin derivative utilized in cancer research. Adherence to these protocols is essential for maintaining laboratory safety and ensuring regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1]
Hazard Identification and Risk Assessment
Prior to handling this compound, it is crucial to conduct a thorough risk assessment. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
As a novel or uncharacterized compound in many research settings, this compound should be handled as a particularly hazardous substance.[2][3] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times.[2][4] All handling of this compound, especially where aerosols or dust may be generated, should be conducted within a certified chemical fume hood or glove box.[2][3]
Quantitative Data Summary
At present, specific quantitative data regarding occupational exposure limits for this compound have not been established.[1] The following table summarizes key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 147159-51-1 | [1][5][6] |
| Molecular Formula | C45H58N10O9S2 | [1][5] |
| Molecular Weight | 947.13 | [5][6] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
Detailed Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste and disposed of via an approved waste disposal facility.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, must be segregated into a dedicated hazardous waste container.
-
Liquid waste containing this compound, such as experimental solutions, must be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
Step 2: Waste Container Selection and Labeling
-
Solid Waste: Use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene pail or drum).
-
Liquid Waste: Use a sealable, chemically compatible container (e.g., a glass or polyethylene bottle) with a screw cap. Ensure the container is stored in secondary containment to prevent spills.[4]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings ("Toxic," "Environmental Hazard").
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Keep containers sealed when not in use.
-
Ensure that the storage area is away from drains and sources of ignition.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.
-
Provide the EHS department with a complete inventory of the waste.
-
Follow all institutional procedures for waste pickup and documentation. The disposal must be carried out by a licensed and approved waste disposal contractor.
Emergency Procedures for Spills
In the event of a this compound spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control and Contain: If safe to do so, prevent the spread of the spill using appropriate absorbent materials. Avoid generating dust from solid spills.
-
Decontaminate: Clean the spill area according to your institution's established procedures for hazardous materials. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS department.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound|147159-51-1|MSDS [dcchemicals.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. twu.edu [twu.edu]
- 5. This compound|CAS 147159-51-1|DC Chemicals [dcchemicals.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
Essential Safety and Logistics for Handling Thorium-232
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Thorium-232 (Th-232) in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain regulatory compliance.
Thorium-232 is a naturally occurring radioactive material with a very long half-life of approximately 14 billion years.[1][2] It primarily decays through the emission of alpha particles, along with subsequent beta and gamma radiation from its decay products.[3][4] The primary hazard associated with Thorium-232 is not external radiation exposure, but rather the severe health effects that can result from internal contamination through inhalation or ingestion of thorium-containing materials.[1][5] Finely divided thorium metal is also pyrophoric and can ignite spontaneously in the air.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent skin contact and internal contamination.
| PPE Component | Specification | Purpose |
| Gloves | Disposable nitrile or latex gloves. Consider double-gloving. | Prevents skin contact with radioactive material.[7][8] |
| Lab Coat | Full-length, worn closed with sleeves rolled down. | Protects skin and personal clothing from contamination.[7][8] |
| Eye Protection | Safety glasses or goggles. | Protects eyes from splashes or airborne particles.[1][8] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[9] |
| Respiratory Protection | Use a suitable fume hood for powders, dusts, or volatile forms.[5][6] | Prevents inhalation of airborne radioactive particles. |
| Additional Apparel | For extensive handling, disposable over-garments, head coverings, and foot coverings are recommended.[6] | Provides an additional barrier against contamination. |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the safe handling of Thorium-232 from receipt to temporary storage.
1. Preparation and Work Area Setup:
-
Designate a specific area for handling Thorium-232.
-
Cover work surfaces with absorbent, plastic-backed paper to contain any spills.[1]
-
Ensure a calibrated radiation survey meter (e.g., a Geiger-Müller detector) is available and operational.[5]
-
If working with powders or solutions, perform all manipulations within a certified chemical fume hood.[1][5]
2. Handling the Material:
-
Always wear the required PPE as detailed in the table above.
-
When handling unsealed sources, use tools such as tongs or forceps to minimize direct contact and increase distance.
-
Never pipette any radioactive solution by mouth.[7]
-
For weighing dry powders, do so within a fume hood to prevent inhalation.[1]
3. Post-Handling Procedures:
-
After handling is complete, carefully remove and dispose of gloves and any other disposable PPE as radioactive waste.
-
Survey the work area, equipment, and yourself for any radioactive contamination using a survey meter.
-
Clean the work area by wiping it down with soap and water. Dispose of the cleaning materials as radioactive waste.[1]
4. Storage:
-
Store Thorium-232 in a clearly labeled, tightly closed container.
-
Keep the container in a designated radioactive materials storage area.
-
Store separately from incompatible materials.[6]
Experimental Workflow for Handling Thorium-232
Caption: A step-by-step workflow for the safe handling of Thorium-232 in a laboratory setting.
Disposal Plan
All materials contaminated with Thorium-232 must be treated as radioactive waste.
1. Waste Segregation:
-
Keep radioactive waste separate from non-radioactive waste.[1]
2. Solid Waste:
-
Collect dry debris such as gloves, bench paper, and pipette tips in a designated, clearly labeled radioactive waste container.[1] This is often a bag, sometimes yellow, with the radiation symbol.[1]
-
Sharps, such as needles and contaminated glassware, must be placed in a puncture-resistant sharps container designated for radioactive waste.[1]
3. Liquid Waste:
-
Collect liquid radioactive waste in a closable, shatter-resistant container (e.g., a Nalgene bottle).[1]
-
Avoid mixing radioactive waste with other hazardous chemicals to prevent the creation of mixed waste, which is more complex and costly to dispose of.[1]
4. Labeling and Storage:
-
Clearly label all radioactive waste containers with the radiation symbol, the isotope (Thorium-232), the quantity, and the date.[7]
-
Store waste containers in a secure, designated area away from general laboratory traffic.
5. Final Disposal:
-
Contact your institution's Radiation Safety Officer or Environmental Health and Safety department to arrange for the pickup and disposal of radioactive waste.[10] Do not dispose of Thorium-232 waste in regular trash or down the drain.[10]
Thorium-232 Decay Chain
Caption: The radioactive decay chain of Thorium-232 to stable Lead-208, showing the emitted particles.
Quantitative Safety Data
| Parameter | Value | Agency/Source |
| Occupational Exposure Limit (Insoluble Compounds) | 0.2 mg/m³ (TWA) | OSHA |
| Annual Limit on Intake (Inhalation) | 0.003 µCi | Miami University Radiation Safety |
| Annual Limit on Intake (Ingestion) | 2 µCi | Miami University Radiation Safety |
| Public Dose Limit (Total Effective Dose Equivalent) | 0.1 rem (1 mSv) in a year | NRC |
| Drinking Water Standard (Gross Alpha Particle Activity) | 15 pCi/L | EPA |
TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NRC: Nuclear Regulatory Commission; EPA: Environmental Protection Agency.[5][6][9][11]
Emergency Procedures
Skin Contact:
-
Immediately remove any contaminated clothing.
-
Rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[1]
Eye Contact:
-
Flush the eyes thoroughly with water for at least 15-20 minutes, lifting the upper and lower eyelids.[6]
Inhalation:
-
Move the affected person to fresh air immediately.[6]
Ingestion:
-
If the person is conscious, wash out their mouth with water.[6]
In all cases of exposure, seek immediate medical attention and notify your institution's Radiation Safety Officer. [6] In the event of a spill, evacuate the immediate area, notify personnel, and contact the Radiation Safety Officer for guidance on cleanup.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. energyfromthorium.com [energyfromthorium.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Isotope Data and Safety Considerations | Radiation Safety Manual | Miami University [miamioh.edu]
- 6. unitednuclear.com [unitednuclear.com]
- 7. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Table 7-1, Regulations and Guidelines Applicable to Thorium - Toxicological Profile for Thorium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
